molecular formula C7H3BrF2N2 B175396 4-Amino-3-bromo-2,5-difluorobenzonitrile CAS No. 112279-62-6

4-Amino-3-bromo-2,5-difluorobenzonitrile

Cat. No.: B175396
CAS No.: 112279-62-6
M. Wt: 233.01 g/mol
InChI Key: CGPLHHFKFCRIEY-UHFFFAOYSA-N
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Description

4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS 112279-62-6) is a high-value, multifunctional benzonitrile derivative of significant interest in medicinal chemistry and organic synthesis. This compound serves as a crucial synthetic intermediate and building block for the development of novel active molecules. Its specific molecular structure, characterized by the strategic placement of amino, bromo, and fluoro substituents on a benzonitrile core, makes it a versatile precursor for various metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions . Research indicates that closely related pyrazole derivatives, synthesized from advanced intermediates, have demonstrated potent activity as 5-lipoxygenase (5-LO) inhibitors . This suggests the potential application of 4-Amino-3-bromo-2,5-difluorobenzonitrile in the research and development of new therapeutic agents for treating inflammation and pain-related disorders . As a key starting material, it can be utilized to construct more complex molecular architectures, such as diazene-based photoswitches, highlighting its value in advanced material science applications . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle it with care, noting that it is classified with the hazard statements H301+H311+H331 (Toxic if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Proper storage conditions include keeping the material in a dark place under an inert atmosphere at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-bromo-2,5-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2N2/c8-5-6(10)3(2-11)1-4(9)7(5)12/h1H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPLHHFKFCRIEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)N)Br)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50562300
Record name 4-Amino-3-bromo-2,5-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112279-62-6
Record name 4-Amino-3-bromo-2,5-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Amino-3-bromo-2,5-difluorobenzonitrile CAS number

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-Amino-3-bromo-2,5-difluorobenzonitrile

Executive Summary

4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS 112279-62-6 ) is a highly specialized halogenated aniline derivative serving as a critical scaffold in modern medicinal chemistry. Its unique substitution pattern—featuring an electron-withdrawing nitrile group, two fluorine atoms, and a chemically versatile bromine handle—makes it an ideal building block for Proteolysis Targeting Chimeras (PROTACs) , HIF-2


 inhibitors  (e.g., Belzutifan analogs), and TAK1 kinase inhibitors .

This guide outlines the validated synthesis, characterization, and application of this intermediate, emphasizing process safety and yield optimization for drug development workflows.

Chemical Identity & Properties

PropertySpecification
CAS Number 112279-62-6
IUPAC Name 4-Amino-3-bromo-2,5-difluorobenzonitrile
Molecular Formula

Molecular Weight 233.01 g/mol
Appearance Off-white to pale yellow solid
Melting Point 106°C – 108°C
Solubility Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water
SMILES Nc1c(F)cc(C#N)c(F)c1Br

Validated Synthesis Protocol

The synthesis of 4-Amino-3-bromo-2,5-difluorobenzonitrile relies on the regioselective electrophilic aromatic substitution (bromination) of 4-amino-2,5-difluorobenzonitrile . The presence of the amino group (strongly activating, ortho/para director) directs the bromine to the 3-position, while the nitrile (meta director) and fluorines reinforce this selectivity.

Mechanism of Action

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) . The amino group activates the ring, making C3 the most nucleophilic site. The steric hindrance of the nitrile group at C1 and the fluorine at C2 further directs the bulky bromine electrophile to the C3 position, adjacent to the amino group.

Experimental Workflow

Reagents:

  • Precursor: 4-Amino-2,5-difluorobenzonitrile (CAS 112279-60-4)

  • Brominating Agent: Bromine (

    
    ) or N-Bromosuccinimide (NBS)
    
  • Solvent: Glacial Acetic Acid (AcOH) or Acetonitrile (MeCN)

  • Quenching Agent: Saturated Sodium Bisulfite (

    
    )
    

Step-by-Step Protocol:

  • Dissolution: Charge a reaction vessel with 4-amino-2,5-difluorobenzonitrile (1.0 eq) and Glacial Acetic Acid (10 volumes). Stir until fully dissolved.

  • Bromination: Cool the solution to 10–15°C. Add Bromine (

    
    )  (1.05 eq) dropwise over 30 minutes. Note: Maintain temperature <25°C to prevent over-bromination.
    
  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 16 hours. Monitor via TLC (30% EtOAc/Hexanes) or HPLC.

  • Quenching: Concentrate the solvent under reduced pressure. Resuspend the residue in Dichloromethane (DCM). Wash with 10%

    
      to remove excess bromine (indicated by color change from orange to clear).
    
  • Workup: Wash the organic layer with Saturated

    
     (to remove residual acid) and Brine. Dry over anhydrous 
    
    
    
    .
  • Purification: Concentrate the organic layer.[1] Purify the crude solid via silica gel column chromatography (Gradient: 0–20% EtOAc in Hexanes) or recrystallize from DCM/Hexanes.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Precursor: 4-Amino-2,5-difluorobenzonitrile Reaction Reaction: 20-25°C, 16h (Electrophilic Aromatic Substitution) Start->Reaction Dissolve Reagent Reagent: Bromine (Br2) / AcOH Reagent->Reaction Dropwise Addition Quench Quench: NaHSO3 Wash (Remove xs Br2) Reaction->Quench Monitor (TLC/HPLC) Purify Purification: Silica Chromatography or Recrystallization Quench->Purify Extraction (DCM) Product Product: 4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS 112279-62-6) Purify->Product Yield ~71%

Figure 1: Step-by-step synthetic pathway for CAS 112279-62-6 showing critical process controls.

Applications in Drug Discovery

This compound is a "privileged scaffold" in medicinal chemistry. The 3-bromo position serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 4-amino and 1-cyano groups allow for cyclization into fused heterocycles.

Key Therapeutic Areas
  • HIF-2

    
     Inhibitors:  Used to synthesize bicyclic cores that mimic the binding mode of Belzutifan, targeting renal cell carcinoma.
    
  • TAK1 Inhibitors: The scaffold is derivatized to target Transforming Growth Factor-

    
    -Activated Kinase 1 (TAK1), a key regulator in cancer cell survival and inflammation.
    
  • PROTAC Linkers: The amino group provides a distinct attachment point for E3 ligase ligands (e.g., Cereblon binders) in targeted protein degradation.

Visualization: Retrosynthetic Utility

Retrosynthesis TargetDrug Target Drug Candidate (e.g., TAK1 Inhibitor / HIF-2α Analog) Coupling Pd-Catalyzed Coupling (Suzuki / Buchwald) TargetDrug->Coupling Retrosynthesis Func1 Functionalization A: Sulfonamide/Amide Formation (via Amino Group) Coupling->Func1 Func2 Functionalization B: Biaryl Formation (via Bromo Group) Coupling->Func2 Scaffold Core Intermediate: 4-Amino-3-bromo-2,5-difluorobenzonitrile Func1->Scaffold Func2->Scaffold

Figure 2: Retrosynthetic analysis demonstrating the modular utility of the scaffold in drug design.

Quality Control & Characterization

To ensure the integrity of biological data, the isolated intermediate must meet the following criteria:

  • HPLC Purity: >98.0% (Area %). Impurities often include the dibromo species or unreacted starting material.

  • 1H NMR (DMSO-d6): Distinct peaks for the aromatic proton (singlet or doublet due to F-coupling) and the broad amino singlet.

    • Diagnostic Signal: Aromatic H at ~7.8 ppm (dd). Amino

      
       at ~6.5 ppm.
      
  • Mass Spectrometry:

    
     = 233/235 (1:1 isotopic pattern characteristic of Bromine).
    

Safety & Handling (HSE)

  • Hazard Classification:

    • Acute Toxicity: Oral/Dermal/Inhalation (Category 4).

    • Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.

  • Handling Protocol:

    • Perform all bromination reactions in a fume hood to contain toxic vapors.

    • Cyanide Warning: While the nitrile group is stable, avoid strong acids at high temperatures which could theoretically liberate HCN.

    • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

References

  • BenchChem. (n.d.). 4-Amino-3-bromo-2,5-difluorobenzonitrile Product Specifications. Retrieved from

  • ChemicalBook. (2024). Synthesis and MSDS for CAS 112279-62-6. Retrieved from

  • PrepChem. (n.d.). Synthesis of 4-amino-3-bromo-2,5-difluorobenzonitrile. Retrieved from

  • Molaid. (2024). Downstream applications of 4-amino-3-bromo-2,5-difluorobenzonitrile in TAK1 inhibitors. Retrieved from

Sources

Technical Profile: 4-Amino-3-bromo-2,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS: 133541-45-4) represents a high-value, poly-functionalized scaffold critical for the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors and hypoxia-inducible factor (HIF) modulators.

Its structural uniqueness lies in the orthogonal reactivity of its substituents: an electron-rich amino group, an electrophilic nitrile, a labile bromine atom for cross-coupling, and two fluorine atoms that modulate metabolic stability and lipophilicity. This guide provides a definitive breakdown of its physicochemical properties, validated synthetic protocols, and quality control parameters.

Physicochemical Characterization

Molecular Weight & Formula Analysis

Accurate mass spectrometry of this compound requires accounting for the significant isotopic abundance of Bromine (


 and 

). The "average" molecular weight often cited in safety data sheets (SDS) is insufficient for high-resolution mass spectrometry (HRMS) validation.

Molecular Formula:



ParameterValueTechnical Note
Average Molecular Weight 233.01 g/mol Used for stoichiometry and molarity calculations.
Monoisotopic Mass (

)
231.944 g/mol The primary peak in HRMS.
Isotopic Mass (

)
233.942 g/mol The secondary peak (M+2).
Mass Spectrum Pattern 1:1 Doublet A signature 1:1 ratio at m/z 232 and 234 due to Br isotopes.
Exact Mass 231.9441Calculated using IUPAC atomic weights.
Solubility & Stability Profile
  • Lipophilicity (cLogP): ~2.1 (Estimated). The fluorine atoms increase lipophilicity relative to the non-fluorinated analog, enhancing membrane permeability in drug discovery contexts.

  • Solubility:

    • High: DMSO, DMF, Acetonitrile (ACN).

    • Moderate: Dichloromethane (DCM), Ethyl Acetate.[1]

    • Low: Water, Hexanes.[2][3]

  • Stability: Stable under standard conditions. Light sensitive (store in amber vials) due to the potential for photodehalogenation of the C-Br bond.

Synthetic Methodology

The synthesis of 4-Amino-3-bromo-2,5-difluorobenzonitrile relies on the regioselective bromination of 4-amino-2,5-difluorobenzonitrile . This transformation utilizes the strong ortho-directing effect of the amino group to overcome the deactivating nature of the fluorine and nitrile substituents.

Reaction Mechanism (Electrophilic Aromatic Substitution)

The amino group (-NH


) at position 4 strongly activates position 3. Although the fluorine atoms are deactivating, they are ortho/para directors. The nitrile group (-CN) at position 1 is a strong meta-director (directing to position 3). Thus, all electronic vectors synergistically direct the electrophile (

) to the C3 position.
Validated Protocol

Reagents: 4-Amino-2,5-difluorobenzonitrile (Precursor), Bromine (


), Acetic Acid (AcOH), Water.[3]

Step-by-Step Workflow:

  • Dissolution: Dissolve 5.0 g of 4-amino-2,5-difluorobenzonitrile in 50 mL of glacial acetic acid. Ensure complete solvation.

  • Bromination: Add water (2 mL) to the mixture (water accelerates the reaction by increasing the polarity of the medium).

  • Addition: Dropwise add Bromine (1.65 mL, ~1.1 eq) at room temperature (20–25°C). Caution: Exothermic.

  • Reaction: Stir for 16 hours. Monitor via TLC (Hexane:EtOAc 3:1) or HPLC.[4] The starting material should be consumed (<1%).

  • Workup: Remove solvents in vacuo. Partition the residue between water (100 mL) and DCM (200 mL).

  • Extraction: Extract aqueous layer with DCM (2 x 50 mL). Wash combined organics with saturated NaHCO

    
     (to remove residual acid) and brine.
    
  • Purification: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via silica gel column chromatography (eluent: DCM/Hexane gradient) or recrystallization from DCM/Hexane.
Synthetic Logic Diagram

The following diagram illustrates the process flow and critical decision points.

SynthesisWorkflow Start Precursor: 4-Amino-2,5-difluorobenzonitrile Reaction Reaction: 20-25°C, 16h (Regioselective EAS) Start->Reaction Reagents Reagents: Br2 / AcOH / H2O Reagents->Reaction Workup Workup: Evaporation -> DCM Ext. NaHCO3 Wash Reaction->Workup Purification Purification: Silica Column or Recrystallization Workup->Purification Product Target: 4-Amino-3-bromo- 2,5-difluorobenzonitrile Purification->Product

Figure 1: Synthetic workflow for the regioselective bromination of 4-amino-2,5-difluorobenzonitrile.

Quality Control & Characterization

To ensure the integrity of this intermediate for downstream API synthesis, the following analytical criteria must be met.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (DMSO-d
    
    
    
    ):
    • 
       ~6.5–7.0 ppm (Broad s, 2H, -NH
      
      
      
      ).
    • 
       ~7.5–7.8 ppm (dd, 1H, Aromatic H at C6). Note: The signal is a doublet of doublets due to coupling with F5 and F2.
      
  • 
    F NMR: 
    
    • Distinct signals for F2 and F5. The F5 signal will show complex coupling due to the adjacent proton at C6.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Target Ions:

    • [M+H]

      
       = 232.9 (for 
      
      
      
      )
    • [M+H]

      
       = 234.9 (for 
      
      
      
      )
  • Acceptance Criteria: The intensity ratio of the 232.9 and 234.9 peaks must be approximately 1:1. Significant deviation indicates contamination or dehalogenation.

Strategic Applications in Drug Design

This molecule is not merely an end-product but a "linchpin" scaffold. Its value lies in the ability to selectively manipulate specific sites on the ring.

Orthogonal Functionalization Map
  • C3-Bromine (The Coupling Handle):

    • Reaction: Suzuki-Miyaura or Buchwald-Hartwig coupling.

    • Utility: Attachment of aryl or heteroaryl groups to build the core pharmacophore (e.g., biaryl systems in kinase inhibitors).

  • C4-Amino (The Nucleophile):

    • Reaction: Amide coupling, reductive amination, or Sandmeyer reaction (conversion to -OH or -Cl).

    • Utility: Can be converted to a phenol (via diazonium salt) to create the ether linkage found in HIF-2

      
       inhibitors like Belzutifan .
      
  • C1-Nitrile (The Electrophile):

    • Reaction: Hydrolysis to acid/amide or cycloaddition to form tetrazoles.

    • Utility: Often serves as a bioisostere for carbonyls or as a precursor to oxadiazoles.

ReactivityMap Center 4-Amino-3-bromo- 2,5-difluorobenzonitrile Br_Path C3-Br: Suzuki/Buchwald Coupling (Biaryl formation) Center->Br_Path Pd-Catalysis NH2_Path C4-NH2: Sandmeyer -> Phenol (-OH) (Ether linkage synthesis) Center->NH2_Path Diazotization CN_Path C1-CN: Hydrolysis -> Amide/Acid (H-bond acceptor) Center->CN_Path Acid/Base

Figure 2: Orthogonal reactivity map demonstrating the scaffold's versatility in medicinal chemistry.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin. Potential skin sensitizer.[5]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Spill Cleanup: Adsorb with inert material (vermiculite). Do not flush into surface water; halogenated aromatics are persistent environmental pollutants.

References

  • PubChem. (n.d.).[5] 4-Amino-3-bromo-2,5-difluorobenzonitrile Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • PrepChem. (n.d.). Synthesis of 4-amino-3-bromo-2,5-difluorobenzonitrile. Retrieved October 26, 2023, from [Link]

  • Wallace, M. D., et al. (2021). Manufacturing Process Development for Belzutifan, Part 1: A Concise Synthesis of the Indanone Starting Material. Organic Process Research & Development. (Contextual reference for fluorinated benzonitrile applications). [Link]

Sources

Technical Guide: 4-Amino-3-bromo-2,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, synthesis, and pharmaceutical utility of 4-Amino-3-bromo-2,5-difluorobenzonitrile , a critical halogenated aromatic building block.

Core Identity & Synthetic Utility in Drug Discovery

Executive Technical Summary

4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS: 112279-62-6 ) is a highly functionalized aniline derivative utilized as a "linchpin" intermediate in medicinal chemistry.[1][2] Its structure is defined by a dense array of orthogonal reactive handles: a nucleophilic amino group, an electrophilic nitrile, two metabolic-blocking fluorine atoms, and a labile bromine atom primed for transition-metal catalysis.

This compound serves as a primary scaffold in the synthesis of 5-Lipoxygenase (5-LO) inhibitors , TAK1 kinase inhibitors , and next-generation HIF-2


 antagonists . Its value lies in the C-Br bond , which allows for the regio-controlled attachment of complex heterocycles via Suzuki-Miyaura or Buchwald-Hartwig couplings, while the fluorine atoms modulate lipophilicity and metabolic stability.

Structural Analysis & Physicochemical Properties[3]

The molecule exhibits a "push-pull" electronic system. The electron-donating amino group (


) at position 4 opposes the electron-withdrawing nitrile (

) at position 1, creating a polarized aromatic system. The fluorine atoms at positions 2 and 5 introduce significant dipole moments and protect the ring from oxidative metabolism (e.g., P450 hydroxylation).
Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name 4-Amino-3-bromo-2,5-difluorobenzonitrile
CAS Number 112279-62-6
Molecular Formula

Molecular Weight 233.01 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 106–108 °C
Solubility Soluble in DMSO, DMF, EtOAc, DCM; Insoluble in water
pKa (Calculated) ~2.5 (Aniline nitrogen)
LogP ~2.2

Synthesis & Production Protocol

Reaction Type: Electrophilic Aromatic Substitution (Bromination) Precursor: 4-Amino-2,5-difluorobenzonitrile[3][4]

The synthesis relies on the strong ortho-directing effect of the amino group to install the bromine atom selectively at position 3. The presence of the electron-withdrawing nitrile and fluorine atoms requires a controlled bromination protocol to prevent over-bromination or oxidation.

Step-by-Step Methodology

Reagents: Bromine (


), Glacial Acetic Acid (

), Water.[3][4][5]
  • Preparation: Charge a reaction vessel with 4-amino-2,5-difluorobenzonitrile (1.0 eq) and glacial acetic acid (10 volumes). The acetic acid serves as a polar protic solvent that stabilizes the transition state and moderates the reactivity of bromine.

  • Bromination: Add Bromine (1.0–1.05 eq) dropwise at room temperature (20–25 °C).

    • Mechanism:[6] The amino group activates the ring. Position 3 is sterically accessible and electronically favored (ortho to

      
      ). Position 6 is deactivated by the adjacent nitrile and lacks the direct resonance stabilization from the amine.
      
  • Reaction Monitoring: Stir for 16 hours. Monitor via HPLC or TLC (Hexane/EtOAc 4:1) for the disappearance of the starting material.

  • Quench & Isolation:

    • Remove solvent under reduced pressure.[7]

    • Partition the residue between Dichloromethane (DCM) and Water .

    • Wash the organic phase with saturated

      
        (to remove residual acid) and brine.
      
  • Purification: Dry over

    
    , filter, and concentrate. If necessary, purify via silica gel chromatography or recrystallize from DCM/Hexane.
    
    • Typical Yield: 70–85%

Synthesis Pathway Diagram

SynthesisPathway Start 4-Amino-2,5-difluorobenzonitrile (Precursor) Inter Sigma Complex (Transition State) Start->Inter Electrophilic Attack Reagents Reagents: Br2 (1.0 eq) AcOH, 20-25°C Reagents->Inter Product 4-Amino-3-bromo-2,5-difluorobenzonitrile (Target) Inter->Product -HBr (Re-aromatization)

Figure 1: Regioselective bromination pathway driven by the ortho-directing amino group.

Reactivity Profile & Synthetic Utility

The "Orthogonal Reactivity" of this molecule allows chemists to manipulate specific sites without affecting others.

A. The C-Br Handle (Suzuki/Buchwald Coupling)

The bromine at position 3 is the most reactive site for Palladium-catalyzed cross-couplings.

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to build biaryl cores (common in kinase inhibitors).

  • Buchwald-Hartwig: Amination to install secondary amines.

B. The Nitrile Group (Hydrolysis/Reduction)
  • Hydrolysis: Conversion to the amide or carboxylic acid (e.g., using

    
     or 
    
    
    
    ).
  • Cyclization: Reaction with hydrazine or hydroxylamine to form heterocycles like indazoles or amidoximes.

C. The Amino Group (Sandmeyer/Protection)
  • Can be converted to a halide via Sandmeyer reaction (diazotization) if a different halogen is required.

  • Often protected (e.g., Boc, Ac) during downstream coupling to prevent catalyst poisoning.

Pharmaceutical Applications

This scaffold is explicitly cited in the development of several therapeutic classes.

5-Lipoxygenase (5-LO) Inhibitors

5-LO is a key enzyme in the biosynthesis of leukotrienes, inflammatory mediators involved in asthma and allergic rhinitis.

  • Role: The 4-amino-3-bromo-2,5-difluorobenzonitrile motif is used to synthesize pyrazole-based inhibitors. The bromine is displaced or coupled to extend the pharmacophore into the enzyme's hydrophobic pocket.

  • Reference: See Patent WO2009069044A1 (Step 2 of synthesis).

TAK1 Kinase Inhibitors

Transforming growth factor-beta-activated kinase 1 (TAK1) is a target for cancer therapy.

  • Role: The difluorobenzonitrile core mimics the ATP-binding motif, while the amino group forms hydrogen bonds with the kinase hinge region.

HIF-2 Antagonists

Similar fluorinated benzonitrile scaffolds are found in drugs like Belzutifan . This specific brominated derivative serves as an advanced intermediate to install the bulky heterocyclic tail required to disrupt the HIF-2


/ARNT protein-protein interaction.
Downstream Application Workflow

Applications cluster_reactions Synthetic Divergence cluster_drugs Therapeutic Targets Core 4-Amino-3-bromo-2,5-difluorobenzonitrile Suzuki Pd-Catalyzed Suzuki Coupling (Reacts at C-Br) Core->Suzuki Hydrolysis Acid/Base Hydrolysis (Reacts at -CN) Core->Hydrolysis Cyclization Heterocycle Formation (Reacts at -NH2/-CN) Core->Cyclization LO5 5-LO Inhibitors (Asthma/Inflammation) Suzuki->LO5 HIF HIF-2α Analogs (Renal Cell Carcinoma) Suzuki->HIF TAK1 TAK1 Inhibitors (Oncology) Cyclization->TAK1

Figure 2: Divergent synthesis pathways leading to major therapeutic classes.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocol:

    • Always handle in a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety goggles.

    • Store in a cool, dry place away from strong oxidizing agents.

References

  • Preparation of Pyrazole Derivatives as 5-LO Inhibitors. World Intellectual Property Organization, WO2009069044A1. (Describes the specific synthesis of the title compound in Step 2).

  • Synthesis and Crystal Structure of Fluorinated Benzonitriles. National Institutes of Health (PMC). (Discusses the structural properties of the 4-amino-3,5-difluoro precursor).

  • 4-Amino-3-bromo-2,5-difluorobenzonitrile Product Data. PubChem Compound Summary. (Confirming CAS 112279-62-6 and chemical properties). (Note: Linked to related isomer record for property verification).

  • Inhibitors of the Renal Outer Medullary Potassium Channel. Google Patents, WO2016060941A1. (Cites the bromination protocol of 4-amino-2,5-difluorobenzonitrile).

Sources

4-Amino-3-bromo-2,5-difluorobenzonitrile properties

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Overview

4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS: 112279-62-6 ) is a highly specialized halogenated aromatic scaffold used primarily as a dense functional building block in the synthesis of advanced pharmaceuticals and agrochemicals.[1][2][3][4][5] Its value lies in its orthogonal reactivity profile : the molecule presents four distinct handles—an amino group (nucleophile), a nitrile (electrophile/precursor), two fluorine atoms (electronic modulators/leaving groups), and a bromine atom (cross-coupling handle)—arranged around a single benzene core.[2]

This specific substitution pattern makes it an ideal intermediate for Fragment-Based Drug Discovery (FBDD) , particularly in the development of kinase inhibitors and HIF-2


 antagonists where precise electronic tuning and steric fits are critical.[1][2]

Part 2: Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models.

PropertyValue / Description
CAS Number 112279-62-6
Molecular Formula

Molecular Weight 232.01 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 106°C – 108°C (Experimental)
Boiling Point ~291°C (Predicted at 760 mmHg)
Density 1.84 g/cm³ (Predicted)
Solubility Soluble in DMSO, DMF, EtOAc, DCM; Insoluble in Water
pKa (Amino) ~2.5 (Predicted; reduced basicity due to electron-withdrawing F/CN/Br)
LogP 1.98 (Predicted)

Part 3: Validated Synthetic Protocol

Methodology: Electrophilic Aromatic Bromination of 4-Amino-2,5-difluorobenzonitrile.[1][2]

This protocol is designed to be self-validating , meaning the completion of the reaction is visually and chemically distinct, minimizing the risk of over-bromination or side reactions.[2]

Reagents & Materials
  • Precursor: 4-Amino-2,5-difluorobenzonitrile (1.0 eq)[1][2][3]

  • Brominating Agent: Elemental Bromine (

    
    ) (1.05 eq) OR N-Bromosuccinimide (NBS) (1.1 eq)[1][2]
    
  • Solvent: Glacial Acetic Acid (AcOH) or DMF (if using NBS)[1][2]

  • Quench: Aqueous Sodium Bisulfite (

    
    ) or Sodium Thiosulfate (
    
    
    
    )[1][2]
Step-by-Step Workflow
  • Dissolution (T=0):

    • Dissolve 4-amino-2,5-difluorobenzonitrile in Glacial Acetic Acid (10 mL/g).

    • Checkpoint: Ensure complete dissolution to form a clear, slightly yellow solution. Incomplete dissolution leads to heterogeneous bromination and impurities.[1]

  • Bromination (T=0 to 16h):

    • If using

      
      :  Add Bromine dropwise at room temperature (20-25°C).[1][2]
      
    • If using NBS: Add NBS portion-wise to a DMF solution at 0°C, then warm to RT.

    • Mechanism:[1][6] The amino group activates the ortho position (C3).[2] The C6 position is sterically hindered and electronically deactivated by the nitrile and fluorine, ensuring high regioselectivity for the 3-position.[1][2]

    • Observation: The solution will darken (orange/red) upon addition of bromine.[2]

  • Monitoring (Self-Validation):

    • Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

    • Endpoint: Disappearance of the starting material peak (

      
      ) and appearance of the product peak (
      
      
      
      doublet for Br).[2]
  • Quench & Workup:

    • Remove solvent in vacuo if AcOH is used.[1][2]

    • Partition residue between DCM and Water.[1]

    • Critical Step: Wash the organic layer with saturated

      
       solution.[1]
      
    • Why? This reduces unreacted bromine (red/brown) to bromide (colorless), preventing oxidative degradation during drying. The organic layer should turn from orange to pale yellow.[1][2]

  • Purification:

    • Dry over

      
      , filter, and concentrate.[2][6][7]
      
    • Recrystallize from

      
      /Hexane to yield analytically pure needles (MP: 106-108°C).
      

Part 4: Reactivity & Applications Map

The utility of 4-Amino-3-bromo-2,5-difluorobenzonitrile stems from its ability to undergo divergent synthetic transformations.

Visualizing the Reactivity Landscape

ReactivityMap Core 4-Amino-3-bromo- 2,5-difluorobenzonitrile (CAS 112279-62-6) Br 3-Bromo Group (Cross-Coupling) Core->Br CN 1-Cyano Group (Electrophile) Core->CN NH2 4-Amino Group (Nucleophile/Diazonium) Core->NH2 F 2,5-Difluoro Groups (SNAr Handles) Core->F Suzuki Suzuki-Miyaura (Biaryl formation) Br->Suzuki Pd(0) Buchwald Buchwald-Hartwig (C-N Bond) Br->Buchwald Pd(0)/Amine Hydrolysis Acid Hydrolysis (-> Carboxylic Acid) CN->Hydrolysis H+/H2O Reduction DIBAL-H Reduction (-> Benzaldehyde) CN->Reduction DIBAL-H Sandmeyer Sandmeyer Rxn (-> Iodo/Chloro) NH2->Sandmeyer NaNO2/HX SNAr Nucleophilic Subst. (Displacement of F) F->SNAr R-NH2/Heat

Figure 1: Divergent synthetic pathways accessible from the core scaffold.[2]

Key Applications in Drug Discovery
  • Kinase Inhibitors: The 4-amino-3-bromo motif mimics the adenine hinge-binding region of ATP.[1][2] The fluorine atoms modulate the pKa of the aniline, influencing hydrogen bond strength with kinase hinge residues.[2]

  • PROTAC Linkers: The nitrile group can be reduced to a primary amine, serving as an attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs).[2]

  • HIF-2

    
     Inhibitors:  Poly-fluorinated benzonitriles are structural analogs to the pharmacophore found in Belzutifan, where the electron-deficient ring engages in specific pi-stacking interactions within the PAS-B domain of HIF-2
    
    
    
    .[1][2]

Part 5: Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).[1][2]

  • Skin/Eye Irritation: Category 2 (Irritant).[1][2]

  • Specific Target Organ Toxicity: Category 3 (Respiratory Irritation).[1][2]

Critical Handling Protocols:

  • Cyanide Precursor Risk: While the nitrile group is stable, combustion or strong acid hydrolysis can release Hydrogen Cyanide (HCN).[2] Always work in a functioning fume hood.

  • Skin Absorption: Halogenated anilines can be absorbed through the skin, leading to methemoglobinemia.[1][2] Double-gloving (Nitrile) is mandatory. [1][2]

  • Spill Management: Do not sweep dry dust.[1][2] Dampen with water or use a HEPA vacuum to prevent inhalation of particulates.[1]

Part 6: References

  • PrepChem. "Synthesis of 4-amino-3-bromo-2,5-difluorobenzonitrile."[1][2][3][4][5][6] PrepChem.com.[1] Accessed January 29, 2026. Link

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CAS 112279-62-6." PubChem. Accessed January 29, 2026. Link

  • ChemicalBook. "4-Amino-3-bromo-2,5-difluorobenzonitrile MSDS and Properties." ChemicalBook.com.[1][2] Accessed January 29, 2026. Link

  • Google Patents. "Therapeutics for the degradation of mutant BRAF (WO2022261250A1)."[2] Google Patents.[1][2] Accessed January 29, 2026. Link

Sources

Technical Whitepaper: Strategic Utility of 4-Amino-3-bromo-2,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-3-bromo-2,5-difluorobenzonitrile is a highly functionalized aromatic scaffold that serves as a "linchpin" intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and hypoxia-inducible factor (HIF) modulators. Its value lies in its orthogonal reactivity : the molecule possesses four distinct functional handles—a nitrile (CN), an amine (


), a bromine (Br), and two chemically distinct fluorine atoms (F)—each capable of selective activation under specific conditions.

This guide provides a validated protocol for its synthesis, a detailed analysis of its regioselective reactivity, and a strategic framework for its use in drug discovery campaigns.

Structural Analysis & Physicochemical Profile

The utility of this compound is dictated by the electronic push-pull effects of its substituents. The amino group (C4) acts as a strong electron bond donor (EDG), while the nitrile (C1) and fluorine atoms (C2, C5) act as electron-withdrawing groups (EWG).

Molecular Specifications
PropertySpecification
IUPAC Name 4-Amino-3-bromo-2,5-difluorobenzonitrile
Molecular Formula

Molecular Weight 233.01 g/mol
Precursor CAS 112279-60-4 (4-Amino-2,5-difluorobenzonitrile)
Physical State Off-white to pale brown solid
Melting Point 106°C – 108°C
Solubility Soluble in DMSO, DMF,

; Low solubility in water
Electronic Environment & Numbering

The numbering scheme is critical for understanding regioselectivity:

  • C1 (Nitrile): Strong EWG, activates ortho-fluorine (C2) for

    
    .
    
  • C2 (Fluorine): Highly labile to nucleophilic attack due to ortho-CN activation.

  • C3 (Bromine): Sterically crowded but electronically primed for Pd-catalyzed cross-coupling.

  • C4 (Amino): Strong EDG, directs electrophilic substitution to C3 (during synthesis).

  • C5 (Fluorine): Deactivated for

    
     relative to C2 due to the electron-donating effect of the ortho-amino group.
    

Validated Synthesis Protocol

The most robust route to 4-Amino-3-bromo-2,5-difluorobenzonitrile is the regioselective bromination of 4-amino-2,5-difluorobenzonitrile. Direct bromination is favored at the C3 position due to the directing power of the amino group (ortho-director) and the steric blocking of the C5 position by fluorine.

Reaction Logic
  • Substrate: 4-Amino-2,5-difluorobenzonitrile.[1]

  • Reagent: Bromine (

    
    ) is used as the electrophile.[2]
    
  • Solvent: Acetic acid (AcOH) provides a polar, protic medium that stabilizes the transition state and moderates the reactivity of bromine to prevent over-bromination.

  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    
Step-by-Step Methodology

Safety Note: Bromine is highly corrosive and volatile. Perform all operations in a functioning fume hood.

  • Preparation: In a 250 mL round-bottom flask, dissolve 4-amino-2,5-difluorobenzonitrile (5.0 g, 32.4 mmol) in glacial acetic acid (50 mL) .

  • Addition: Add water (2.0 mL) to the mixture (increases polarity and solubility).

  • Bromination: Dropwise add bromine (1.65 mL, 32.4 mmol) over 15 minutes at room temperature (20–25°C).

  • Reaction: Stir the mixture vigorously at 20–25°C for 16 hours . Monitor by TLC (

    
    , 20% EtOAc/Hexanes) or LCMS to ensure consumption of starting material.
    
  • Workup:

    • Remove volatiles (AcOH) under reduced pressure (rotary evaporator).

    • Partition the residue between Water (100 mL) and Dichloromethane (

      
      , 200 mL) .[1]
      
    • Extract the aqueous layer with

      
       (2 x 100 mL).
      
    • Wash combined organics with Saturated

      
        (to neutralize acid) and Brine.
      
    • Dry over

      
      , filter, and concentrate.[3][1][4]
      
  • Purification: The crude solid (approx.[3] 6.9 g) is purified via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes) or recrystallized from

    
    /Hexane.
    
  • Yield: Expect ~5.4 g (71% yield) of analytically pure material.

Chemoselectivity & Reactivity Profile

The core value of this intermediate is its ability to undergo orthogonal functionalization. The diagram below illustrates the three primary divergence points.

ReactivityMap Core 4-Amino-3-bromo- 2,5-difluorobenzonitrile Path1 Pathway A: C3-Bromine (Suzuki/Buchwald) Core->Path1 Pd(PPh3)4, Ar-B(OH)2 Path2 Pathway B: C2-Fluorine (SNAr Substitution) Core->Path2 R-NH2 or R-OH (Activated by CN) Path3 Pathway C: C4-Amine (Cyclization/Amidation) Core->Path3 R-COCl or Triphosgene Prod1 Biaryl Scaffolds (Kinase Inhibitors) Path1->Prod1 Prod2 Heterocyclic Fusions (Indazoles/Quinazolines) Path2->Prod2 Prod3 Amides/Ureas (Linker Attachment) Path3->Prod3

Figure 1: Orthogonal reactivity map showing the three distinct chemical handles available for scaffold diversification.

Pathway A: C3-Bromine Cross-Coupling

The bromine at C3 is an excellent handle for Palladium-catalyzed reactions.

  • Selectivity: Reacts preferentially over the C-F bonds and the nitrile.

  • Application: Suzuki-Miyaura coupling to install aryl or heteroaryl groups. This is often the first step in building the pharmacophore "tail."

Pathway B: C2-Fluorine Nucleophilic Substitution ( )

This is the most critical regioselective feature.

  • The Rule: Nucleophilic attack occurs at C2 , not C5.

  • Reasoning: The C2 fluorine is ortho to the Nitrile (strong EWG), which stabilizes the Meisenheimer complex intermediate. The C5 fluorine is ortho to the Amino group (strong EDG), which destabilizes nucleophilic attack at that position.

  • Utility: Allows for the introduction of amines or alkoxides to close rings (e.g., forming indazoles by attacking with hydrazine).

Pathway C: C4-Amine Functionalization
  • Reactivity: Standard nucleophilic amine chemistry.

  • Utility: Can be acylated to form amides or reacted with phosgene equivalents to form isocyanates/ureas.

  • Cyclization: Reacting the amine (C4) and the bromine (C3) sequentially allows for the formation of fused systems like benzimidazoles or benzothiazoles .

Strategic Applications in Drug Discovery

This scaffold is particularly relevant for designing inhibitors that require a compact, electron-deficient core to bind in ATP-binding pockets or allosteric sites.

Case Study: HIF-2 and TRK Inhibitor Analogs

While specific proprietary structures vary, the 2,5-difluorobenzonitrile motif is a pharmacophore often associated with:

  • HIF-2

    
     Antagonists:  The electron-deficient ring assists in 
    
    
    
    -stacking interactions within the PAS-B domain of HIF-2
    
    
    .
  • TRK Kinase Inhibitors: The bromine allows for the attachment of solubilizing groups (like pyrrolidines) via Suzuki coupling, while the nitrile serves as a hydrogen bond acceptor in the hinge region of the kinase.

Experimental Workflow for Scaffold Hopping

To utilize this core for scaffold hopping:

  • Step 1 (

    
    ):  Displace the C2-F with a primary amine (R-NH2).
    
  • Step 2 (Reduction): Reduce the Nitro/Nitrile or couple the C3-Br.

  • Step 3 (Cyclization): Use the newly installed amine at C2 and the native amine at C4 (or Br at C3) to form a bicyclic core (e.g., quinazoline).

References

  • Synthesis Protocol & Characterization

    • Source: PrepChem. "Synthesis of 4-amino-3-bromo-2,5-difluorobenzonitrile."
    • URL:[Link]

  • Crystallographic Data & Structural Analogs

    • Source: Novikov, M. S., et al. (2024). "Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile...
    • URL:[Link]

  • Regioselectivity of Halogenated Benzonitriles

    • Source: National Institutes of Health (NIH) / PubChem.
    • URL:[Link]

Sources

4-Amino-3-bromo-2,5-difluorobenzonitrile physical properties

[1][2][3][4][5][6][7][8][9][10][11]

Executive Summary & Chemical Identity

4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS: 112279-62-6 ) is a highly functionalized halogenated aniline derivative used primarily as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4][5] Its structure features a benzene core substituted with a nitrile group, a primary amine, a bromine atom, and two fluorine atoms.[6]

This specific substitution pattern makes it a critical scaffold for Fragment-Based Drug Discovery (FBDD) . The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the amine and nitrile groups provide hydrogen bond donor/acceptor motifs essential for binding affinity in protein pockets (e.g., kinase or ROMK inhibitors).

Chemical Identification Data
PropertyDetail
CAS Number 112279-62-6
IUPAC Name 4-Amino-3-bromo-2,5-difluorobenzonitrile
Molecular Formula C₇H₃BrF₂N₂
Molecular Weight 233.01 g/mol
SMILES Nc1c(F)cc(C#N)c(F)c1Br
InChI Key (Predicted) YIEQHIRFLYNDKP-UHFFFAOYSA-N (Note: Verify against specific isomer)

Physicochemical Properties

The physical behavior of 4-Amino-3-bromo-2,5-difluorobenzonitrile is dominated by the interplay between the electron-withdrawing nature of the fluorine/nitrile groups and the electron-donating capability of the amino group.

Experimental & Predicted Data

The following data aggregates experimental values from synthesis literature and high-confidence predictive models.

PropertyValue / RangeSource / Note
Physical State Solid (Crystalline powder)Observed in synthesis [1]
Color Off-white to pale yellowRecrystallized form [1]
Melting Point 106°C – 110°C Experimental [1][2]
Boiling Point ~330°C (Predicted)Decomposition likely prior to BP
Density ~1.9 g/cm³ (Predicted)High density due to Br/F content
LogP (Octanol/Water) 2.1 – 2.4 (Predicted)Moderate lipophilicity
pKa (Conjugate Acid) ~ -0.5 to 0.5 (Predicted)Extremely weak base due to e- withdrawing F/CN/Br
Solubility Soluble: DMSO, Methanol, Ethyl Acetate, DCMInsoluble: WaterLipophilic character dominates
Structural Analysis & Electronic Effects

The benzene ring is electron-deficient due to the cumulative inductive effects (-I) of the nitrile (-CN), bromine (-Br), and two fluorine (-F) atoms.

  • Amine Nucleophilicity: Significantly reduced compared to aniline. The lone pair on the nitrogen is delocalized into the electron-poor ring, making it less reactive towards electrophiles unless forcing conditions are used.

  • Acidity (N-H): The N-H protons are more acidic than typical anilines, potentially allowing for deprotonation by strong bases (e.g., NaH) for N-alkylation reactions.

Synthetic Route & Experimental Protocol

The most authoritative synthesis involves the electrophilic aromatic bromination of the precursor 4-amino-2,5-difluorobenzonitrile . This reaction exploits the ortho-directing power of the amino group, which directs the incoming bromine to the C3 position (between the amine and the fluorine).

Reaction Workflow

The following Graphviz diagram illustrates the standard laboratory synthesis and purification workflow.

SynthesisWorkflowStartPrecursor:4-Amino-2,5-difluorobenzonitrile(CAS 112279-61-5)ReactionBromination ReactionTemp: 20-25°CTime: 4-16 HoursStart->ReactionReagentsReagents:Br2 (1.0 eq), AcOH (Solvent)Catalytic WaterReagents->ReactionQuenchQuench:Pour into Ice/WaterReaction->QuenchComplete ConversionIsolationIsolation:Filtration of PrecipitateOR Extraction (DCM)Quench->IsolationPrecipitationPurificationPurification:Recrystallization (DCM/Hexane)OR Column ChromatographyIsolation->PurificationCrude SolidProductFinal Product:4-Amino-3-bromo-2,5-difluorobenzonitrileMP: 106-110°CPurification->Product>98% Purity

Caption: Step-by-step synthesis workflow for 4-Amino-3-bromo-2,5-difluorobenzonitrile via electrophilic bromination.

Detailed Experimental Procedure

Based on protocols for similar halogenated benzonitriles [1][3].

  • Setup: In a fume hood, dissolve 4-amino-2,5-difluorobenzonitrile (1.0 eq) in glacial acetic acid (10 volumes).

  • Bromination: Add Bromine (Br₂) (1.0–1.05 eq) dropwise at room temperature. A small amount of water (0.5 volumes) may be added to facilitate the reaction.

  • Reaction: Stir the mixture at 20–25°C for 4 to 16 hours. Monitor by TLC or LC-MS (Target Mass: ~233 [M+H]⁺).

  • Workup:

    • Method A (Precipitation): Pour the reaction mixture into a large excess of ice-cold water. Stir vigorously. Filter the resulting white/off-white precipitate.[7]

    • Method B (Extraction): If no precipitate forms, dilute with water and extract 3x with Dichloromethane (DCM). Wash combined organics with saturated NaHCO₃ (to remove AcOH) and brine.

  • Purification: Dry the solid or organic layer over Na₂SO₄. Recrystallize from a DCM/Hexane mixture to obtain analytically pure crystals (MP: 106–108°C).[6]

Spectroscopy & Identification

Researchers should use the following spectral signatures to validate the compound's identity.

Nuclear Magnetic Resonance (NMR)[9]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~7.6–7.8 ppm (1H, dd): Aromatic proton at position C6. It will appear as a doublet of doublets due to coupling with the Fluorine at C5 (large J) and potentially C2.

    • δ ~6.5–7.0 ppm (2H, br s): Amine protons (NH₂). Broad signal, exchangeable with D₂O.

  • ¹⁹F NMR:

    • Two distinct signals corresponding to F2 and F5. The F5 signal (ortho to amine) will likely be more shielded than F2.

Mass Spectrometry (MS)
  • LC-MS (ESI+): m/z = 232.9 / 234.9 [M+H]⁺.

  • Isotope Pattern: A distinct 1:1 doublet pattern characteristic of a mono-brominated compound (⁷⁹Br and ⁸¹Br isotopes).

Safety & Handling (MSDS Summary)

Signal Word: WARNING / DANGER

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H301/H302Toxic/Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a functioning fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed to prevent moisture absorption.

  • Spill Response: Sweep up solid spills without creating dust. Dispose of as hazardous halogenated organic waste.

References

  • PrepChem. Synthesis of 4-amino-3-bromo-2,5-difluorobenzonitrile. Retrieved from

  • BenchChem. 4-Amino-3-bromo-2,5-difluorobenzonitrile Product Data. Retrieved from

  • Google Patents. WO2016060941A1 - Inhibitors of the renal outer medullary potassium channel. (Describes synthesis in Step B). Retrieved from

  • PubChem. 4-Amino-2,5-difluorobenzonitrile (Precursor Data). Retrieved from

Technical Whitepaper: Infrared Spectroscopic Profiling of 4-Amino-3-bromo-2,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS 133541-45-4) is a highly functionalized halogenated aniline derivative serving as a critical scaffold in the synthesis of kinase inhibitors and advanced pharmacophores. Its structural complexity—featuring an electron-withdrawing nitrile group, two fluorine atoms, a bromine atom, and an electron-donating amine group on a single benzene ring—creates a unique vibrational signature.

This guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound. By correlating specific vibrational modes with the electronic environment of the pentasubstituted benzene ring, we establish a robust protocol for identity confirmation and purity assessment.

Structural Analysis & Symmetry

To accurately interpret the IR spectrum, one must first understand the molecular geometry and electronic distribution.

  • Core Scaffold: Pentasubstituted benzene ring.

  • Electronic Push-Pull: The molecule exhibits a strong "push-pull" electronic system. The amino group (

    
    ) at position 4 acts as a strong resonance donor, while the nitrile (
    
    
    
    ) at position 1 and the halogens (F, Br) act as electron-withdrawing groups.
  • Symmetry: The molecule belongs to the

    
     point group (asymmetric) due to the specific arrangement of the bromine and fluorine atoms, though it approximates 
    
    
    
    symmetry if the amino group is planar (which it rarely is in solid state due to pyramidalization).
  • Proton Environment: There is only one aromatic proton (position 6), creating a highly specific out-of-plane (OOP) bending signature in the fingerprint region.

Visualization: Structural Connectivity & Vibrational Vectors

G Center Benzene Ring (Pentasubstituted) CN Nitrile (C≡N) Pos 1: ~2240 cm⁻¹ Center->CN Conjugation F2 Fluorine Pos 2: Inductive Effect Center->F2 Br3 Bromine Pos 3: Steric/Mass Effect Center->Br3 NH2 Amine (NH₂) Pos 4: Resonance Donor Center->NH2 Resonance F5 Fluorine Pos 5: C-F Stretch Center->F5 H6 Iso. Proton Pos 6: OOP Bend Center->H6 NH2->CN Push-Pull Intensifies CN band

Caption: Structural connectivity highlighting the electronic interplay between the donor amine and acceptor nitrile, which directly influences vibrational intensities.

Vibrational Assignment & Interpretation[1][2][3][4]

The spectrum can be divided into four distinct zones. The frequencies below are derived from empirical data of polysubstituted anilines and benzonitriles, adjusted for the specific inductive effects of the halogen array.

Zone 1: High Frequency (4000 – 2500 cm⁻¹)

Primary Amine & Aromatic C-H

Functional GroupModeFrequency (cm⁻¹)IntensityMechanistic Insight
Amine (

)

(Asymmetric Stretch)
3480 – 3500MediumHigher frequency than typical anilines due to electron withdrawal by F/Br, which reduces the lone pair availability and stiffens the N-H bond.
Amine (

)

(Symmetric Stretch)
3380 – 3400MediumThe separation between

and

is typically ~100 cm⁻¹.
Aromatic C-H

(Stretch)
3050 – 3100WeakOnly one C-H bond exists (C6-H). This band will be significantly weaker than in mono- or di-substituted benzenes.
Zone 2: The Triple Bond Region (2300 – 2000 cm⁻¹)

The Diagnostic Anchor

Functional GroupModeFrequency (cm⁻¹)IntensityMechanistic Insight
Nitrile (

)

(Stretch)
2235 – 2245Strong/SharpThe nitrile band is the most distinct marker. In unsubstituted benzonitrile, this appears at 2229 cm⁻¹. The presence of electronegative Fluorine and Bromine on the ring induces an inductive effect that slightly strengthens the

force constant, shifting it to a higher wavenumber.
Zone 3: The Double Bond Region (1700 – 1450 cm⁻¹)

Skeletal & Bending Modes

Functional GroupModeFrequency (cm⁻¹)IntensityMechanistic Insight
Amine (

)

(Scissoring)
1620 – 1640MediumOften overlaps with ring stretches. Confirms the primary amine character.
Aromatic Ring

(C=C Skeletal)
1580 – 1600StrongHeavily coupled with the

deformation. The high degree of halogenation often enhances the intensity of these bands due to large dipole changes during vibration.
Aromatic Ring

(C=C Skeletal)
1480 – 1500StrongSecondary ring breathing mode.
Zone 4: The Fingerprint Region (1450 – 600 cm⁻¹)

Halogen Specifics

This region is complex but contains the definitive "fingerprint" of the 2,3,4,5-substitution pattern.

  • C-F Stretching (1250 – 1100 cm⁻¹): Aryl fluorides exhibit very strong absorptions here. Expect two distinct bands corresponding to the C2-F and C5-F stretches. These are often the strongest peaks in the entire spectrum after the nitrile stretch.

  • C-N Stretching (1280 – 1320 cm⁻¹): The bond between the ring and the amine nitrogen. Elevated frequency compared to aliphatic amines due to

    
     character.
    
  • Isolated C-H Bending (850 – 900 cm⁻¹): The out-of-plane (OOP) bending of the single isolated hydrogen at position 6. This is a critical purity check; contamination with isomers having adjacent protons would shift this band below 850 cm⁻¹.

  • C-Br Stretching (600 – 700 cm⁻¹): Often difficult to assign definitively without Raman data, but typically appears as a medium-intensity band in the far IR region.

Experimental Protocol

To ensure data integrity suitable for regulatory submission or rigorous QC, the following protocol is recommended.

Method Selection: ATR vs. Transmission
  • Recommendation: Diamond ATR (Attenuated Total Reflectance) .

  • Reasoning: The compound is a solid powder. ATR minimizes sample preparation errors (path length variation) common in KBr pellets. However, if weak overtone analysis is required, KBr transmission is superior.

Workflow Diagram

Workflow Sample Sample: 4-Amino-3-bromo-2,5-difluorobenzonitrile Prep Prep: Neat on Diamond ATR (Apply high pressure) Sample->Prep Acquisition Acquisition: Res: 2 cm⁻¹ | Scans: 32 Range: 4000-400 cm⁻¹ Prep->Acquisition Processing Processing: Baseline Corr. -> ATR Correction Acquisition->Processing Validation Validation: Check 2240 cm⁻¹ (CN) & 1200 cm⁻¹ (CF) Processing->Validation

Caption: Optimized analytical workflow for acquiring high-fidelity IR spectra of solid halogenated anilines.

Step-by-Step Procedure
  • Blanking: Clean the ATR crystal with isopropanol. Collect a background spectrum (air) using 32 scans at 2 cm⁻¹ resolution.

  • Loading: Place ~10 mg of the sample onto the center of the crystal.

  • Contact: Apply pressure using the anvil until the force gauge indicates optimal contact. Note: Halogenated benzonitriles are crystalline; insufficient pressure yields noisy spectra.

  • Acquisition: Collect the sample spectrum.

  • Post-Processing: Apply an ATR correction algorithm (if comparing to KBr library data) to adjust for the wavelength-dependent penetration depth.

Quality Control & Impurity Profiling

IR spectroscopy is a powerful tool for detecting specific degradation pathways or synthetic byproducts for this molecule.

Impurity / DefectSpectral Indicator
Hydrolysis (Amide Formation) Loss of sharp CN peak at 2240 cm⁻¹; Appearance of broad C=O (Amide I) at ~1680 cm⁻¹.
Des-bromo impurity Subtle shifts in the fingerprint region; shift of the C-H OOP bend (due to change in reduced mass of the ring system).
Residual Solvent (DMF/DMSO) Appearance of aliphatic C-H stretches (2900-3000 cm⁻¹) and a strong C=O peak at 1670 cm⁻¹ (DMF) or S=O at 1050 cm⁻¹ (DMSO).
Water/Moisture Broad, rounded O-H stretch centered at 3400 cm⁻¹, obscuring the sharp N-H doublets.

References

  • Compound Identification: PubChem CID 14984912. 4-Bromo-2,5-difluorobenzonitrile.[1][2][3][4][5] National Center for Biotechnology Information. Available at: [Link]

  • General IR Interpretation: Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[6]

  • Halogenated Benzonitriles: Rastogi, V. et al. (2002).[7] "3,5-Difluorobenzonitrile: ab initio calculations, FTIR and Raman spectra". Spectrochimica Acta Part A. [Link]

  • Aniline Derivatives: NIST Chemistry WebBook, SRD 69.[8] Aniline Infrared Spectrum. Available at: [Link]

Sources

4-Amino-3-bromo-2,5-difluorobenzonitrile handling and storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Operational Integrity in the Manipulation of 4-Amino-3-bromo-2,5-difluorobenzonitrile

Executive Summary

4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS 133541-45-4) represents a "privileged scaffold" in modern medicinal chemistry, particularly in the synthesis of tyrosine kinase inhibitors (e.g., TRK or EGFR pathways). Its dense functionalization—combining an electron-withdrawing nitrile and fluorine atoms with a nucleophilic amine and a labile bromine—makes it a versatile but reactive building block.

This guide moves beyond standard Safety Data Sheet (SDS) recommendations to provide a self-validating operational framework . It addresses the specific stability challenges posed by poly-halogenated anilines, including oxidative darkening and light-induced debromination, ensuring downstream catalytic efficiency in drug development workflows.

Part 1: Physicochemical Profile & Hazard Analysis

To handle this compound effectively, one must understand the "Silent Risks" embedded in its structure. It is not merely an irritant; it is a reservoir of potential toxicity under thermal or metabolic stress.

Table 1: Critical Physicochemical Data
PropertySpecificationOperational Implication
CAS Number 133541-45-4Unique identifier for inventory tracking.
Molecular Formula C₇H₂BrF₂N₂High halogen content (Br, F) requires specific waste segregation.
Appearance Off-white to pale brown solidVisual Indicator: Darkening to deep brown/black indicates significant oxidation of the amine group.
Solubility DMSO, Methanol, Ethyl AcetateLow water solubility; avoid aqueous transfers to prevent precipitation in lines.
Melting Point ~108–112 °C (Typical)Moderate MP; avoid high-shear milling which can generate localized heat >100°C.
Reactivity Nucleophilic (Amine), Electrophilic (Nitrile)Incompatible with strong oxidizers and strong acids (hydrolysis of nitrile).
The "Silent Risk" Profile

While classified as an irritant (H315, H319) and harmful by ingestion/inhalation (H302+H312+H332), the true danger lies in its degradation products during a thermal event or uncontrolled reaction:

  • Hydrogen Fluoride (HF) Generation: In a fire or strong acid hydrolysis, the C-F bonds can rupture, releasing HF, which requires calcium gluconate availability.

  • Hydrogen Cyanide (HCN) Potential: Thermal decomposition of the benzonitrile moiety releases cyanide gas.

  • Sensitization: Halogenated anilines are known sensitizers; repeated exposure may induce allergic dermatitis even at low levels.

Part 2: Strategic Storage Protocols (The Self-Validating System)

Storage is not passive; it is an active preservation of chemical integrity. The following protocol creates a Self-Validating System where the physical state of the compound confirms the storage quality.

The Storage Logic Diagram

StorageLogic Compound 4-Amino-3-bromo- 2,5-difluorobenzonitrile Threats Threat Vector: 1. UV Light (C-Br cleavage) 2. Oxygen (Amine oxidation) 3. Moisture (Nitrile hydrolysis) Compound->Threats Susceptibility Barrier Primary Barrier: Amber Glass + Argon/N2 Headspace Threats->Barrier Mitigated By Environment Environment: < 8°C (Refrigerated) Desiccator Cabinet Barrier->Environment Reinforced By Validation Validation Check: Color = Off-white LCMS Purity > 98% Environment->Validation Ensures Validation->Compound Feedback Loop

Caption: Logical flow for preserving compound integrity against specific degradation pathways (UV, O2, H2O).

Protocol 1: Long-Term Storage (>1 Week)
  • Container: Use amber glass vials with Teflon-lined caps. Plastic (polyethylene) is acceptable for short terms, but glass prevents halogen leaching/adsorption.

  • Atmosphere: Backfill with Argon or Nitrogen.

    • Why? The amine group is susceptible to N-oxidation. The bromine atom is photolabile. An inert atmosphere minimizes oxidative stress.

  • Temperature: Store at 2–8°C .

    • Note: While stable at room temperature for days, refrigeration retards the slow "browning" reaction common to anilines.

  • Secondary Containment: Place the vial inside a sealed desiccator or a secondary jar containing activated desiccant packets (e.g., silica gel or molecular sieves).

Part 3: Operational Handling & Synthesis Integration

Handling this compound requires a workflow that prevents exposure (Safety) and contamination (Science).[1][2][3][4][5]

Workflow: Inert Transfer & Solubilization

Objective: Transfer solid without generating dust and prepare a stock solution for use.

  • Engineering Controls:

    • Perform all weighing in a Chemical Fume Hood or Powder Containment Hood .

    • If handling >10g, use a static-dissipative balance enclosure to prevent powder scattering.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving recommended. Nitrile (outer) over Latex (inner) provides a breakthrough barrier against halogenated aromatics.

    • Respiratory: If outside a hood (not recommended), a P3/N100 particulate respirator is mandatory.

  • Solubilization Strategy (The "Wetting" Technique):

    • Step A: Weigh the solid into the receiving vessel.

    • Step B: Do not blast solvent directly onto the powder (causes aerosolization).

    • Step C: Gently run the solvent (DMSO or DMF) down the side of the vessel wall to wet the powder from the bottom up.

    • Step D: Vortex or sonicate.

    • Causality: This prevents the "puff" of toxic dust often seen when solvent hits hydrophobic, fluffy powders.

Diagram: Safe Handling Workflow

HandlingWorkflow Start Start: Solid Transfer PPE PPE Check: Double Nitrile Gloves Lab Coat + Goggles Start->PPE Weighing Weighing (Fume Hood): Use Static Gun (Optional) Avoid Spatula Scraping PPE->Weighing Solvent Solubilization: Wall-Wetting Method (DMSO/EtOAc) Weighing->Solvent Waste Waste Disposal: Segregated Halogenated Organic Waste Solvent->Waste Excess/Rinsate

Caption: Operational workflow emphasizing containment and dust suppression techniques.

Part 4: Emergency Response & Waste Management

Spill Cleanup (Solid)
  • Do not dry sweep. This generates toxic dust.

  • Wet Wipe Method: Cover the spill with a paper towel dampened with acetone or ethanol.

  • Scoop: Pick up the damp towel and solid residue simultaneously.

  • Decontaminate: Wash the surface with a mild detergent followed by water.

Waste Segregation (Critical)
  • Category: Halogenated Organic Waste.

  • Do NOT Mix With: Strong acids or oxidizers.[3][6]

  • Labeling: Must explicitly state "Contains Fluorinated/Brominated Aromatics."

  • Rationale: Incineration of this waste requires scrubbers to capture HF and HBr gases. Mixing it with general non-halogenated solvents can damage standard incinerators not equipped for acid gas scrubbing.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11234567, 4-Amino-3-bromo-2,5-difluorobenzonitrile. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Toxic and Hazardous Substances: Halogenated Hydrocarbons. Retrieved from [Link]

  • International Union of Crystallography (IUCr). (2022). Synthesis and structural characterization of fluorinated aminobenzonitriles. Retrieved from [Link]

Sources

Technical Whitepaper: Strategic Sourcing & Synthetic Utility of 4-Amino-3-bromo-2,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the commercial availability, synthetic pathways, and application logic for 4-Amino-3-bromo-2,5-difluorobenzonitrile , a critical scaffold in modern medicinal chemistry.

Executive Summary

4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS: 112279-62-6 ) represents a high-value "orthogonal" building block.[1] Its value lies in its dense functionalization: an electron-rich amino group, an electron-deficient nitrile, and a reactive aryl bromide handle, all modulated by a difluoro-substitution pattern. This specific arrangement allows for sequential, regioselective functionalization—making it an ideal core for kinase inhibitors, PROTAC linkers, and molecular glues.[2]

While commercially available, supply chain data suggests it is often a "made-to-order" item rather than a bulk stock commodity. This guide evaluates the "Buy vs. Make" decision matrix, providing a validated synthetic protocol for in-house production and rigorous quality control standards for external sourcing.

Chemical Profile & Identification

Precise identification is critical due to the prevalence of regioisomers (e.g., 5-bromo variants) and precursors (lacking the amino group) in catalog databases.[2]

PropertySpecification
Chemical Name 4-Amino-3-bromo-2,5-difluorobenzonitrile
CAS Number 112279-62-6
Molecular Formula

Molecular Weight 233.01 g/mol
Key Precursor 4-Amino-2,5-difluorobenzonitrile (CAS: 112279-61-5)
Common Impurity 4-Amino-3,5-dibromo-2-fluorobenzonitrile (Over-bromination)

Critical Distinction: Do not confuse with 4-Bromo-2,5-difluorobenzonitrile (CAS 133541-45-4), which lacks the amino group and is a common upstream raw material.

Commercial Landscape: The "Buy" Strategy

Availability Status

Primary sourcing data indicates that while major catalog houses list the compound, it is frequently held in milligram-to-gram quantities. Multi-kilogram procurement typically triggers a custom synthesis lead time (4–8 weeks).[2]

Verified Suppliers (Representative List):

  • Benchchem: Listed as Cat.[2] No. B175396.[2][3]

  • Alfa Chemistry: Listed under CAS 112279-62-6.[1][4][5]

  • King-Pharm: Product Code 105685.[2][1]

  • ChemicalBook/ChemSrc Aggregators: List multiple Asian-Pacific synthesis houses.

Procurement Vetting Protocol

When sourcing from a new supplier, the Certificate of Analysis (CoA) must be validated against the following criteria to ensure the correct regioisomer is received:

  • 
    -NMR Validation:  Look for a single aromatic proton signal.
    
    • Target (3-Br): The proton at C6 is meta to the amino group and ortho to the nitrile.[2] It typically appears as a doublet of doublets (dd) due to coupling with F2 and F5 (

      
       coupling).[2]
      
  • 
    -NMR Validation:  Two distinct fluorine signals are required. If the spectrum shows symmetry or equivalence, you may have the wrong isomer or the non-brominated precursor.[2]
    
  • Purity Threshold:

    
     is recommended for Suzuki/Buchwald coupling applications to prevent catalyst poisoning by trace sulfur or heavy metal residues from synthesis.[2]
    

Synthetic Utility: The "Make" Strategy

For projects requiring >100g or immediate access, in-house synthesis is a robust and cost-effective alternative. The synthesis relies on the high regioselectivity of electrophilic aromatic substitution directed by the amino group.[2]

Reaction Logic

The amino group (


) at C4 is the strongest activating group.[2] It directs electrophiles to the ortho and para positions.[2]
  • Para (C1): Blocked by the Nitrile (

    
    ) group.[2]
    
  • Ortho (C3 & C5):

    • C5: Occupied by Fluorine.[2]

    • C3: Open.

  • Result: Bromination occurs exclusively at C3 , yielding the desired 4-Amino-3-bromo-2,5-difluorobenzonitrile.

Validated Protocol: Regioselective Bromination

Precursor: 4-Amino-2,5-difluorobenzonitrile (CAS 112279-61-5).[1][4] Reagent: N-Bromosuccinimide (NBS).[6]

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-Amino-2,5-difluorobenzonitrile (1.0 eq) in DMF (5-10 volumes). Note: DMF is preferred over MeCN for solubility and rate enhancement.[2]

  • Cooling: Cool the solution to 0°C in an ice bath to suppress over-bromination.

  • Addition: Add NBS (1.05 eq) portion-wise over 30 minutes. Do not dump NBS all at once; exotherms can degrade regioselectivity.[2]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2–4 hours. Monitor by LCMS for consumption of starting material.[2]

  • Quench: Pour the reaction mixture into ice-water (20 volumes). The product typically precipitates as a solid.[2]

  • Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate, wash with brine (3x) to remove DMF, dry over

    
    , and concentrate.[2]
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (Hexanes/EtOAc gradient).

Synthetic Workflow Diagram

The following diagram illustrates the synthesis and downstream utility.

G Start 4-Amino-2,5-difluorobenzonitrile (CAS 112279-61-5) Target 4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS 112279-62-6) Start->Target Electrophilic Bromination (Regioselective at C3) Reagents NBS (1.05 eq) DMF, 0°C to RT Suzuki Suzuki Coupling (Biaryl Scaffolds) Target->Suzuki Pd(0), Ar-B(OH)2 Buchwald Buchwald-Hartwig (Amination) Target->Buchwald Pd(0), R-NH2 Hydrolysis Nitrile Hydrolysis (Acids/Amides) Target->Hydrolysis H2O2/NaOH

Figure 1: Synthetic pathway from the difluoro-precursor to the target brominated scaffold and its divergent applications.

Applications in Drug Discovery

This scaffold is particularly valuable because it offers three distinct vectors for chemical space exploration:

  • Vector A (Bromine): The C3-Br bond is sterically crowded (flanked by Amino and Fluoro) but remains reactive toward Palladium-catalyzed cross-couplings.[2] This allows for the introduction of aryl or heteroaryl tails, common in kinase inhibitors (e.g., targeting the hinge region).[2]

  • Vector B (Amino): The C4-

    
     is electronically deactivated by the ortho-fluorines but can still participate in amide coupling or cyclization reactions (e.g., forming quinazolines or benzimidazoles).[2]
    
  • Vector C (Nitrile): The C1-CN group serves as a masked carboxylic acid, amide, or heterocycle (e.g., tetrazole formation via azide cycloaddition).[2]

Application Logic Diagram

Logic Core Core Scaffold (4-Amino-3-bromo-2,5-difluoro) Vec1 Vector 1: Bromine (C3) Cross-Coupling Handle Core->Vec1 Vec2 Vector 2: Amino (C4) Nucleophilic Handle Core->Vec2 Vec3 Vector 3: Nitrile (C1) Electrophilic/Cyclization Handle Core->Vec3 Out1 Kinase Hinge Binders (Biaryl Systems) Vec1->Out1 Out2 PROTAC Linker Attachment (Amide/Urea Linkages) Vec2->Out2 Out3 Bioisosteres (Oxadiazoles, Tetrazoles) Vec3->Out3

Figure 2: Strategic vectors for molecular diversification using the core scaffold.

Safety & Handling

While specific toxicological data for this exact isomer is limited, it should be handled with the standard precautions for halogenated aromatic nitriles :

  • Hazard Classification: Acute Toxicity (Oral/Dermal/Inhalation), Skin/Eye Irritant.[2][7][8]

  • Signal Word: Warning.

  • H-Statements (Inferred): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][7][8]

  • Handling: Use in a fume hood.[2] Avoid contact with strong acids (potential for HCN release from nitrile hydrolysis under extreme conditions, though unlikely with this stable core).[2]

References

  • Benchchem. Product Entry: 4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS 112279-62-6).[1][4] Retrieved from .[2]

  • ChemicalBook. 4-Amino-3-bromo-2,5-difluorobenzonitrile Suppliers and Data. Retrieved from .[2]

  • PubChem. Compound Summary: 4-Amino-2,5-difluorobenzonitrile (Precursor). Retrieved from .[2]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS) in Organic Synthesis. Retrieved from .[2]

  • ChemSrc. CAS 112279-62-6 Data Sheet.[2] Retrieved from .[2]

Sources

Strategic Sourcing & Quality Assurance: 4-Amino-3-bromo-2,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic sourcing, quality assurance, and synthetic utility of 4-Amino-3-bromo-2,5-difluorobenzonitrile .

CAS: 112279-62-6 | Formula: C


H

BrF

N

| MW: 233.01 g/mol [1]
Executive Summary

For drug development professionals, 4-Amino-3-bromo-2,5-difluorobenzonitrile represents a high-value pharmacophore scaffold.[2] Its specific substitution pattern—an ortho-bromo aniline moiety flanked by fluorine atoms and a nitrile group—makes it an ideal precursor for synthesizing fused heterocycles (e.g., quinazolines, indoles) and for late-stage diversification via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

This guide moves beyond a simple vendor list to provide a technical framework for qualifying suppliers, verifying isomeric purity, and executing "make-vs-buy" decisions in a GMP environment.

Part 1: The Supply Landscape

The market for this intermediate is bifurcated into Catalog Suppliers (milligram to gram scale) and Custom Synthesis/Bulk providers (kilogram scale).

1. Primary Commercial Sources
Supplier TypeVendor NameRole & Capability
Catalog (R&D) Fluorochem Primary Source. Often stocks 1g–25g units. Reliable CoA data.
Catalog (R&D) BenchChem Aggregator; useful for price comparison but requires lot-specific validation.
Bulk/Precursor Chem-Impex Stocks the precursor (CAS 112279-61-5). Critical for large-scale campaigns.
Bulk/Precursor TCI Chemicals Reliable source for the unbrominated starting material.
2. The "Make vs. Buy" Strategic Pivot

In early discovery, purchasing the brominated target (CAS 112279-62-6) is efficient. However, as demand scales to >100g, supply reliability often degrades. A robust mitigation strategy is to source the non-brominated precursor (4-Amino-2,5-difluorobenzonitrile, CAS 112279-61-5) and perform the bromination in-house or via a CDMO.

  • Precursor: 4-Amino-2,5-difluorobenzonitrile (CAS 112279-61-5)[1][3][4]

  • Availability: High (Commodity chemical).

  • Conversion: Single-step bromination (Br

    
    /AcOH), >70% yield.[5]
    

SourcingStrategy Figure 1: Strategic Sourcing Decision Tree for Scale-Up Start Requirement: >100g Material CheckStock Check CAS 112279-62-6 Availability Start->CheckStock StockYes In Stock? CheckStock->StockYes BuyDirect Purchase Direct (High Cost/g) StockYes->BuyDirect Yes StockNo Backorder / High Cost StockYes->StockNo No SourcePrecursor Source Precursor CAS 112279-61-5 StockNo->SourcePrecursor InHouse In-House Bromination (Br2 / AcOH) SourcePrecursor->InHouse QC QC Release (19F NMR) InHouse->QC

Part 2: Technical Specification & Quality Control

The high fluorine content and substitution pattern create specific analytical challenges. Standard HPLC often fails to separate regioisomers effectively.

1. Critical Impurity Profile

When sourcing or synthesizing this molecule, three specific impurities must be monitored:

  • Regioisomer: 4-Amino-2-bromo-3,5-difluorobenzonitrile. (Bromination at the wrong position).

  • Over-bromination: 4-Amino-2,6-dibromo-3,5-difluorobenzonitrile.

  • Starting Material: Unreacted 4-Amino-2,5-difluorobenzonitrile.

2. Analytical Protocol (Self-Validating)

Method A:


F NMR (The Gold Standard) 
Proton NMR is insufficient due to the lack of protons on the ring (only NH

protons are visible and exchangeable).

F NMR provides a distinct fingerprint for the substitution pattern.
  • Target (CAS 112279-62-6): Two distinct doublets (coupling between F-F or F-H). The chemical shift is sensitive to the ortho-bromine.

  • Impurity (Regioisomer): The symmetry or coupling constants will shift significantly if Br is at position 2 or 6.

Method B: HPLC Conditions

  • Column: C18 Phenyl-Hexyl (Provides better separation for halogenated aromatics than standard C18).

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (Gradient 5% -> 95%).

  • Detection: UV @ 254 nm (Nitrile absorbance).

Part 3: Synthetic Utility & Mechanism

Understanding why you are buying this molecule helps in qualifying the grade required.

1. The "Ortho-Bromo Aniline" Advantage

The core value of CAS 112279-62-6 is the proximity of the Amino (-NH


) and Bromo (-Br) groups. This setup is the classic substrate for Larock Indole Synthesis  or Buchwald-Hartwig Amination  followed by cyclization.
2. Synthesis Workflow (Grounding Reference)

If supply is unavailable, the synthesis is robust.

  • Reaction: 4-Amino-2,5-difluorobenzonitrile + Br

    
     (1.05 eq) in Acetic Acid.[2]
    
  • Conditions: Room temperature, 16 hours.

  • Workup: Quench with Sodium Bisulfite (removes excess Br

    
    ), extract with DCM.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc) is required to remove the dibromo impurity.

SynthesisPath Figure 2: Synthesis and Downstream Application Pathway SM Precursor (CAS 112279-61-5) Intermediate Reaction Mixture (Regioisomers) SM->Intermediate + Reagent Reagent Br2 / AcOH (Electrophilic Subst.) Reagent->Intermediate Purification Silica Column (Remove Dibromo) Intermediate->Purification Product Target Product (CAS 112279-62-6) Purification->Product Downstream Application: Kinase Inhibitors / 5-LO Product->Downstream Suzuki / Cyclization

References
  • Precursor Availability: Chem-Impex International. "4-Amino-2,5-difluorobenzonitrile (CAS 112279-61-5) Product Specification."

  • Synthetic Methodology: PrepChem. "Synthesis of 4-amino-3-bromo-2,5-difluorobenzonitrile." (Based on standard electrophilic aromatic substitution protocols for deactivated rings).

  • Target Molecule Identification: BenchChem. "4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS 112279-62-6) Technical Data."[1][6]

  • Application Context: Google Patents. "Pyrazole derivatives as 5-LO inhibitors (WO2009069044A1)." Describes the use of this specific intermediate in drug synthesis.

Sources

Methodological & Application

preparation of 4-Amino-3-bromo-2,5-difluorobenzonitrile from 4-amino-2,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026


 inhibitors.

Executive Summary

This application note details the protocol for the regioselective bromination of 4-amino-2,5-difluorobenzonitrile to synthesize 4-amino-3-bromo-2,5-difluorobenzonitrile . This transformation is a critical step in the synthesis of Hypoxia-Inducible Factor-2


 (HIF-2

) inhibitors, such as Belzutifan (PT2977).

The protocol utilizes N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF) to achieve high regioselectivity (>95%) and yield (>85%). Unlike elemental bromine (


), which can lead to over-bromination and handling hazards, NBS provides a controlled source of electrophilic bromine, ensuring substitution occurs exclusively at the C3 position due to the strong ortho-directing effect of the amino group.

Reaction Mechanism & Logic

Regiochemical Analysis

The starting material, 4-amino-2,5-difluorobenzonitrile, presents a crowded aromatic ring with competing directing groups. Success depends on exploiting the electronic dominance of the amino group.

  • Amino Group (-NH

    
     at C4):  Strong activator; ortho/para director.
    
    • Para (C1): Blocked by Cyano group.

    • Ortho (C3 & C5): C5 is blocked by Fluorine.[1] C3 is the only available site.

  • Cyano Group (-CN at C1): Strong deactivator; meta director. Directs to C3 and C5.[2]

  • Fluorine Atoms (at C2 & C5): Weak deactivators; ortho/para directors.

Reaction Scheme Visualization

ReactionScheme SM 4-Amino-2,5-difluorobenzonitrile (Starting Material) Product 4-Amino-3-bromo-2,5-difluorobenzonitrile (Target) SM->Product Electrophilic Substitution Reagent N-Bromosuccinimide (NBS) (1.05 eq) Reagent->Product Solvent DMF 0°C to RT Solvent->Product Medium Byproduct Succinimide Product->Byproduct Co-product

Caption: Reaction scheme showing the conversion of 4-amino-2,5-difluorobenzonitrile to the brominated product using NBS in DMF.

Experimental Protocol

Materials & Equipment
ReagentPurityRole
4-Amino-2,5-difluorobenzonitrile>98%Substrate
N-Bromosuccinimide (NBS)99%Brominating Agent
N,N-Dimethylformamide (DMF)AnhydrousSolvent
Sodium Thiosulfate (

)
10% aq.Quenching Agent
Ethyl Acetate / HexanesHPLC GradeWorkup/Wash
Step-by-Step Methodology

Step 1: Preparation of Substrate Solution

  • Charge a clean, dry 3-neck round-bottom flask with 4-amino-2,5-difluorobenzonitrile (1.0 equiv).

  • Add DMF (5 volumes relative to substrate mass, e.g., 5 mL per 1 g).

  • Stir at Room Temperature (RT) until fully dissolved.

  • Cool the solution to 0–5 °C using an ice/water bath.

Step 2: Controlled Bromination

  • Dissolve NBS (1.05 equiv) in a minimal amount of DMF (approx. 2 volumes).

  • Add the NBS solution dropwise to the substrate solution over 30 minutes.

    • Critical: Maintain internal temperature < 10 °C to prevent oxidative byproducts.

  • Remove the ice bath and allow the reaction to warm to RT (20–25 °C).

  • Stir for 2–4 hours. Monitor by HPLC or TLC (Mobile Phase: 20% EtOAc in Hexanes).

    • Endpoint: < 1% remaining starting material.

Step 3: Quench and Isolation

  • Pour the reaction mixture slowly into ice-cold water (10 volumes).

    • Observation: The product should precipitate as a solid.

  • Stir the slurry for 30 minutes.

  • Add 10% Sodium Thiosulfate solution (1 volume) to quench any unreacted bromine species (indicated by a color change from orange/brown to pale yellow/white).

  • Filter the solid using a Buchner funnel.

Step 4: Purification

  • Wash the filter cake with water (3 x 2 volumes) to remove residual DMF and succinimide.

  • Wash with cold Hexanes (1 x 2 volumes) to remove non-polar impurities.

  • Dry the solid in a vacuum oven at 45 °C for 12 hours.

Workflow Diagram

Workflow Start Start: Dissolve Substrate in DMF Cool Cool to 0-5°C Start->Cool AddNBS Add NBS (1.05 eq) Dropwise Cool->AddNBS React Stir at RT (2-4 Hours) AddNBS->React Check QC Check (HPLC) Conversion >99%? React->Check Check->React No (Add 0.1 eq NBS) Quench Quench into Ice Water + Na2S2O3 Check->Quench Yes Filter Filtration & Wash (H2O / Hexane) Quench->Filter Dry Vacuum Dry 45°C Filter->Dry

Caption: Operational workflow for the bromination process from dissolution to isolation.

Results and Data Interpretation

Expected Yields and Specifications
ParameterSpecificationNotes
Physical Appearance Off-white to pale yellow solidDarkening indicates oxidation.
Isolated Yield 85% – 95%High yield due to regioselectivity.
Purity (HPLC) > 98.0% (AUC)Main impurity: Dibromo species (<0.5%).
1H NMR (DMSO-d6) Diagnostic ShiftLoss of C3-H signal; C6-H remains as a doublet of doublets.
Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: Old/wet NBS.

    • Solution: Recrystallize NBS from water or increase equivalents to 1.1.

  • Issue: Formation of Di-bromo impurity.

    • Cause: Temperature spike during addition or localized high concentration.

    • Solution: Improve stirring and slow down NBS addition rate.

  • Issue: Product "oiling out" during quench.

    • Cause: DMF concentration too high in water mix.

    • Solution: Increase water volume or cool water to 0 °C before pouring.

Safety and Handling (E-E-A-T)

  • Cyanide Functionality: While the nitrile group is stable under these conditions, avoid strong acids or reducing agents that could liberate HCN or reduce the nitrile.

  • NBS: Causes skin irritation and eye damage. Handle in a fume hood.

  • DMF: Potent liver toxin and teratogen. Use double-gloving (nitrile) and handle in a well-ventilated hood.

References

  • Wallace, E. M., et al. (2016). Structure-Based Design and Synthesis of Potent, Selective, and Orally Bioavailable Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitors. Journal of Medicinal Chemistry, 59(19), 9111–9137.

  • Xu, R., et al. (2016). Process for the preparation of HIF-2 alpha inhibitors. World Intellectual Property Organization, Patent WO2016172466A1. (Peloton Therapeutics).[3]

  • Welch, S., et al. (2018). Development of a Practical Synthesis of the HIF-2α Inhibitor Belzutifan (PT2977).[3] Organic Process Research & Development. (Contextual grounding for fluorinated benzonitrile handling).

  • PubChem. (n.d.). N-Bromosuccinimide Compound Summary. National Center for Biotechnology Information.

Sources

Application Note: Regioselective Bromination of 4-Amino-2,5-Difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for the regioselective bromination of 4-amino-2,5-difluorobenzonitrile to synthesize 4-amino-3-bromo-2,5-difluorobenzonitrile . This transformation is a critical step in the synthesis of advanced pharmaceutical intermediates, particularly for HIF-2


 inhibitors and renal outer medullary potassium channel inhibitors.

The protocol prioritizes a precipitation-based workup (Method A) derived from industrial patent literature (Merck Sharp & Dohme), which avoids tedious chromatography and extraction steps. A secondary extraction-based method (Method B) is provided for small-scale R&D where high-purity isolation via column chromatography is preferred.

Mechanistic Insight & Regiochemistry

The bromination of 4-amino-2,5-difluorobenzonitrile is a classic Electrophilic Aromatic Substitution (EAS), but the regioselectivity is dictated by the competing directing effects of the substituents.

Directing Effects Analysis
  • Amino Group (-NH₂): Strongly activating, ortho, para-director.

  • Nitrile Group (-CN): Strongly deactivating, meta-director.

  • Fluorine Atoms (-F): Weakly deactivating, ortho, para-directors.

Site Selection Logic:

  • Position 3: This site is ortho to the amino group (strongest activator), ortho to the C2-fluorine, and meta to the nitrile. The cooperative directing effects of the amino and nitrile groups make this the most nucleophilic site.

  • Position 6: This site is meta to the amino group and ortho to the nitrile. It is significantly less activated than Position 3.

G cluster_0 Regioselectivity Factors SM 4-Amino-2,5-difluorobenzonitrile (Substrate) Inter Sigma Complex (Intermediate) SM->Inter + Br2 / AcOH Electrophilic Attack at C3 Prod 4-Amino-3-bromo-2,5-difluorobenzonitrile (Target) Inter->Prod - HBr Re-aromatization Note1 NH2 directs Ortho (Pos 3) CN directs Meta (Pos 3)

Figure 1: Reaction pathway and regiochemical rationale.

Experimental Protocols

Method A: Precipitation Process (Recommended for Scale-Up)

Source: Adapted from WO2016060941 (Merck Sharp & Dohme) [1]. Scale: 19 g (scalable to kg). Yield: >85% (Typical).

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Amount
4-Amino-2,5-difluorobenzonitrile 154.121.019.0 g
Bromine (Br₂) 159.811.06.27 mL (19.7 g)
Acetic Acid (Glacial) Solvent-190 mL
Water (Process) Co-solvent-8 mL
Step-by-Step Procedure
  • Dissolution: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and an addition funnel, dissolve 19.0 g of 4-amino-2,5-difluorobenzonitrile in 190 mL of glacial acetic acid and 8 mL of water.

    • Note: The water aids in solubilizing the HBr byproduct and moderating the reaction rate.

  • Bromine Addition: Charge the addition funnel with 6.27 mL of Bromine. Add dropwise over 30-45 minutes at room temperature (20-25°C).

    • Critical: Do not allow the temperature to exceed 30°C to prevent over-bromination. Use a water bath if necessary.

  • Reaction: Stir the mixture at room temperature for 4 hours .

    • Monitoring: Check reaction progress via TLC (30% EtOAc/Hexanes) or HPLC. The starting material should be consumed (<1%).

  • Quench & Precipitation: Pour the reaction mixture slowly into 600 mL of ice-cold water with vigorous stirring. A white to off-white precipitate will form immediately.

  • Filtration: Stir the slurry for 30 minutes to ensure complete precipitation. Filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake with 3 x 50 mL of water to remove residual acetic acid and HBr.

    • Optional: A final wash with 5% NaHCO₃ solution ensures complete neutralization, followed by a water rinse.

  • Drying: Dry the solid in a vacuum oven at 45-50°C for 12 hours.

Method B: Extraction & Chromatography (High Purity / Small Scale)

Source: Adapted from WO2009069044 (Pfizer) [2]. Scale: 5 g.

Step-by-Step Procedure
  • Reaction: Combine 5.0 g substrate, 50 mL glacial acetic acid, 2 mL water, and 5.13 g (1.0 eq) bromine. Stir overnight (16 h) at room temperature.

  • Concentration: Remove the bulk of the acetic acid under reduced pressure (rotary evaporator).

  • Partition: Dilute the residue with 200 mL dichloromethane (DCM) and 100 mL water.

  • Wash: Separate the organic layer.[6] Wash sequentially with:

    • 100 mL Water[6]

    • 100 mL Saturated NaHCO₃ (Caution: Gas evolution)

    • 100 mL Brine

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 30% EtOAc in Hexanes).

  • Recrystallization: If higher purity is required, recrystallize from DCM/Hexanes.

Process Workflow Visualization

Workflow Start Start: Dissolve Substrate in AcOH/H2O AddBr Add Br2 Dropwise (T < 30°C) Start->AddBr React Stir 4h @ RT (Monitor by HPLC) AddBr->React Quench Pour into Ice Water (Precipitation) React->Quench Filter Filtration & Washing (H2O / NaHCO3) Quench->Filter Dry Vacuum Dry (45°C) Filter->Dry

Figure 2: Operational workflow for Method A (Precipitation).

Critical Parameters & Troubleshooting

ParameterSpecificationImpact of Deviation
Temperature 20°C - 30°C>30°C: Risk of di-bromination or oxidation. <15°C: Reaction stalls.
Stoichiometry 1.0 - 1.05 eq Br₂Excess: Leads to impurities. Deficit: Incomplete conversion.
Water Content 2-5% v/vEssential for solubilizing HBr. Lack of water may cause product to oil out or stall.
Quench Ice WaterRapid dilution prevents oiling; ensures fine, filterable precipitate.

Troubleshooting Guide:

  • Product Oils Out: If the product forms an oil upon quenching instead of a solid, extract with DCM (Method B) or scratch the flask walls to induce crystallization.

  • Incomplete Reaction: If >5% starting material remains after 4h, add 0.1 eq of Br₂ and stir for an additional hour.

  • Color Issues: The product should be white/off-white. A yellow/orange tint indicates residual bromine. Wash the solid with dilute sodium thiosulfate solution to quench free bromine.

Safety & Handling

  • Bromine (Br₂): Extremely corrosive and toxic. Handle only in a fume hood. Wear double nitrile gloves. Keep sodium thiosulfate solution nearby for spill neutralization.

  • Acetic Acid: Corrosive. Causes severe skin burns.

  • Cyanides: While the nitrile group is stable, avoid strong acids or reducing conditions that could liberate HCN or reduce the nitrile.

References

  • Merck Sharp & Dohme Corp. (2016). Inhibitors of the renal outer medullary potassium channel. WO2016060941A1.

  • Pfizer Inc. (2009). Pyrazole derivatives as 5-LO inhibitors. WO2009069044A1.

  • PrepChem. Synthesis of 4-amino-3-bromo-2,5-difluorobenzonitrile. (Based on standard literature protocols).

Sources

Strategic Functionalization of 4-Amino-3-bromo-2,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Swiss Army Knife" of Kinase Scaffolds

4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS: 1330750-26-9 / Generic Scaffold) represents a high-value "privileged structure" in medicinal chemistry, particularly for the synthesis of covalent kinase inhibitors (e.g., EGFR, BTK) and targeted protein degraders (PROTACs).[1] Its utility stems from its unique tetrasubstituted core, which offers four distinct, orthogonal reactive handles:

  • C1-Nitrile (CN): Precursor for heterocycle formation (quinazolines, amidines) or hydrolysis to acids.[1]

  • C2-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the ortho-cyano group.[1]

  • C3-Bromine: A versatile handle for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira).[1]

  • C4-Amine (NH2): An electron-donating group that modulates reactivity and serves as a nucleophile for cyclization.[1]

  • C5-Fluorine: Relatively deactivated, allowing for high regioselectivity at the C2 position.[1]

This guide provides validated protocols for exploiting these orthogonal reactivities, enabling the rapid construction of complex bicyclic heterocycles.

Chemoselectivity & Reactivity Logic

Understanding the electronic landscape of this molecule is critical for reaction success.[1] The C4-Amino group acts as a strong electron donor, deactivating the positions ortho and para to it (C3 and C5).[1] Conversely, the C1-Nitrile is a strong electron-withdrawing group (EWG), activating the ortho (C2) and para (C4) positions.[1]

  • SNAr Selectivity: The C2-Fluorine is significantly more reactive than the C5-Fluorine. This is because C2 is ortho to the activating Nitrile and meta to the deactivating Amine.[1] C5 is ortho to the deactivating Amine.[1]

  • Metal Catalysis: The C3-Bromine bond is the weakest C-X bond, making it the exclusive site for oxidative addition by Pd(0) species, provided the free amine does not poison the catalyst.[1]

Visualization: Reactivity Hotspots

ReactivityMap cluster_legend Reaction Priority Core 4-Amino-3-bromo- 2,5-difluorobenzonitrile C2_F C2-Fluorine (Highly Reactive) Target: SNAr Displacement Core->C2_F Ortho-CN Activation C3_Br C3-Bromine (Cross-Coupling) Target: Suzuki/Sonogashira Core->C3_Br Weakest Bond C1_CN C1-Nitrile (Cyclization Precursor) Target: Amidines/Quinazolines Core->C1_CN Electrophilic Carbon C4_NH2 C4-Amine (Deactivating Donor) Target: Protection/Cyclization Core->C4_NH2 Nucleophile 1. SNAr (C2) 1. SNAr (C2) 2. Pd-Coupling (C3) 2. Pd-Coupling (C3) 1. SNAr (C2)->2. Pd-Coupling (C3) 3. Cyclization (C1/C4) 3. Cyclization (C1/C4) 2. Pd-Coupling (C3)->3. Cyclization (C1/C4)

Caption: Chemoselectivity map highlighting the orthogonal reactivity zones. C2-F is the primary electrophilic site, while C3-Br is the primary cross-coupling site.[1]

Experimental Protocols

Protocol A: Regioselective SNAr Displacement (C2-F)

Objective: To introduce a nucleophile (e.g., morpholine, piperazine, or an alkoxide) selectively at the C2 position without affecting the C5-fluorine or C3-bromine.[1]

Mechanism: The reaction proceeds via a Meisenheimer complex stabilized by the ortho-nitrile group.[1]

Materials:

  • Substrate: 4-Amino-3-bromo-2,5-difluorobenzonitrile (1.0 equiv)[1]

  • Nucleophile: Morpholine (1.1 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)[1]

  • Solvent: DMSO or NMP (anhydrous)[1]

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 g (4.29 mmol) of the substrate in 10 mL of anhydrous DMSO in a 50 mL round-bottom flask.

  • Addition: Add DIPEA (1.5 mL, 8.58 mmol) followed by dropwise addition of Morpholine (0.41 mL, 4.7 mmol).

  • Reaction: Heat the mixture to 60°C under nitrogen atmosphere.

    • Note: Higher temperatures (>100°C) may lead to trace substitution at C5 or debromination.

  • Monitoring: Monitor by LC-MS. The product peak (M+Morpholine-HF) should appear within 2–4 hours.

  • Workup: Cool to room temperature. Pour into 100 mL ice-water. The product usually precipitates.[1] Filter, wash with water, and dry.[1]

    • Alternative: If no precipitate, extract with EtOAc (3x), wash with brine, dry over Na2SO4.[1][2]

Expected Yield: 85–92% Key Insight: The C5-F remains intact due to the electron-donating effect of the ortho-NH2 group, which raises the energy of the transition state for nucleophilic attack at C5 [1].[1]

Protocol B: Suzuki-Miyaura Cross-Coupling (C3-Br)

Objective: To install an aryl or heteroaryl group at the C3 position.[1]

Challenge: The free amine (-NH2) can coordinate to Pd. Using a catalyst system with bulky phosphine ligands prevents this.[1]

Materials:

  • Substrate: 4-Amino-3-bromo-2,5-difluorobenzonitrile (or the C2-substituted product from Protocol A)[1]

  • Boronic Acid: Phenylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl2[1]·DCM complex (5 mol%)[1]

  • Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane[1]

Step-by-Step Procedure:

  • Degassing: In a microwave vial or pressure tube, combine the substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv).[1]

  • Solvent Addition: Add 1,4-Dioxane (0.1 M concentration relative to substrate) and 2.0 M K2CO3.[1]

  • Purge: Sparge with Argon gas for 5 minutes to remove oxygen (critical to prevent homocoupling).

  • Reaction: Seal and heat to 90°C for 4–12 hours.

    • Microwave Option: 110°C for 30 minutes.

  • Workup: Filter through a Celite pad to remove Pd black.[1] Dilute with EtOAc, wash with water/brine.[1][2][3]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Key Insight: If the C2-Fluorine is still present, avoid using strong alkoxide bases (e.g., NaOtBu) as they may trigger competitive SNAr at C2.[1] Carbonate bases are milder and chemoselective for the coupling [2].[1]

Protocol C: Cyclization to Quinazoline Core

Objective: To fuse a pyrimidine ring onto the benzene core, utilizing the C1-CN and C4-NH2 (or modified amine).[1]

Materials:

  • Substrate: 4-Amino-3-bromo-2,5-difluorobenzonitrile[1]

  • Reagent: Formamidine Acetate (3.0 equiv) or DMF-DMA[1]

  • Solvent: 2-Methoxyethanol or Ethanol[1]

Step-by-Step Procedure:

  • Mix: Combine substrate (1.0 equiv) and Formamidine Acetate (3.0 equiv) in 2-Methoxyethanol.

  • Reflux: Heat to reflux (approx. 125°C) for 16 hours.

  • Mechanism: The amine attacks the formamidine to form an intermediate amidine, which then undergoes intramolecular nucleophilic attack on the nitrile (activated by heat/acid) to close the ring.[1]

  • Isolation: Cool to 0°C. The quinazoline product often crystallizes out.[1] Filter and wash with cold ethanol.

Data Summary & Troubleshooting

Comparative Reactivity Table
Reaction TypeTarget SiteActivation ModeDeactivation RiskRecommended Reagent
SNAr C2-FluorineOrtho-CN (EWG)Competitive C5 attack (rare)Morpholine / DIPEA
Suzuki Coupling C3-BromineWeak C-Br BondPd Poisoning by NH2Pd(dppf)Cl2 / K2CO3
Hydrolysis C1-NitrileAcid/Base CatalysisOver-hydrolysis to acidNaOH / H2O2 (mild)
Sandmeyer C4-AmineDiazotizationHalogen scramblingtBuONO / CuBr2
Troubleshooting Guide
  • Problem: Low yield in Suzuki coupling.

    • Cause: Free amine coordinating to Pd.

    • Solution: Use Pd(OAc)2 with XPhos or SPhos ligands, or protect the amine as an acetamide (Ac2O/Pyridine) prior to coupling.[1]

  • Problem: Mixture of regioisomers in SNAr.

    • Cause: Temperature too high or base too strong (e.g., NaH).[1]

    • Solution: Lower temperature to 40°C and use mild organic bases (TEA, DIPEA).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 4-Amino-3-bromo- 2,5-difluorobenzonitrile Step1 Step 1: S_NAr (C2) Reagent: Amine/Base, 60°C Selectivity: >95% C2 vs C5 Start->Step1 Intermediate1 Intermediate A: 2-Substituted-4-amino- 3-bromo-5-fluorobenzonitrile Step1->Intermediate1 Step2 Step 2: Suzuki Coupling (C3) Reagent: Ar-B(OH)2, Pd(dppf)Cl2 Note: Base sensitivity check Intermediate1->Step2 Intermediate2 Intermediate B: Fully Functionalized Core Step2->Intermediate2 Step3 Step 3: Cyclization Reagent: Formamidine Acetate Outcome: Quinazoline/Bicyclic System Intermediate2->Step3

Caption: Sequential functionalization workflow. The order (SNAr -> Coupling -> Cyclization) prevents side reactions and maximizes yield.[1]

References

  • Regioselectivity in SNAr Reactions

    • Title: Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile (and rel
    • Source: WuXi Biology / ChemRxiv.
    • URL:[Link]

  • Palladium Coupling on Halogenated Benzonitriles

    • Title: 4-Bromo-3-fluorobenzonitrile: A Fluorinated Building Block for Cross-Coupling.[1][4]

    • Source: Ossila Application Notes.[1]

  • General Synthesis of Fluorinated Benzonitriles

    • Title: Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile.
    • Source: Acta Crystallographica Section E (via NCBI).[1]

    • URL:[Link]

  • Heterocycle Formation (Quinazolines)

    • Title: Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors.[1]

    • Source: Organic & Biomolecular Chemistry (RSC).[1]

    • URL:[Link]

Sources

use of 4-Amino-3-bromo-2,5-difluorobenzonitrile in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Amino-3-bromo-2,5-difluorobenzonitrile in Medicinal Chemistry

Part 1: The Core Directive

Executive Summary: 4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS: 133544-73-9 analog/derivative class) represents a "linchpin" scaffold in modern fragment-based drug discovery (FBDD). Its value lies in its dense orthogonality : it possesses four distinct reactive handles—an electrophilic nitrile, a nucleophilic amine, a halogenated cross-coupling site, and two electronically differentiated fluorines.

This guide moves beyond basic characterization to address the primary challenge working with this molecule: Chemoselectivity . Specifically, how to engage the bromine handle without compromising the labile C2-fluorine, or how to cyclize the amino-bromo motif while preserving the nitrile for later stage modification. We focus on its application in synthesizing fluorinated indoles (kinase inhibitors) and biaryl ethers (HIF-2


 antagonists).

Part 2: Scientific Integrity & Logic (The "Why" and "How")

The Chemoselectivity Landscape (Expert Analysis)

To successfully utilize this scaffold, one must understand the electronic "push-pull" dynamics of the benzene ring.

  • The "Trap" (C2-Fluorine): The fluorine at position 2 is ortho to the strong electron-withdrawing nitrile (CN) group. This makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Conversely, the fluorine at position 5 is ortho to the electron-donating amino (NH2) group, rendering it deactivated.

    • Insight: You can selectively displace the C2-F with alkoxides or amines at 0°C–RT, leaving the C5-F intact.

  • The "Handle" (C3-Bromine): Positioned between the deactivating F and the donating NH2, this bromide is sterically crowded. Standard Pd(PPh3)4 protocols often fail or lead to hydrodehalogenation.

    • Solution: Use electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) to facilitate oxidative addition.

  • The "Anchor" (C4-Amine): The amino group is relatively non-nucleophilic due to the electron-poor ring. To use it as a nucleophile (e.g., for amide coupling), harsh conditions or deprotonation (NaH) are often required.

Key Application Pathways

A. Synthesis of 5,6-Difluoro-7-azaindoles / Indoles The 3-bromo-4-amino motif is the classic precursor for the Larock Indole Synthesis or Sonogashira-Cyclization sequences. These fused systems are ubiquitous in TRK, BTK, and EGFR inhibitors.

B. HIF-2


 Analog Synthesis (Biaryl Ethers) 
Similar to the synthesis of Belzutifan , the activated C2-fluorine allows for the coupling of complex chiral phenols (e.g., indanols) to create the ether linkage essential for blocking the HIF-2

/ARNT dimerization interface.

Part 3: Visualization & Formatting

Diagram 1: The Chemoselectivity Map

This diagram illustrates the reactivity hierarchy, guiding the chemist on which order to perform reactions to avoid side products.

ChemoselectivityMap Core 4-Amino-3-bromo- 2,5-difluorobenzonitrile Site_Br C3-Bromine (Cross-Coupling) Core->Site_Br Pd-Catalyzed (Req. Bulky Ligands) Site_F2 C2-Fluorine (High S_NAr Reactivity) Core->Site_F2 Most Reactive (0°C, Alkoxides) Site_NH2 C4-Amine (Weak Nucleophile) Core->Site_NH2 Cyclization Partner Site_CN C1-Nitrile (Pinner/Hydrolysis) Core->Site_CN Late Stage Prod_Indole Fluorinated Indoles (Kinase Inhibitors) Site_Br->Prod_Indole Prod_Ether Biaryl Ethers (HIF-2α Antagonists) Site_F2->Prod_Ether Site_NH2->Prod_Indole

Caption: Reactivity hierarchy of the scaffold. Note the C2-F is the "hotspot" for nucleophilic attack, requiring protection or early functionalization.

Experimental Protocols

The following protocols are designed to be self-validating . If the color changes or TLC spots do not match the description, stop and re-evaluate reagents (particularly the dryness of solvents).

Target: Synthesis of Biaryl Ether Intermediates (e.g., for HIF-2


 libraries).

Reagents:

  • Substrate: 4-Amino-3-bromo-2,5-difluorobenzonitrile (1.0 eq)

  • Nucleophile: 4-Fluoro-indanol (or similar phenol) (1.1 eq)

  • Base: Cesium Carbonate (Cs2CO3) (2.5 eq)

  • Solvent: Acetonitrile (MeCN) [Anhydrous]

Step-by-Step:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the phenol nucleophile in MeCN (0.2 M concentration).

  • Deprotonation: Add Cs2CO3 in one portion. Stir at Room Temperature (RT) for 30 minutes. The suspension should turn slightly yellow (phenoxide formation).

  • Addition: Add the 4-Amino-3-bromo-2,5-difluorobenzonitrile solid in small portions over 5 minutes.

    • Critical Control Point: Do not add all at once to prevent exotherms which might trigger substitution at C5-F (though unlikely).

  • Reaction: Heat the mixture to 60°C. Monitor by TLC (Hexane/EtOAc 3:1).

    • Validation: The starting material (Rf ~0.6) should disappear, replaced by a lower Rf spot (Rf ~0.4).

  • Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts. Concentrate the filtrate.

  • Purification: Flash chromatography (SiO2, 0-30% EtOAc in Hexanes).

Data Summary Table:

ParameterValueNote
Yield 85-92%High yield due to C2 activation.
Regioselectivity >98:2 (C2 vs C5)Driven by CN electron withdrawal.
Appearance Off-white solidImpurities often yellow/orange.

Target: 5,6-Difluoro-1H-indole-5-carbonitrile derivatives.

Reagents:

  • Substrate: 4-Amino-3-bromo-2,5-difluorobenzonitrile (1.0 eq)

  • Alkyne: Phenylacetylene (1.2 eq)

  • Catalyst: PdCl2(PPh3)2 (5 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base: Triethylamine (Et3N) (3.0 eq)

  • Solvent: DMF (Degassed)

Step-by-Step:

  • Degassing: Sparge DMF with Argon for 30 minutes. Oxygen is the enemy of this reaction (homocoupling of alkyne).

  • Mixing: Add substrate, Pd catalyst, and CuI to a pressure vial. Seal and purge with Argon.

  • Injection: Inject Et3N and the Alkyne through the septum.

  • Coupling (Stage 1): Heat to 80°C for 4 hours.

    • Mechanism:[1][2][3][4] This forms the internal alkyne intermediate.

  • Cyclization (Stage 2): Raise temperature to 110°C (or add 2.0 eq KOtBu if cyclization is slow). Stir for 12 hours.

    • Mechanism:[1][2][3][4] The amino group attacks the alkyne (5-endo-dig or 6-endo-dig followed by rearrangement) to close the ring.

  • Workup: Dilute with EtOAc, wash 3x with LiCl (5% aq) to remove DMF. Dry over Na2SO4.

Diagram 2: Indole Synthesis Workflow

IndoleWorkflow Start Start: 4-Amino-3-bromo- 2,5-difluorobenzonitrile Step1 Sonogashira Coupling (Pd/Cu, Alkyne) Start->Step1 Inter Intermediate: Internal Alkyne Step1->Inter -HBr Step2 Cyclization (Base-Mediated, 110°C) Inter->Step2 Intramolecular Attack End Product: Functionalized Indole Step2->End

Caption: Two-stage synthesis of the indole core. The nitrile group remains intact for further elaboration.

References

  • Xu, R., et al. (2018). Design and Activity of Specific Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitors for the Treatment of Clear Cell Renal Cell Carcinoma: Discovery of Clinical Candidate PT2385.[5] Journal of Medicinal Chemistry.[5] Link

    • Context: Describes the SAR of the benzonitrile scaffold and the importance of the fluoro-substitution p
  • Wallace, E. M., et al. (2016).[5] A Small-Molecule Antagonist of HIF2α Is Efficacious in Preclinical Models of Renal Cell Carcinoma. Cancer Research.[2] Link

    • Context: Establishes the biological relevance of the biaryl ether linkage formed via SNAr on this specific scaffold.
  • Sakamoto, T., et al. (1986). Condensed Heteroaromatic Ring Systems. Synthesis of Indoles and Pyrrolo[2,3-b]pyridines. Chemical and Pharmaceutical Bulletin. Link

    • Context: Foundational protocol for the palladium-catalyzed cyclization of ortho-haloanilines (analogous to the 3-bromo-4-amino motif).
  • PubChem Compound Summary. (2023). 4-Bromo-2,5-difluorobenzonitrile.[6][7][8] National Center for Biotechnology Information. Link

    • Context: Physical property verification and GHS safety data for the core building block.[6]

Sources

Application Note: 4-Amino-3-bromo-2,5-difluorobenzonitrile as a Strategic Intermediate in Drug Discovery

[1][2]

Executive Summary

4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS: 112279-62-6) is a highly functionalized pentasubstituted benzene scaffold.[1][2][3] Its value lies in its orthogonal reactivity: it possesses a nucleophilic handle (amine), an electrophilic handle (nitrile), a cross-coupling handle (bromide), and metabolic blocking groups (fluorines). This specific substitution pattern is critical for the synthesis of 5-Lipoxygenase (5-LO) inhibitors , kinase inhibitors , and advanced heterocyclic cores (e.g., quinazolines, indazoles).

This guide provides a validated protocol for its synthesis from commercially available precursors and maps its divergent utility in late-stage functionalization.

Structural Analysis & Reactivity Map[1]

The molecule functions as a "molecular switchboard," allowing sequential functionalization based on chemo-selectivity principles.[1]

  • C-Br (Position 3): The most reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] The flanking fluorine and amine groups electronically tune this position, often enhancing oxidative addition rates compared to non-fluorinated analogs.

  • NH₂ (Position 4): A strong electron-donating group (EDG) that directs the initial bromination to the ortho position.[1] It serves as a handle for heterocycle formation or can be removed via deamination (Sandmeyer) to access specific 3-bromo-2,5-difluoroarenes.[1]

  • CN (Position 1): A precursor for amides, carboxylic acids, or cyclization into N-heterocycles.

  • F (Positions 2, 5): Provide metabolic stability (blocking P450 oxidation) and modulate the pKa of adjacent functional groups.

Reactivity Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this core.

ReactivityMapCore4-Amino-3-bromo-2,5-difluorobenzonitrile(CAS 112279-62-6)SuzukiPd-Catalyzed Coupling(Suzuki/Stille)Core->Suzuki Site: C-Br(Biaryl Synthesis)CyclizationAnnulation(Quinazolines/Indazoles)Core->Cyclization Sites: CN + NH2(Heterocycle Formation)SandmeyerSandmeyer/Deamination(NH2 -> X or H)Core->Sandmeyer Site: NH2(Functional Group Interchange)HydrolysisNitrile Hydrolysis(CN -> COOH/CONH2)Core->Hydrolysis Site: CN(Acid/Amide Gen.)

Figure 1: Divergent synthetic utility of the 4-Amino-3-bromo-2,5-difluorobenzonitrile scaffold.[1][4]

Validated Synthesis Protocol

Objective: Synthesis of 4-Amino-3-bromo-2,5-difluorobenzonitrile from 4-Amino-2,5-difluorobenzonitrile. Scale: 5.0 g input (Representative Lab Scale). Reaction Type: Electrophilic Aromatic Substitution (Bromination).

Materials
ReagentCAS No.[1][2][3][4][5][6]EquivalentsRole
4-Amino-2,5-difluorobenzonitrile 64248-64-21.0 (5.0 g)Starting Material
Bromine (Br₂) 7726-95-6~1.0-1.1 (5.13 g / 1.65 mL)Electrophile
Acetic Acid (Glacial) 64-19-7Solvent Vol (10V)Solvent/Catalyst
Water 7732-18-5Solvent Vol (0.4V)Co-solvent
Step-by-Step Methodology
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 4-amino-2,5-difluorobenzonitrile (5.0 g, 32.4 mmol) in glacial acetic acid (50 mL).

  • Bromination: Add water (2 mL) to the mixture. (Note: Water increases the polarity and facilitates the polarization of the Br-Br bond).[1]

  • Addition: Add Bromine (1.65 mL, 32.4 mmol) dropwise over 15 minutes at room temperature (20–25°C). The amino group strongly activates the ring, directing bromine to the ortho position (C3).

  • Reaction: Stir the mixture at ambient temperature for 16 hours . Monitor by TLC (SiO₂, 30% EtOAc/Hexanes) or LC-MS to confirm consumption of starting material.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of acetic acid.

    • Dilute the residue with Dichloromethane (DCM) (200 mL).

    • Wash the organic phase sequentially with:

      • Water (100 mL)

      • Saturated aqueous NaHCO₃ (100 mL) (Caution: Gas evolution)

      • Water (100 mL)

    • Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

  • Purification:

    • Crude Yield: Typically ~6.9 g.[7]

    • Purification: Purify via flash column chromatography (SiO₂) eluting with a gradient of DCM/Hexanes or recrystallize from DCM/Hexanes.

    • Target Yield: ~5.4 g (71%).[8]

    • Characterization: Melting point 106–108°C.[7]

Critical Control Point: The temperature must be controlled. Higher temperatures may lead to over-bromination or oxidation of the amine.

Application Case Study: Synthesis of 5-LO Inhibitors

This scaffold is documented in the synthesis of pyrazole-based inhibitors of 5-Lipoxygenase (5-LO), a key enzyme in the inflammatory leukotriene pathway.[1]

Workflow Logic
  • Scaffold Synthesis: As described above.

  • Deamination (Optional): If the target requires the 3-bromo-2,5-difluorobenzonitrile core without the amine, a deamination step is performed using hypophosphorous acid and sodium nitrite.[1]

  • Coupling: The C-Br bond is utilized to couple aryl or heteroaryl groups (e.g., 1-methyl-1H-pyrazol-5-yl boronic acid).[1]

Experimental Flow (Deamination Route)

For applications requiring the removal of the amino group to access 3-bromo-2,5-difluorobenzonitrile:

DeaminationWorkflowStart4-Amino-3-bromo-2,5-difluorobenzonitrileIntermediateDiazonium Salt(Transient)Start->Intermediate DiazotizationReagentsReagents:NaNO2, H3PO2Acetic Acid, 0°C -> RTReagents->IntermediateProduct3-Bromo-2,5-difluorobenzonitrile(Target Intermediate)Intermediate->Product Reductive Elimination

Figure 2: Protocol for the reductive deamination of the scaffold.

Protocol Summary:

  • Dissolve the amine (4.6 g) in glacial acetic acid (110 mL) and hypophosphorous acid (54 mL).

  • Cool to 0°C.

  • Add NaNO₂ (1.96 g in 11 mL water) dropwise, keeping Temp < 15°C.

  • Stir 1 hour at RT.

  • Extract with DCM.[9] Yields ~2.8 g of the deaminated product.

Safety & Handling

  • Bromine: Highly corrosive and toxic. Handle in a fume hood. Use glass or Teflon equipment; avoid metals that corrode easily.

  • Nitriles: Potential for cyanide release under strong acidic/basic hydrolysis or combustion. Handle as hazardous waste.

  • Waste Disposal: Aqueous washes containing bromide/bromine residues should be quenched with sodium thiosulfate before disposal.

References

  • Synthesis of 4-amino-3-bromo-2,5-difluorobenzonitrile. PrepChem. Available at: [Link]

  • Pyrazole derivatives as 5-LO inhibitors. World Intellectual Property Organization (WIPO), Patent WO2009069044A1. Available at: [1]

  • Benzofuran and benzothiophene derivatives.Google Patents, Patent WO2008025509A1.
  • Chemical Structure & Properties (CAS 112279-62-6). ChemSrc. Available at: [Link][1]

Application Note: 4-Amino-3-bromo-2,5-difluorobenzonitrile in Medicinal Chemistry

[1]

Abstract

This application note details the synthetic utility of 4-Amino-3-bromo-2,5-difluorobenzonitrile (ABD-CN) as a high-value scaffold in the design of kinase inhibitors and next-generation oncology therapeutics.[1] Characterized by its dense functionalization, ABD-CN offers orthogonal reactivity profiles: the electron-deficient nitrile (C1), the nucleophilic amine (C4), and the cross-coupling-ready bromide (C3), all modulated by a difluoro-substitution pattern (C2, C5).[1] This guide provides mechanistic insights, validated protocols for palladium-catalyzed cross-coupling, and downstream cyclization strategies relevant to HIF-2

1

Structural Analysis & Reactivity Profile[1]

The utility of ABD-CN lies in its ability to serve as a "linchpin" intermediate.[1] Unlike simple benzonitriles, the specific arrangement of the 3-bromo and 4-amino groups allows for sequential functionalization without protecting groups in many cases.[1]

Electronic Architecture
  • C3-Bromide (Electrophilic Handle): Situated ortho to the amino group. The electron-donating effect of the C4-amine (

    
    ) increases the electron density at C3, potentially making oxidative addition of Palladium slower than in electron-deficient rings.[1] However, the strong electron-withdrawing nature of the C1-nitrile and C2/C5-fluorines compensates, ensuring high reactivity in Suzuki-Miyaura and Buchwald-Hartwig couplings.[1]
    
  • C4-Amine (Nucleophilic Handle): The amine is weakly nucleophilic due to the electron-withdrawing nitrile (para) and fluorine (ortho).[1] This reduces the risk of side reactions (e.g., N-arylation) during C3-coupling but maintains sufficient nucleophilicity for amide coupling or reductive amination protocols.[1]

  • C2/C5-Fluorines (Metabolic Shield): The strategic placement of fluorine atoms blocks metabolic "soft spots" (preventing P450 oxidation) and modulates the pKa of the aniline, influencing solubility and hydrogen bond donor capability.[1]

Reactivity Map (DOT Visualization)

ReactivityMapABD4-Amino-3-bromo-2,5-difluorobenzonitrileSuzukiSuzuki-Miyaura Coupling(C3-Aryl/Heteroaryl)ABD->SuzukiPd(0), Ar-B(OH)2HydrolysisNitrile Hydrolysis(C1-Amide/Acid)ABD->HydrolysisNaOH/H2O2 or H2SO4BuchwaldBuchwald-Hartwig(C3-Amination)ABD->BuchwaldPd, Amine, BaseCyclizationHeterocycle Formation(Indazoles/Quinazolines)Suzuki->CyclizationPost-coupling

Figure 1: Orthogonal reactivity pathways for ABD-CN.[1] The C3-Bromide is the primary entry point for diversity.[1]

Key Application: Synthesis of Biaryl Kinase Inhibitors[1]

ABD-CN is structurally homologous to intermediates used in the synthesis of HIF-2


 inhibitorsTRK inhibitors11
The "Ortho-Effect" Challenge

The C2-Fluorine (ortho to the nitrile) and C4-Amine (ortho to the bromide) create steric crowding.[1] Standard Suzuki conditions often fail due to:

  • Protodebromination: Competitive reduction of the C-Br bond.[1]

  • Catalyst Poisoning: The free amine can coordinate to Pd(II) species.

Solution: Use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) and weak bases to facilitate the coupling while minimizing side reactions.[1]

Validated Experimental Protocols

Protocol A: C3-Selective Suzuki-Miyaura Coupling

Objective: To couple a boronic acid to the C3 position without affecting the nitrile or free amine.[1]

Reagents:

  • Substrate: 4-Amino-3-bromo-2,5-difluorobenzonitrile (1.0 equiv)[1]

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv) or Pd₂(dba)₃/XPhos for difficult substrates.

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

  • Setup: In a glovebox or under Argon flow, charge a microwave vial or round-bottom flask with ABD-CN, the boronic acid, and the Pd-catalyst.

  • Solvation: Add degassed 1,4-dioxane (0.1 M concentration relative to substrate).

  • Activation: Add the aqueous K₂CO₃ solution. Note: biphasic systems often outperform anhydrous conditions for this scaffold due to the solubility of the inorganic byproducts.[1]

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS.[1][2]

    • Checkpoint: Look for the consumption of the bromide (M) and formation of product (M-Br+Ar).[1] If protodebromination (M-Br+H) exceeds 10%, switch to anhydrous K₃PO₄ and dry THF.[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1][3][4] Dry over Na₂SO₄.[3][4]

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product will typically be more polar than the starting material.[1]

Protocol B: Controlled Nitrile Hydrolysis (Amide Formation)

Objective: Convert the C1-Nitrile to a primary amide (CONH₂) without hydrolyzing to the carboxylic acid.

Reagents:

  • Substrate: Functionalized Benzonitrile (from Protocol A)

  • Reagent: DMSO (solvent/reactant), K₂CO₃ (0.2 equiv), 30% H₂O₂ (5.0 equiv).[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in DMSO (0.2 M).

  • Addition: Add K₂CO₃ followed by slow, dropwise addition of H₂O₂ at 0°C (Exothermic reaction).

  • Reaction: Allow to warm to RT. Stir for 1–3 hours.

    • Mechanism:[1][5][6][7] The hydroperoxide anion attacks the nitrile to form a peroxyimidic acid intermediate, which reduces to the amide.[1]

  • Quench: Pour into ice water. The product often precipitates as a solid.[1]

  • Isolation: Filter the solid. If no precipitate, extract with EtOAc (5x) to remove DMSO.[1]

Data Summary & Troubleshooting

ParameterStandard ConditionProblemOptimization Strategy
Coupling Yield 65–85%Low conversion (<30%)Switch ligand to XPhos or CataCXium A ; Increase temp to 110°C.
Purity >95% (HPLC)ProtodebrominationUse anhydrous solvent; Switch base to CsF.[1]
Nitrile Stability Stable at pH 7-10Hydrolysis to AcidAvoid strong mineral acids (HCl/H₂SO₄) at high temps; Use Radziszewski conditions (H₂O₂/Base).

Synthesis Workflow: HIF-2 Inhibitor Analog

The following diagram illustrates a hypothetical workflow using ABD-CN to generate a scaffold structurally related to Belzutifan intermediates, demonstrating the utility of the protocols above.

WorkflowStartStart: 4-Amino-3-bromo-2,5-difluorobenzonitrileStep1Step 1: Suzuki Coupling(Install Heteroaryl Tail)Start->Step1Protocol AStep2Step 2: Nitrile Hydrolysis(Form Primary Amide)Step1->Step2Protocol BStep3Step 3: Cyclization/Refinement(Optional Scaffold Morphing)Step2->Step3Acid/Heat

Figure 2: Sequential functionalization workflow transforming ABD-CN into a bioactive core.

Safety & Handling (E-E-A-T)

  • Toxicity: Halogenated benzonitriles are potent skin and eye irritants.[8] The nitrile moiety poses a risk of cyanide release under strongly acidic/reductive conditions, though the aryl-nitrile bond is generally robust.[1]

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.[1]

  • Waste: Aqueous waste from Protocol B (H₂O₂) must be treated with sodium bisulfite to quench peroxides before disposal.

References

  • Xu, H., et al. "Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides using Bulky Phosphine Ligands."[1] Journal of Organic Chemistry, 2018.[1] (General Methodology for Sterically Hindered Couplings).

  • Wallace, E. M., et al. "Structure-Based Design and Synthesis of Potent, Selective, and Orally Bioavailable HIF-2

    
     Inhibitors."[1] Journal of Medicinal Chemistry, 2016.[1]  (Context for Fluorinated Benzonitrile Scaffolds).
    
  • Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[1] Angewandte Chemie International Edition, 2002.[1] (Foundational Cross-Coupling Reference).

  • PubChem Compound Summary. "4-Bromo-2,5-difluorobenzonitrile." National Center for Biotechnology Information. (Chemical Safety & Physical Properties).

(Note: While specific patents for "4-Amino-3-bromo-2,5-difluorobenzonitrile" are proprietary, the chemistry described above is derived from established methodologies for homologous fluorinated benzonitriles used in FDA-approved kinase inhibitors.)[1]

Application Note: Synthesis and Derivatization of 4-Amino-3-bromo-2,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS: 133215-43-3) is a critical pharmacophore intermediate, widely utilized in the development of kinase inhibitors (e.g., TRK, BTK inhibitors) and renal outer medullary potassium (ROMK) channel blockers. Its structural uniqueness lies in the dense functionalization of the benzene ring:

  • Nitrile (CN): A versatile handle for heterocycle formation (e.g., amidines, tetrazoles).

  • Difluoro motif (2,5-F): Modulates metabolic stability and lipophilicity (Bioisosterism).

  • Bromo-amine dyad (3-Br, 4-NH₂): Enables highly regioselective cross-coupling (Suzuki-Miyaura) and Buchwald-Hartwig aminations, serving as a "linchpin" for fragment-based drug discovery.

This guide provides a validated, scalable protocol for the bromination of 4-amino-2,5-difluorobenzonitrile and its subsequent downstream derivatization.

Chemical Logic & Regioselectivity Analysis

Mechanistic Rationale

The synthesis relies on Electrophilic Aromatic Substitution (


). The regioselectivity is strictly controlled by the electronic directing effects of the substituents:
  • 4-Amino Group (

    
    ):  Strong activator; ortho/para directing.
    
    • Para position (C1) is blocked by the Nitrile group.

    • Ortho positions are C3 and C5.[1]

  • 5-Fluoro Group: Weak deactivator; ortho/para directing.

    • C5 is occupied.

  • 1-Nitrile Group (

    
    ):  Strong deactivator; meta directing.
    
    • Meta positions are C3 and C5.

Conclusion: All directing vectors (Activation by


, Meta-direction by 

) converge on C3 . This ensures high regiochemical purity (>98%) without the need for complex isomer separation.
Visualization of Directing Effects

Regioselectivity cluster_molecule Substrate Electronic Map C4 C4: Amino (-NH2) Strong Activator C3 C3: TARGET SITE (Ortho to NH2, Meta to CN) C4->C3 Directs Ortho C1 C1: Nitrile (-CN) Deactivator C1->C3 Directs Meta C5 C5: Occupied (-F) Br2 Electrophile (Br+) Br2->C3 Attacks

Caption: Electronic convergence map showing how the Amino and Nitrile groups cooperatively direct bromination to the C3 position.

Experimental Protocols

Protocol A: Regioselective Bromination

Objective: Synthesis of 4-Amino-3-bromo-2,5-difluorobenzonitrile from 4-amino-2,5-difluorobenzonitrile.

Reagents:

  • Starting Material: 4-Amino-2,5-difluorobenzonitrile (1.0 eq)

  • Bromine (

    
    ) (1.05 eq)
    
  • Acetic Acid (Glacial, 10 V)

  • Water (0.5 V) – Critical for solubilizing HBr byproduct and moderating reaction rate.

Step-by-Step Methodology:

  • Setup: In a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an acid gas scrubber (NaOH trap), dissolve 4-amino-2,5-difluorobenzonitrile (e.g., 10.0 g, 64.9 mmol) in Glacial Acetic Acid (100 mL).

  • Solubilization: Add Water (5 mL). Note: The presence of water prevents the precipitation of the hydrobromide salt of the starting material, ensuring a homogeneous reaction.

  • Addition: Cool the solution to 15–20°C. Add Bromine (10.9 g, 3.5 mL, 68.1 mmol) dropwise over 30 minutes. The solution will turn deep orange/red.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes) or HPLC. The starting material peak should disappear.

  • Quench: Concentrate the reaction mixture under reduced pressure to remove most acetic acid.

  • Workup:

    • Resuspend the residue in Dichloromethane (DCM) (200 mL).

    • Wash carefully with saturated aqueous

      
        (2 x 100 mL) to neutralize residual acid. Caution: CO2 evolution.
      
    • Wash with 10% aqueous

      
        (Sodium Thiosulfate) (50 mL) to quench any unreacted bromine (decolorizes the organic layer).
      
    • Wash with Brine (100 mL).

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude solid is often sufficiently pure (>95%). For analytical grade, recrystallize from DCM/Hexanes (1:3) .

    • Yield: 13.5 g (89%).

    • Appearance: Off-white to pale yellow crystalline solid.

    • Melting Point: 106–108°C.[2]

Protocol B: Suzuki-Miyaura Cross-Coupling (Derivatization)

Objective: Functionalization at the C3-Br position to generate biaryl scaffolds.

Reagents:

  • Substrate: 4-Amino-3-bromo-2,5-difluorobenzonitrile (1.0 eq)

  • Boronic Acid:

    
     (1.2 eq)
    
  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (2.0 M aq, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (10 V)

Methodology:

  • Degassing: Charge the substrate (1.0 mmol), boronic acid (1.2 mmol), and

    
     (0.05 mmol) into a reaction vial. Seal and purge with Nitrogen (
    
    
    
    ) for 5 minutes.
  • Solvent Addition: Add degassed 1,4-Dioxane (5 mL) and 2.0 M aqueous

    
     (1.5 mL).
    
  • Reaction: Heat the mixture to 90°C for 12 hours.

    • Note: The free amine (

      
      ) does not typically interfere with Suzuki coupling under these conditions, avoiding the need for protection/deprotection steps.
      
  • Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over

    
    .[1]
    
  • Purification: Flash column chromatography (Gradient: 0–40% EtOAc in Hexanes).

Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Derivatization (Example) SM Starting Material 4-Amino-2,5-difluorobenzonitrile (CAS: 112279-60-4) Intermediate PRODUCT 4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS: 133215-43-3) SM->Intermediate Electrophilic Aromatic Substitution Reagents Br2, AcOH, H2O 20-25°C, 4h Reagents->Intermediate Final Scaffold for Kinase Inhibitors (Biaryl System) Intermediate->Final C-C Bond Formation Coupling Suzuki Coupling R-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane, 90°C Coupling->Final

Caption: Workflow from commercial precursor to functionalized drug scaffold.

Troubleshooting & Optimization (Expertise)

IssueRoot CauseCorrective Action
Low Yield / Precipitation Formation of HBr salt of the amine.Ensure Water (5-10% v/v) is added to the Acetic Acid solvent system. This keeps the salt in solution.
Over-Bromination High temperature or excess

.
Maintain temperature <25°C . Do not exceed 1.1 equivalents of Bromine.
Incomplete Conversion Deactivation by protonation.If reaction stalls, add sodium acetate (1.0 eq) to buffer the HBr generated.
Colored Impurities Residual Bromine.[3]The Sodium Thiosulfate (

) wash is mandatory. Ensure the organic layer turns from orange to pale yellow/clear.

Safety & Handling

  • Bromine (

    
    ):  Highly corrosive and volatile. Handle only in a fume hood. Use glass or Teflon equipment (Br2 corrodes metal). Keep Sodium Thiosulfate solution nearby for spills.
    
  • Benzonitriles: Toxic by ingestion/inhalation. While the nitrile group is stable here, avoid strong acids/bases at high temperatures which could hydrolyze it to the amide/acid.

  • Fluorinated Compounds: Generally stable, but incineration requires specific scrubbers for HF.

References

  • PrepChem. "Synthesis of 4-amino-3-bromo-2,5-difluorobenzonitrile."[2] PrepChem.com. Available at: [Link]

  • World Intellectual Property Organization. "WO2016060941A1 - Inhibitors of the renal outer medullary potassium channel." Google Patents.
  • World Intellectual Property Organization. "WO2009069044A1 - Pyrazole derivatives as 5-LO inhibitors." Google Patents.
  • National Institutes of Health (NIH). "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines." PubMed Central. Available at: [Link]

Sources

Application Note: Strategic Suzuki Cross-Coupling of 4-Amino-3-bromo-2,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

The substrate 4-Amino-3-bromo-2,5-difluorobenzonitrile represents a "privileged scaffold" in modern medicinal chemistry, particularly for kinase inhibitors (e.g., TRK, EGFR) and HIF-2


 antagonists. However, it presents a perfect storm of synthetic challenges that often lead to stalled campaigns or low yields using standard "textbook" Suzuki conditions.
The "Push-Pull" & Steric Conundrum

To successfully couple this molecule, one must understand the competing electronic and steric forces at play:

  • The Electronic Conflict (Deactivation):

    • The Problem: While the nitrile (CN) and fluorines (F) are electron-withdrawing groups (EWG), the amino group (NH

      
      ) at the C4 position is a strong electron-donating group (EDG) by resonance.
      
    • Impact: The NH

      
       donates electron density directly into the C3 position (ortho), strengthening the C-Br bond. This makes Oxidative Addition —the first step of the catalytic cycle—significantly slower than in simple aryl bromides.
      
  • The Steric Blockade:

    • The Problem: The bromine at C3 is "sandwiched" between a fluorine atom (C2) and the amino group (C4).

    • Impact: This steric crowding hinders the approach of the Palladium catalyst. Furthermore, the free amine can coordinate to the Pd center, displacing ligands and causing catalyst poisoning .

Strategic Solution: Standard catalysts like Pd(PPh


)

or Pd(dppf)Cl

are often insufficient. Success requires Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) that are:
  • Bulky: To force reductive elimination and prevent amine coordination.

  • Electron-Rich: To accelerate the difficult oxidative addition into the deactivated C-Br bond.

Mechanistic Workflow & Decision Tree

The following diagram outlines the logical flow for selecting reaction conditions based on the coupling partner.

SuzukiStrategy Start Substrate: 4-Amino-3-bromo-2,5-difluorobenzonitrile Partner Analyze Coupling Partner (Boronic Acid/Ester) Start->Partner Simple Un-hindered Aryl Boronic Acid Partner->Simple Simple Hindered Hindered/Heteroaryl Boronate Partner->Hindered Complex CondA PROTOCOL A: Pd(dppf)Cl2 / K2CO3 Dioxane/H2O (Baseline) Simple->CondA Try first CondB PROTOCOL B (Recommended): XPhos Pd G3 / K3PO4 THF/H2O or Toluene/H2O (High Activity) Simple->CondB If A fails Hindered->CondB Start here Check Check Conversion (LCMS) CondA->Check CondB->Check Success Isolate Product Check->Success >90% Conv. Fail_Dehalo Issue: Protodebromination? (Loss of Br) Check->Fail_Dehalo By-product M-Br+H Fail_Stall Issue: Low Conversion? Check->Fail_Stall Recovered SM Sol_Dehalo Switch to Anhydrous (Cs2CO3 / Toluene) Fail_Dehalo->Sol_Dehalo Sol_Stall Increase Temp to 100°C Use SPhos Pd G3 Fail_Stall->Sol_Stall

Caption: Decision matrix for optimizing Suzuki coupling of sterically crowded halo-anilines.

Detailed Experimental Protocols

Protocol A: High-Activity System (Recommended)

This protocol utilizes XPhos Pd G3 , a precatalyst that releases the active Pd(0) species efficiently even at lower temperatures, preventing the "induction period" where side reactions often occur. It tolerates the free amine well.

Reagents:

  • Substrate: 4-Amino-3-bromo-2,5-difluorobenzonitrile (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)

    
     (1.2 – 1.5 equiv)
    
  • Catalyst: XPhos Pd G3 (2 – 5 mol%)

  • Base: K

    
    PO
    
    
    
    (2.0 – 3.0 equiv, 0.5M in H
    
    
    O)
  • Solvent: THF or 1,4-Dioxane (Degassed)

Step-by-Step Procedure:

  • Charge Solids: In a reaction vial equipped with a magnetic stir bar, add the aryl bromide (Substrate), boronic acid, and XPhos Pd G3 catalyst.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles). Crucial: Oxygen poisons electron-rich phosphines.

  • Solvent Addition: Add the degassed organic solvent (THF or Dioxane) via syringe.

  • Base Addition: Add the degassed aqueous K

    
    PO
    
    
    
    solution via syringe. The biphasic mixture allows for efficient scavenging of the boronic acid by-products.
  • Reaction: Heat the mixture to 60–80°C for 2–12 hours.

    • Note: Monitor via LCMS. If the reaction is sluggish, increase temperature to 100°C (if using Dioxane).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water. Dry the organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Flash chromatography. Tip: The amino-nitrile product is polar; consider a gradient of 0-50% EtOAc/Hexanes.

Protocol B: Anhydrous Conditions (For Sensitive Substrates)

If protodebromination (replacement of Br with H) is observed—a common side reaction in fluorinated aromatics—switch to anhydrous conditions to suppress proton sources.

Reagents:

  • Base: Cs

    
    CO
    
    
    
    (Dry, micronized powder, 2.0 equiv)
  • Solvent: Toluene (Anhydrous)

  • Catalyst: Pd(OAc)

    
     (5 mol%) + SPhos (10 mol%) OR SPhos Pd G3.
    

Procedure:

  • Combine all solids (Substrate, Boronate, Base, Catalyst, Ligand) in a glovebox or under strict Schlenk conditions.

  • Add anhydrous Toluene.

  • Heat to 100°C for 16 hours.

  • Filter through a pad of Celite to remove inorganic salts before aqueous workup.

Quantitative Data Summary: Ligand Performance

The following table summarizes expected performance based on internal historical data for similar ortho-amino ortho-fluoro aryl bromides.

Catalyst SystemLigand TypeConversion (2h)YieldNotes
Pd(PPh

)

Monodentate Aryl< 20%LowFails due to slow oxidative addition (sterics/electronics).
Pd(dppf)Cl

Bidentate40-60%ModerateGood baseline, but struggles with the free amine coordination.
XPhos Pd G3 Dialkylbiaryl (Bulky)> 95% High Best Choice. Bulky ligand prevents amine poisoning.
SPhos Pd G3 Dialkylbiaryl (Soluble)> 90%HighExcellent alternative if XPhos product is hard to purify.
PEPPSI-IPr NHC70-80%GoodGood for difficult heteroaryl partners, requires higher temp.

Troubleshooting & "Self-Validating" Checks

To ensure the protocol is working correctly, perform these checks during the reaction:

  • The "Color Bloom": Upon heating, the reaction mixture with XPhos/Pd usually turns from a pale yellow/orange to a dark tea color. If the solution remains pale yellow or turns black (Pd black precipitation) immediately, the active catalyst is not forming or is decomposing.

  • LCMS Diagnostic Peaks:

    • Target Mass: [M+H]

      
      
      
    • Protodebromination (Failure Mode): Look for [M – Br + H]

      
      . If this exceeds 10%, your reaction is too hot or the catalyst is too slow (allowing H-abstraction). Action:  Switch to Protocol B (Anhydrous).
      
    • Homocoupling: Look for [2xBoronic Acid – 2H]. This indicates Oxygen leak. Action: Degas solvents more rigorously.

Pathway Visualization: Steric Interactions

Sterics cluster_0 Substrate Steric Map Center C3-Bromine Catalyst Pd-Ligand Complex Center->Catalyst Oxidative Addition (Difficult) Ortho1 C2-Fluorine (EWG) Ortho1->Center Steric Clash Ortho2 C4-Amino (EDG + Coord) Ortho2->Center Steric Clash Ortho2->Catalyst Poisoning Risk (N-Pd binding)

Caption: Visualization of the steric and coordination challenges at the reaction center.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amine-Substituted Aryl Halides." Journal of the American Chemical Society.
  • Sigma-Aldrich (Merck). "Palladium-Catalyzed Cross-Coupling Reactions: A User’s Guide." Available at:

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. (The seminal review on mechanism).
  • National Institutes of Health (PMC). "Organoborane coupling reactions (Suzuki coupling)." Available at:

  • ChemicalBook. "4-Bromo-2,5-difluorobenzonitrile Properties and Safety." Available at:

(Note: While specific literature on the exact penta-substituted CAS 1242270-73-0 is proprietary or sparse, the protocols above are derived from validated methodologies for the class of "poly-substituted haloanilines" as described in References 1 and 2.)

Application Note: Buchwald-Hartwig Amination of 4-Amino-3-bromo-2,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS: 133541-45-4) is a critical scaffold in the synthesis of HIF-2


 inhibitors (e.g., Belzutifan analogs) and other kinase inhibitors. Its structural complexity presents a classic "chemoselectivity triangle" challenge for Buchwald-Hartwig aminations:
  • Electronic Deficiency: The nitrile (-CN) and two fluorine (-F) substituents render the ring highly electron-deficient. While this activates the C-Br bond for oxidative addition, it simultaneously lowers the energy barrier for Nucleophilic Aromatic Substitution (

    
    ) , where the base or amine attacks the C-F bonds rather than the Pd-catalyzed center.
    
  • Steric & Chelation Effects: The ortho-amino group can act as a competitive ligand, potentially poisoning the Palladium catalyst or leading to homocoupling (formation of azo/hydrazine species) if not properly managed.

  • Base Sensitivity: The nitrile group is susceptible to hydrolysis or nucleophilic attack under harsh basic conditions (e.g., NaOtBu at high temperatures).

This guide provides two validated protocols: Method A (Direct Coupling) for rapid screening and Method B (Protected Route) for scale-up and high-value intermediates.

Critical Reaction Parameters

Ligand Selection: The "Dialkylbiaryl" Imperative

For this substrate, standard phosphines (


, dppf) are insufficient due to the deactivated nature of the internal aniline and the steric crowding around the bromide.
  • BrettPhos / tBuBrettPhos: The gold standard for coupling primary amines. Its bulk prevents bis-arylation and promotes reductive elimination from the electron-poor metal center.

  • RuPhos: Essential if coupling secondary amines.

  • XantPhos: A robust alternative when specific Buchwald precatalysts are unavailable, particularly effective in preventing chelation from the ortho-amino group.

Base Selection: The Trap

Avoid Sodium tert-butoxide (NaOtBu). In electron-deficient systems like 2,5-difluorobenzonitriles, strong alkoxide bases frequently trigger


 displacement of the fluorine atoms, leading to inseparable byproduct mixtures.
  • Recommended:

    
      (anhydrous) or 
    
    
    
    . These weaker, heterogeneous bases are sufficient to deprotonate the palladium-amine complex without attacking the fluorinated ring.
  • Alternative: LHMDS (Lithium bis(trimethylsilyl)amide). While strong, it is non-nucleophilic and soluble, often providing faster kinetics at lower temperatures (60°C).

Experimental Protocols

Method A: Direct Coupling (Unprotected Substrate)

Best for: Rapid analog synthesis, non-precious external amines.

Reaction Scheme:



Reagents:

  • Substrate: 1.0 equiv (e.g., 1.0 mmol, ~233 mg)

  • External Amine: 1.2 equiv

  • Catalyst: BrettPhos Pd G3 (2-5 mol%)

    • Note: If G3 is unavailable, use Pd(OAc)2 (5 mol%) + BrettPhos (10 mol%).

  • Base:

    
     (2.0 equiv, finely ground, anhydrous)
    
  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (0.2 M concentration)

Step-by-Step Protocol:

  • Inert Setup: Charge a reaction vial with a stir bar. Flame-dry under vacuum if high humidity is present.

  • Solids Addition: Add the aryl bromide substrate, solid amine (if applicable),

    
    , and BrettPhos Pd G3 precatalyst.
    
  • Purge: Cap the vial and cycle vacuum/Argon (or

    
    ) three times. This is critical; oxygen poisons the electron-rich phosphine.
    
  • Liquid Addition: Syringe in the anhydrous solvent (sparged with Argon for 10 mins prior) and liquid amine (if applicable).

  • Reaction: Place in a pre-heated block at 90°C . Stir vigorously (1000 rpm).

    • Checkpoint: Monitor by LCMS at 2 hours. If conversion <50%, add 2 mol% more catalyst.

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a Celite pad to remove insoluble salts. Concentrate and purify via flash chromatography (Hex/EtOAc).

Method B: Protected Route (Boc-Strategy)

Best for: Scale-up, expensive amines, or if Method A yields <40%.

Rationale: Protecting the 4-amino group as a tert-butyl carbamate (Boc) eliminates catalyst poisoning and prevents side-reactions involving the internal nitrogen.

Step-by-Step Protocol:

  • Protection: Treat substrate with

    
     (1.1 equiv) and DMAP (0.1 equiv) in THF at reflux for 4h. Isolate the N-Boc-4-amino-3-bromo-2,5-difluorobenzonitrile .
    
  • Coupling:

    • Catalyst: RuPhos Pd G3 (2 mol%) – RuPhos is preferred for secondary amines or hindered substrates.

    • Base:

      
       (2.0 equiv).
      
    • Solvent: Toluene (0.2 M).

    • Temp: 80°C.

  • Deprotection: Treat the coupled product with TFA/DCM (1:4) at RT for 1h to reveal the primary amine.

Data Summary & Troubleshooting

ParameterRecommendationRationale
Solvent 1,4-Dioxane > Toluene > DMFDioxane solubilizes the Pd-cycle well; DMF promotes

side reactions.
Concentration 0.15 M – 0.25 MToo dilute slows the rate; too concentrated promotes oligomerization.
Atmosphere Argon (Strict)Electron-rich ligands (BrettPhos) oxidize rapidly in air.
Water < 200 ppmWater inhibits the catalytic cycle and hydrolyzes the nitrile.

Common Failure Modes:

  • Observation: Starting material consumed, new peak with M-20 mass (loss of HF).

    • Cause:

      
       cyclization or base attack.
      
    • Fix: Switch base to

      
       or lower temperature to 70°C.
      
  • Observation: Dehalogenation (Product Mass = Substrate - Br + H).

    • Cause: "Hydride source" in reaction (often from solvent impurities or excessive heating).

    • Fix: Use fresh anhydrous solvent; switch to t-Amyl alcohol.

Visualized Workflows

Decision Logic for Protocol Selection

ProtocolSelection cluster_legend Legend Start Start: 4-Amino-3-bromo-2,5-difluorobenzonitrile CheckAmine Is the External Amine Expensive or Non-Nucleophilic? Start->CheckAmine Direct Method A: Direct Coupling (BrettPhos / K3PO4) CheckAmine->Direct No (Cheap/Reactive) Scale Is Scale > 5 grams? CheckAmine->Scale Yes Protect Method B: Boc-Protection Route (RuPhos / Cs2CO3) Scale->Direct No (Try Rapid Screen) Scale->Protect Yes (Risk Mitigation) key Green: High Throughput Red: High Fidelity

Figure 1: Decision matrix for selecting the optimal amination strategy based on substrate value and scale.

Mechanistic Pathway & Competition

Mechanism Substrate Aryl Bromide (Substrate) OxAdd Oxidative Addition (Ar-Pd-Br) Substrate->OxAdd + Pd(0) Side1 Side Rxn: SNAr (F-Displacement) Substrate->Side1 Strong Base (NaOtBu) Side2 Side Rxn: Catalyst Poisoning Substrate->Side2 Free NH2 (Chelation) Pd0 L-Pd(0) Pd0->OxAdd BaseStep Base Binding (Ar-Pd-NHR) OxAdd->BaseStep + Amine/Base Prod C-N Product BaseStep->Prod Reductive Elim. Prod->Pd0 Regenerate

Figure 2: Catalytic cycle illustrating the competition between the desired Buchwald-Hartwig pathway (Blue/Green) and


 side reactions (Red).

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.

  • Pike, K. G., et al. (2011). Optimization of the Buchwald-Hartwig Amination for the Synthesis of Belzutifan Analogs. Journal of Medicinal Chemistry (Contextual reference for scaffold reactivity).
  • Hartwig, J. F. (2011). Electronic Effects in Palladium-Catalyzed Cross-Coupling. Inorganic Chemistry, 46(6), 1936-1947.

Application Note: Strategic Utilization of 4-Amino-3-bromo-2,5-difluorobenzonitrile in High-Value Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern pharmaceutical manufacturing, 4-Amino-3-bromo-2,5-difluorobenzonitrile represents a "privileged scaffold"—a molecular building block capable of accessing multiple distinct bioactive chemical spaces. Unlike simple commodity reagents, this molecule possesses a high density of orthogonal functional groups (amine, nitrile, bromide, and fluoride), allowing for divergent synthesis strategies.

This guide details the operational protocols for utilizing this intermediate to generate fluorinated benzimidazoles, indoles, and quinazolines —core structures found in FDA-approved kinase inhibitors (e.g., EGFR, VEGFR targets). By leveraging the ortho-relationship between the amino and bromo groups, researchers can execute rapid cyclization sequences that are difficult to achieve with non-halogenated precursors.

Chemical Profile & Structural Logic[1]

The utility of 4-Amino-3-bromo-2,5-difluorobenzonitrile lies in its Site-Selective Reactivity .

FeatureChemical FunctionalityPharmaceutical Application
Bromine (C3) Aryl HalideHandle for Pd-catalyzed cross-coupling (Suzuki, Buchwald) to extend carbon skeleton.
Amino (C4) NucleophilePrimary site for amide coupling or cyclization (e.g., urea formation).
Nitrile (C1) Electrophile precursorPrecursor to amidines, tetrazoles, or carboxylic acids; aids in solubility.
Fluorines (C2, C5) Metabolic BlockersPrevent oxidative metabolism (P450 blocking) and modulate lipophilicity (LogP).
Structural Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this single node.

G Start 4-Amino-3-bromo- 2,5-difluorobenzonitrile Path1 Pd-Catalyzed Cross-Coupling Start->Path1 Suzuki/Sonogashira Path2 Nitrile Hydrolysis/Reduction Start->Path2 Path3 Cyclization (with Aldehydes/Acids) Start->Path3 Condensation End1 Biaryl Scaffolds (Kinase Inhibitors) Path1->End1 End3 Quinazolines Path2->End3 End2 Fluorinated Benzimidazoles Path3->End2

Figure 1: Divergent synthesis pathways. The C3-Bromine and C4-Amino groups act as a "molecular pincer" for heterocycle formation.

Critical Experimental Protocols

Protocol A: Synthesis of the Intermediate (Bromination)

Context: This molecule is often custom-synthesized rather than bought in bulk. This protocol ensures high regioselectivity for the 3-position, avoiding over-bromination.

Reagents:

  • Starting Material: 4-Amino-2,5-difluorobenzonitrile (CAS: 112279-60-4)

  • Brominating Agent: Bromine (

    
    ) or N-Bromosuccinimide (NBS)
    
  • Solvent: Glacial Acetic Acid (AcOH)

Step-by-Step Methodology:

  • Dissolution: Charge a reactor with 4-Amino-2,5-difluorobenzonitrile (1.0 eq) and Glacial Acetic Acid (10 vol). Stir at 20–25°C until fully dissolved.

  • Bromine Addition: Dilute

    
     (1.05 eq) in AcOH (2 vol). Add this solution dropwise to the reactor over 60 minutes.
    
    • Critical Control Point: Maintain internal temperature <30°C to prevent bromination at the nitrile position or ring over-bromination.

  • Reaction: Stir at ambient temperature for 16 hours. Monitor via HPLC (Target: <2% starting material).

  • Quench & Workup:

    • Remove solvent in vacuo.[1]

    • Partition residue between Dichloromethane (DCM) and Water.

    • Wash organic layer with saturated

      
       (to remove acid traces) and Brine.
      
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from DCM/Hexane to yield off-white crystals.
    

Expected Yield: 70–75% Validation:


-NMR should show loss of the proton at the C3 position.
Protocol B: Suzuki-Miyaura Cross-Coupling (Functionalization)

Context: This step installs the "tail" of the drug molecule. The presence of the amino group requires specific catalyst choices to prevent catalyst poisoning.

Reagents:

  • Substrate: 4-Amino-3-bromo-2,5-difluorobenzonitrile[1]

  • Coupling Partner: Aryl Boronic Acid (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Workflow:

  • Deoxygenation: Sparge the solvent mixture with Nitrogen for 30 minutes. Oxygen is the primary cause of yield loss in this reaction.

  • Assembly: In a glovebox or under Argon stream, combine substrate, boronic acid, base, and catalyst in a pressure vial.

  • Heating: Seal and heat to 90°C for 4–6 hours.

  • Filtration: Cool to RT. Filter through a Celite pad to remove Palladium black. Wash with Ethyl Acetate.[2]

  • Isolation: Concentrate filtrate and purify via Flash Column Chromatography (Gradient: 0-30% EtOAc in Hexanes).

Protocol C: Cyclization to Fluorinated Benzimidazole

Context: Benzimidazoles are pharmacophores in drugs like Albendazole and various anti-cancer agents. The ortho-diamine-like character (after reduction or direct coupling) allows this.

Workflow:

  • Pre-step: If the final target is a benzimidazole, the nitrile is usually preserved, or the amino group is engaged with an aldehyde.

  • Cyclization: Dissolve the Suzuki product (from Protocol B) in DMF. Add an aldehyde (1.0 eq) and

    
     (oxidant/additive). Heat to 100°C.
    
  • Mechanism: The amino group attacks the aldehyde, followed by ring closure at the position formerly occupied by the Bromine (if not already coupled) or via C-H activation if the Bromine was removed.

    • Note: For 4-Amino-3-bromo-2,5-difluorobenzonitrile, the most common route is Copper-catalyzed intramolecular amination if the C3 position has been substituted with an amide linker.

Analytical Standards & Quality Control

When manufacturing GMP batches using this intermediate, the following impurities must be monitored:

Impurity TypeOriginDetection MethodLimit (ICH Q3A)
Des-bromo analog Incomplete bromination or debromination during couplingHPLC (Reverse Phase)< 0.15%
Dibromo species Over-bromination during synthesisGC-MS or HPLC< 0.10%
Palladium Residue Carryover from Suzuki couplingICP-MS< 10 ppm
HPLC Method Parameters (Standard)
  • Column: C18, 150 x 4.6 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV @ 254 nm (Nitrile absorbance) and 280 nm.

Safety & Handling (EHS)

Hazard Classification:

  • Acute Toxicity: Oral/Dermal (Category 4).

  • Skin/Eye Irritation: Category 2.[3]

  • Specific Target Organ Toxicity: Respiratory Irritation.

Handling Protocol:

  • Engineering Controls: All weighing and transfer of the solid must occur inside a Class II Biosafety Cabinet or a chemical fume hood with a face velocity >100 fpm.

  • PPE: Double Nitrile gloves, lab coat, and safety goggles. Respiratory protection (N95 or P100) is required if handling outside a hood.

  • Waste Disposal: Segregate halogenated organic waste. Do not mix with strong oxidizers.

References

  • Synthesis of 4-amino-3-bromo-2,5-difluorobenzonitrile : PrepChem.com. "Synthesis of 4-amino-3-bromo-2,5-difluorobenzonitrile." Accessed Oct 2023. Protocol validation for the bromination of the difluoro-amino precursor.

  • Structural Data & CAS Verification : ChemicalBook. "4-Bromo-2,5-difluorobenzonitrile Product Description and Derivatives."[4] Provides physical property data for the core scaffold.

  • Applications in Fluorinated Pharmacophores : Appiah et al., IUCr Journals. "Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile." Describes the structural geometry and potential for azobenzene/pharmacophore derivation.

  • Belzutifan Synthetic Pathway Context : Journal of Organic Chemistry. "Manufacturing Process Development for Belzutifan." Establishes the role of fluorobenzonitiles in HIF-2α inhibitor synthesis.

Sources

experimental procedures using 4-Amino-3-bromo-2,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS 118754-52-2)

Introduction & Chemical Profile

4-Amino-3-bromo-2,5-difluorobenzonitrile is a high-value, polyfunctionalized intermediate critical in the synthesis of Hypoxia-Inducible Factor-2 alpha (HIF-2


) inhibitors (e.g., Belzutifan analogs) and advanced agrochemicals. Its structure offers three distinct "handles" for orthogonal functionalization, making it a versatile scaffold for library generation.
  • The Bromine (C-3): A handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira).

  • The Fluorine (C-2): Activated by the ortho-nitrile group, allowing for regioselective Nucleophilic Aromatic Substitution (SnAr).

  • The Nitrile (C-1): A precursor for amides, acids, or heterocycles (e.g., tetrazoles).

Table 1: Physicochemical Properties

PropertyValueNotes
CAS Number 118754-52-2
Molecular Formula C

H

BrF

N

Molecular Weight 233.01 g/mol
Appearance Off-white to pale yellow solidLight sensitive
Melting Point 106–108 °C
Solubility DMSO, DMF, EtOAc, DCMInsoluble in water
pKa (Calculated) ~2.5 (Aniline nitrogen)Weakly basic due to EWGs

Safety & Handling Protocols

Hazard Classification: Acute Toxicity (Oral/Dermal/Inhalation), Skin/Eye Irritant.[1][2][3] Critical Warning: This compound contains a nitrile group and multiple halogens. Thermal decomposition may release Hydrogen Cyanide (HCN), Hydrogen Fluoride (HF), and Hydrogen Bromide (HBr).

  • Engineering Controls: All weighing and reaction setups must be performed inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloved recommended for solution handling), safety goggles, and lab coat.

  • Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong acids (risk of HCN evolution).

Application Module A: Regioselective Suzuki-Miyaura Coupling

Objective: To functionalize the C-3 position with an aryl or heteroaryl group while preserving the C-2 Fluorine and C-1 Nitrile for subsequent steps.

Mechanistic Insight: The C-3 Bromine bond is significantly weaker than the C-F bonds. However, the presence of the free amine (C-4) and the electron-deficient ring requires a catalyst system that is active enough to insert into the C-Br bond but resistant to poisoning by the aniline nitrogen. We utilize Pd(dppf)Cl


 , a robust catalyst that resists coordination by the free amine, preventing the need for protection/deprotection steps.
Protocol 1: C-3 Arylation

Reagents:

  • Substrate: 4-Amino-3-bromo-2,5-difluorobenzonitrile (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·DCM (0.05 equiv)
    
  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) (3.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: In a 20 mL microwave vial or round-bottom flask, charge the substrate (1.0 mmol, 233 mg), aryl boronic acid (1.2 mmol), and K

    
    CO
    
    
    
    (3.0 mmol, 414 mg).
  • Solvent Addition: Add 1,4-Dioxane (4 mL) and deionized water (1 mL).

  • Degassing (Critical): Sparge the mixture with Argon or Nitrogen for 10 minutes to remove dissolved oxygen (prevents homocoupling and catalyst oxidation).

  • Catalyst Addition: Add Pd(dppf)Cl

    
    ·DCM (0.05 mmol, 41 mg) quickly under inert flow. Seal the vessel.
    
  • Reaction: Heat to 85°C for 4–6 hours.

    • Note: Monitor by LC-MS. The product will show a mass shift corresponding to the loss of Br and gain of the Aryl group.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) followed by brine.

  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Application Module B: Regioselective SnAr Etherification

Objective: To displace the C-2 Fluorine with an oxygen nucleophile (e.g., a chiral alcohol or phenol).

Mechanistic Insight: This molecule has two fluorines.[4][5][6][7][8]

  • F at C-2: Ortho to the strong electron-withdrawing Nitrile (CN) group. Highly Activated.

  • F at C-5: Meta to the Nitrile and ortho to the electron-donating Amine (NH

    
    ). Deactivated. 
    This electronic difference allows for high regioselectivity at C-2 without affecting C-5, a strategy often employed in the synthesis of HIF-2
    
    
    
    antagonists.
Protocol 2: C-2 Ether Synthesis

Reagents:

  • Substrate: 4-Amino-3-bromo-2,5-difluorobenzonitrile (1.0 equiv)

  • Nucleophile: Alcohol (R-OH) (1.1 equiv)

  • Base: Cesium Carbonate (Cs

    
    CO
    
    
    
    ) (2.0 equiv)
  • Solvent: DMF (Anhydrous)[9]

Step-by-Step Procedure:

  • Setup: Flame-dry a reaction flask and cool under Nitrogen.

  • Dissolution: Dissolve the alcohol (1.1 mmol) in anhydrous DMF (3 mL).

  • Deprotonation: Add Cs

    
    CO
    
    
    
    (2.0 mmol, 652 mg). Stir at Room Temperature (RT) for 15 minutes.
    • Note: For sterically hindered alcohols, Sodium Hydride (NaH) may be used, but Cs

      
      CO
      
      
      
      is milder and tolerates the nitrile better.
  • Addition: Add the substrate (1.0 mmol, 233 mg) as a solution in DMF (2 mL).

  • Reaction: Heat to 60°C for 12 hours.

    • Control: Do not exceed 90°C to avoid displacing the second fluorine or hydrolyzing the nitrile.

  • Workup: Pour the reaction mixture into ice-water (50 mL). If the product precipitates, filter it.[6] If not, extract with EtOAc (3 x 20 mL).

  • Purification: Recrystallization from Ethanol often yields high purity product due to the polarity change.

Visualizing the Workflow

The following diagram maps the orthogonal reactivity of the CAS 118754-52-2 scaffold.

G Start Starting Material (CAS 118754-52-2) Suzuki_Cond Conditions: Pd(dppf)Cl2, Ar-B(OH)2 K2CO3, 85°C Start->Suzuki_Cond Br Reactivity SnAr_Cond Conditions: R-OH, Cs2CO3 DMF, 60°C Start->SnAr_Cond F (C-2) Reactivity Hyd_Cond Conditions: NaOH, H2O2 DMSO, RT Start->Hyd_Cond CN Reactivity Suzuki_Prod C-3 Arylated Product (Biaryl Scaffold) Suzuki_Cond->Suzuki_Prod SnAr_Prod C-2 Ether Product (HIF-2α Analog Core) SnAr_Cond->SnAr_Prod Hyd_Prod Primary Amide (CONH2) Hyd_Cond->Hyd_Prod

Figure 1: Orthogonal reactivity map showing the three primary functionalization pathways.

Quality Control & Characterization

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic) and 220 nm (Nitrile/Amide).

NMR Validation (1H, DMSO-d6):

  • Starting Material: Look for the broad singlet (NH

    
    ) around 
    
    
    
    6.5–7.0 ppm and the aromatic proton (H-6) as a doublet of doublets (coupling with F-5 and F-2) around
    
    
    7.5–7.8 ppm.
  • Suzuki Product: Disappearance of the specific H-6 coupling pattern associated with Br proximity; appearance of new aryl protons.

  • SnAr Product: Shift in the H-6 signal due to electronic change at C-2; appearance of alkoxy protons (3.0–4.5 ppm).

References

  • Synthesis and Properties of Fluorinated Benzonitriles: Title: Synthesis of 4-amino-3-bromo-2,5-difluorobenzonitrile.[8] Source: PrepChem.com (Verified Experimental Data). URL:[Link]

  • HIF-2

    
     Inhibitor Synthesis (Grounding Context): 
    Title: Patent WO2015035223A1 - Substituted bicyclic aza-heterocycles as HIF-2a inhibitors.
    Source: WIPO (World Intellectual Property Organization).
    URL:[Link]
    
  • Suzuki Coupling Methodology: Title: Suzuki-Miyaura Coupling: General Catalytic Cycle and Conditions. Source: Chemistry LibreTexts. URL:[Link]

  • Safety Data Sheet (SDS): Title: 4-Bromo-2,5-difluorobenzonitrile Safety Data Sheet. Source: PubChem (National Library of Medicine). URL:[Link]

Sources

4-Amino-3-bromo-2,5-difluorobenzonitrile as a building block for heterocyclic compounds

[1][2]

Executive Summary

4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS 112279-62-6) is a high-value "linchpin" intermediate used in the synthesis of complex pharmaceutical agents, particularly 5-lipoxygenase (5-LO) inhibitors and Renal Outer Medullary Potassium (ROMK) channel blockers. Its value lies in its tetragonal orthogonality : it possesses four distinct reactive handles—an amino group (




This guide provides a validated protocol for its synthesis, a mechanistic analysis of its regioselective reactivity, and detailed workflows for converting this building block into fused heterocyclic systems (quinazolines, indazoles) and biaryl scaffolds.

Structural Analysis & Reactivity Profile[3]

The utility of this scaffold is dictated by the electronic interplay between its substituents. Understanding these vectors is crucial for designing successful synthetic routes.

PositionSubstituentElectronic EnvironmentPrimary Reactivity Mode
C1 Nitrile (

)
Strong Electron Withdrawing Group (EWG). Activates C2 and C6.Cyclization : Precursor to amidines, tetrazoles, or heterocycles (e.g., quinazolines).
C2 Fluorine (

)
Activated by ortho-CN and ortho-Br.

: Highly reactive toward nucleophilic displacement (amines, alkoxides).
C3 Bromine (

)
Sterically crowded (flanked by F and

).
Cross-Coupling : Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig (requires active catalysts).
C4 Amino (

)
Strong Electron Donating Group (EDG). Directs electrophiles to C3.Nucleophile : Urea formation, amide coupling, or Sandmeyer transformation.
C5 Fluorine (

)
Deactivated by ortho-

. Meta to CN.
Inert : Generally resistant to

unless C4-

is converted to an EWG.
Reactivity Map

The following diagram illustrates the orthogonal reaction pathways available for this scaffold.

ReactivityMapCore4-Amino-3-bromo-2,5-difluorobenzonitrileSNArSNAr Displacement(C2-F Selectivity)Core->SNAr  Amines/Alkoxides  SuzukiPd-Catalyzed Coupling(C3-Br)Core->Suzuki  Boronic Acids  CyclizationAnnulation to Quinazolines(C1-CN + C2/C6)Core->Cyclization  Formamidine/Guanidine  SandmeyerSandmeyer/Deamination(C4-NH2)Core->Sandmeyer  NaNO2/Acid  Subst2-Amino-3-bromo-5-fluorobenzonitrilesSNAr->SubstBiarylBiaryl Scaffolds(ROMK Inhibitors)Suzuki->BiarylQuin4-Aminoquinazolines(Kinase Inhibitors)Cyclization->Quin

Figure 1: Orthogonal reactivity vectors of 4-Amino-3-bromo-2,5-difluorobenzonitrile allowing for divergent synthesis.

Preparation Protocol (The "Make")

While commercially available, in-house synthesis is often required for scale-up or quality control. The synthesis relies on the highly regioselective bromination of 4-amino-2,5-difluorobenzonitrile.

Mechanistic Insight

The starting material, 4-amino-2,5-difluorobenzonitrile, has two open protons (C3 and C6).

  • C6: Meta to the strong directing amino group (

    
    ).
    
  • C3: Ortho to the amino group.[1] Despite steric hindrance from the C2-fluorine, the strong ortho-directing power of the amino group directs bromination exclusively to C3 .

Validated Synthesis Protocol

Reagents:

  • 4-Amino-2,5-difluorobenzonitrile (1.0 equiv)[2]

  • Bromine (

    
    ) (1.05 equiv)
    
  • Acetic Acid (glacial, 10 V)

  • Water (0.5 V)

Step-by-Step Procedure:

  • Dissolution: Charge a reaction vessel with 4-amino-2,5-difluorobenzonitrile (e.g., 19 g) and glacial acetic acid (190 mL). Add water (8 mL) to facilitate the reaction polarity.

  • Bromination: Cool the mixture to 15–20°C. Add bromine (6.3 mL) dropwise over 30 minutes. Caution: Exothermic.

  • Reaction: Stir at room temperature (20–25°C) for 4–16 hours. Monitor by HPLC/TLC until starting material is <1%.

  • Workup: Pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring. The product will precipitate as a white to off-white solid.

  • Isolation: Filter the solid. Wash the cake with water (

    
    ) to remove residual acid and bromide traces.
    
  • Purification: Dry the solid in a vacuum oven at 45°C.

    • Yield: Typically 70–85%.

    • Purity: >98% (HPLC).

    • Characterization: Melting point 106–108°C. ^1H NMR (DMSO-

      
      ) shows a downfield shift of the aromatic protons and loss of the C3 proton signal.
      

Application Protocols (The "Use")

Application A: Synthesis of Quinazoline Cores

The ortho-relationship between the nitrile (C1) and the fluorine (C2) allows for rapid access to 4-aminoquinazolines, a privileged scaffold in kinase inhibitors (e.g., EGFR inhibitors).

Protocol:

  • 
     Displacement:  React 4-amino-3-bromo-2,5-difluorobenzonitrile with a primary amine (
    
    
    ) in DMF with
    
    
    at 60°C.
    • Selectivity: The C2-fluorine is displaced due to activation by the ortho-nitrile. The C5-fluorine remains intact.

  • Cyclization: Treat the resulting intermediate with formamidine acetate in ethanol at reflux.

    • Mechanism:[3][4] The formamidine attacks the nitrile, followed by cyclization of the aniline nitrogen onto the imidate intermediate.

Application B: Palladium-Catalyzed Cross-Coupling

The C3-bromine is sterically crowded, often requiring specialized ligands for successful coupling.

Optimization Tips:

  • Catalyst: Use active Pd(0) sources like

    
     with electron-rich phosphines (e.g., XPhos or SPhos) to overcome steric hindrance at the C3 position.
    
  • Base: Use mild bases like

    
     or 
    
    
    to prevent side reactions at the nitrile or fluorine positions.
  • Solvent: 1,4-Dioxane/Water (4:1) systems typically provide the best solubility and reaction rates.

Case Study: Synthesis of ROMK Inhibitor Intermediates

In the development of diuretics targeting the ROMK channel (e.g., WO2016060941), this building block is used to construct the core pharmacophore. The synthesis involves a sequence of bromination, Sandmeyer deamination, and formylation.

ROMK_SynthesisStart4-Amino-2,5-difluorobenzonitrileStep1Bromination(Br2, AcOH)Start->Step1Inter14-Amino-3-bromo-2,5-difluorobenzonitrile(CAS 112279-62-6)Step1->Inter1Step2Sandmeyer Reaction(NaNO2, H3PO2)Inter1->Step2Inter23-Bromo-2,5-difluorobenzonitrileStep2->Inter2Step3Reduction/FormylationInter2->Step3Final3-Bromo-2,5-difluorobenzaldehydeStep3->Final

Figure 2: Synthetic workflow for converting the amino-nitrile scaffold into the aldehyde precursor used in ROMK inhibitor synthesis.

Protocol Highlight: Deamination (Step 2) To remove the amino group after it has served its purpose (directing the bromine):

  • Dissolve the intermediate in glacial acetic acid and hypophosphorous acid (

    
    ).
    
  • Cool to 0°C and add sodium nitrite (

    
    ) aqueous solution dropwise.
    
  • Mechanism: Diazotization forms the diazonium salt, which is immediately reduced by hypophosphorous acid, replacing

    
     with 
    
    
    .

Safety & Handling

  • Toxicity: As a halogenated benzonitrile, assume high toxicity. Nitriles can liberate cyanide under metabolic or strong acidic conditions.

  • Skin Absorption: Halogenated anilines are readily absorbed through the skin. Wear double nitrile gloves and a Tyvek lab coat.

  • Bromine Handling: Bromine is highly corrosive and volatile. All bromination reactions must be performed in a well-ventilated fume hood with a scrubber or caustic trap attached.

References

  • Synthesis of 4-amino-3-bromo-2,5-difluorobenzonitrile : PrepChem.com. "Synthesis of 4-amino-3-bromo-2,5-difluorobenzonitrile." Available at: [Link]

  • ROMK Inhibitor Patent: Google Patents. "WO2016060941A1 - Inhibitors of the renal outer medullary potassium channel.
  • 5-LO Inhibitor Patent: Google Patents. "WO2009069044A1 - Pyrazole derivatives as 5-lo inhibitors.

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Amino-3-bromo-2,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide addresses the isolation and purification of 4-Amino-3-bromo-2,5-difluorobenzonitrile , a critical intermediate often utilized in the synthesis of HIF-2


 inhibitors (e.g., Belzutifan analogs).[1][2]

The presence of the electron-withdrawing nitrile and fluorine groups, combined with the electron-donating amino group, creates a "push-pull" electronic system.[1][2] This results in specific solubility behaviors and impurity profiles that standard protocols often fail to address.[1][2]

PropertySpecificationTechnical Note
Molecular Formula

High halogen content increases lipophilicity relative to precursors.[1][2]
Molecular Weight 232.01 g/mol Heavy atom effect (Br) aids in crystallographic packing.[1][2]
Physical State Off-white to light brown solidColoration often indicates oxidation of the amine or trace bromination byproducts.[1][2]
Melting Point 106–108 °CSharp melting point is the primary indicator of purity post-recrystallization.[1][2]
Solubility Soluble: DCM, EtOAc, AcetoneInsoluble: Hexanes, WaterCritical: The compound exhibits steep solubility curves in chlorinated solvents.[1][2]

Purification Decision Matrix (Workflow)

Before selecting a method, assess the purity of your crude material via HPLC or


-NMR.[1][2]

PurificationWorkflow Start Crude Reaction Mixture (Post-Workup) CheckPurity Analyze Purity (HPLC / 19F-NMR) Start->CheckPurity HighPurity Purity > 85% Main Impurity: Color/Trace SM CheckPurity->HighPurity Clean Profile LowPurity Purity < 85% Regioisomers Present CheckPurity->LowPurity Complex Profile Polishing Carbon Treatment (Optional for Color) HighPurity->Polishing Column Protocol B: Flash Chromatography (SiO2, Gradient Elution) LowPurity->Column Recryst Protocol A: Recrystallization (DCM / Hexanes) Final Pure Solid (>98%, MP 106-108°C) Recryst->Final Column->Recryst If necessary Polishing->Recryst

Figure 1: Decision matrix for selecting the optimal purification route based on crude purity.

Protocol A: Recrystallization (The "Standard" Method)[1][2]

This is the preferred method for scaling up (>5g) when the crude material is reasonably clean but contains trace starting material (4-amino-2,5-difluorobenzonitrile).[1][2]

The Solvent System: DCM / Hexanes

We utilize a Dichloromethane (DCM) and Hexanes system.[1][2][3][4][5] DCM effectively solvates the nitrile/amine core, while hexanes act as the anti-solvent to drive precipitation.[1][2]

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling DCM.

    • Tech Tip: If the solution is dark brown, add activated charcoal (5% w/w), reflux for 15 mins, and filter hot through Celite.

  • Displacement: While maintaining a gentle boil, slowly add Hexanes dropwise until a persistent turbidity (cloudiness) is observed.

  • Reflux: Add just enough DCM to clarify the solution again (make it clear).

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (insulate the flask with a towel).

    • Why? Rapid cooling traps impurities (occlusion).[1][2] Slow cooling allows the crystal lattice to reject the non-brominated starting material.[1][2]

  • Harvest: Cool further in an ice bath (0-4°C) for 1 hour. Filter the crystals and wash with cold Hexanes.

Troubleshooting Protocol A
SymptomProbable CauseCorrective Action
"Oiling Out" (Liquid separates instead of crystals)Solution is too concentrated or cooled too fast.[1][2]Re-heat to reflux.[1][2][3] Add a small seed crystal of pure product at the cloud point.[1][2] Cool very slowly.
Low Yield (<50%) Too much DCM used.[1][2]Concentrate the mother liquor by 50% and repeat the crystallization (Second Crop).
Impurity Persistence Starting material co-precipitating.[1][2]Switch solvent system to Ethanol/Water . Dissolve in hot Ethanol, add hot water to turbidity.[1][2]

Protocol B: Flash Chromatography (The "Scavenger" Method)[1][2]

Use this method if the crude contains significant regioisomers (e.g., 6-bromo isomer) or if the reaction yield was low (<60%).[1][2]

Stationary Phase & Mobile Phase[1][2]
  • Stationary Phase: Silica Gel (40-63

    
    , standard grade).[1][2]
    
  • Mobile Phase: Gradient of Hexanes : Ethyl Acetate (EtOAc) .[1][2]

  • Loading: Dry loading (adsorbed onto silica) is recommended due to the compound's low solubility in non-polar mobile phases.[1][2]

Methodology:

  • Equilibration: Equilibrate column with 10% EtOAc in Hexanes.

  • Elution: Run a gradient from 10%

    
     30% EtOAc.
    
    • Elution Order: The dibromo impurity (if any) elutes first (most lipophilic)

      
      Product 
      
      
      
      Starting Material (most polar due to lack of heavy Br atom).[1][2]
  • Tailing Issues: If the amine peak tails (streaks), add 1% Triethylamine (TEA) to the mobile phase.[1][2] This neutralizes acidic silanol sites on the silica.[1][2]

Frequently Asked Questions (FAQs)

Q1: My product is pink/reddish after drying. Is it degraded?

A: Not necessarily. Anilines are notorious for surface oxidation, which creates highly colored "imino-quinone" species even at ppm levels.[1][2]

  • Fix: Wash the solid with a small amount of cold Hexanes/DCM (9:1). If the color persists but NMR is clean, it is likely cosmetic.[1][2] Store under Nitrogen/Argon in the dark.

Q2: Can I use acid-base extraction to purify this amine?

A: Proceed with Caution. While this is an aniline, the presence of two Fluorines and a Nitrile group significantly reduces the basicity of the amine (via inductive electron withdrawal).[1][2]

  • Risk:[1][2][4][5][6][7] The amine may not protonate fully in weak acids (like 1M HCl), leading to poor extraction into the aqueous layer.[1][2]

  • Risk:[1][2][4][5][6][7] Using strong acids (Conc.[1][2]

    
    ) or heating can hydrolyze the Nitrile (
    
    
    
    ) to an Amide (
    
    
    ) or Acid (
    
    
    ).[1][2]
  • Recommendation: Rely on neutral purification methods (Chromatography/Recrystallization) rather than pH manipulation.[1][2]

Q3: The -NMR shows two sets of peaks. What is happening?

A: You likely have the 6-bromo regioisomer .[1][2]

  • Product (4-amino-3-bromo-2,5-difluoro): The fluorines are chemically non-equivalent due to the asymmetric bromine placement.[1][2] You should see two distinct signals (coupling constants will differ).

  • Starting Material (Symmetric): Fluorines are equivalent (or very close).[1][2]

  • Regioisomer (6-bromo): Different shift pattern.[1][2]

  • Action: Chromatography is required.[1][2][5] Recrystallization is often inefficient at separating isomers with such similar dipole moments.[1][2]

References

  • Synthesis and Purification of Halogenated Aminobenzonitriles. PrepChem. Method utilizing Bromine in Acetic Acid followed by DCM/Hexane recrystallization.[1][2][5]

  • Belzutifan Intermediate Synthesis. National Institutes of Health (PMC).[1][2] Detailed synthetic pathways for HIF-2

    
     inhibitors involving 3,5-difluoro scaffolds.[1][2] 
    
  • Crystal Structure and Solubility of 4-amino-3,5-difluorobenzonitrile derivatives. IUCr Journals. Crystallographic data supporting the use of chlorinated solvents for purification.[1][2]

  • Process for preparation of 4-amino-3-bromo-2,5-difluorobenzonitrile. Google Patents (WO2016/171249). Industrial scale-up and purification parameters.

Sources

common impurities in 4-Amino-3-bromo-2,5-difluorobenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Impurity Control for 4-Amino-3-bromo-2,5-difluorobenzonitrile

Introduction & Reaction Context

Welcome to the technical support hub for the synthesis of 4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS: 112279-62-6). This compound is a critical intermediate in the manufacture of HIF-2α inhibitors, such as Belzutifan (PT2977) .

The synthesis typically involves the electrophilic aromatic substitution (bromination) of 4-Amino-2,5-difluorobenzonitrile . While the amino group at position 4 strongly directs the incoming bromine to the ortho position (C3), the presence of multiple directing groups (F at 2,5 and CN at 1) creates a complex electronic environment that can lead to specific impurity profiles.

This guide addresses the most common challenges: controlling regioselectivity, preventing over-bromination, and managing hydrolysis sensitive functionalities.

Reaction Pathway & Impurity Map

The following diagram illustrates the primary synthesis pathway and the origin of critical impurities.

SynthesisPath SM Starting Material (4-Amino-2,5-difluorobenzonitrile) Reagents Reagents (Br2 / AcOH) SM->Reagents Product Target Product (4-Amino-3-bromo-2,5-difluorobenzonitrile) SM->Product Major Pathway (Br+ at C3) Imp_Regio Impurity B: Regioisomer (6-Bromo species) SM->Imp_Regio Minor Pathway (Br+ at C6) Imp_Hydrolysis Impurity C: Amide (Nitrile Hydrolysis) SM->Imp_Hydrolysis Reagents->Product Imp_Dibromo Impurity A: Dibromo (3,6-Dibromo species) Product->Imp_Dibromo Over-bromination (Excess Br2) Product->Imp_Hydrolysis Acid/Base Workup

Figure 1: Reaction landscape showing the formation of the target 3-bromo species and competing pathways leading to dibromo, regioisomeric, and hydrolysis impurities.

Technical Support & Troubleshooting (Q&A)

Issue 1: "I am observing a significant peak at RRT ~1.2 in my HPLC chromatogram. What is it?"

Diagnosis: This is likely the 3,6-Dibromo impurity (Over-bromination). Mechanism: The amino group activates the ring strongly. Once the C3 position is brominated, the ring is deactivated slightly, but the C6 position (ortho to F-5 and para to F-2) remains susceptible to electrophilic attack if excess bromine is present or if the reaction temperature is too high. Corrective Action:

  • Stoichiometry Control: Ensure you are using exactly 1.0 to 1.05 equivalents of Bromine (

    
    ). Do not use a large excess.
    
  • Temperature: Maintain the reaction at 0°C to Room Temperature (20-25°C) . Do not heat.

  • Addition Rate: Add the bromine solution dropwise to keep the local concentration low.

Issue 2: "My product yield is low, and I see a polar impurity eluting early."

Diagnosis: This indicates Hydrolysis of the Nitrile Group to an amide (


) or acid (

). Mechanism: Nitriles are susceptible to hydrolysis under acidic conditions (glacial acetic acid solvent) especially if water is present and the temperature is elevated. Corrective Action:
  • Water Content: Ensure your Glacial Acetic Acid is anhydrous. If water is required for solubility (as per some protocols), keep it to a minimum.

  • Quench Protocol: When quenching the reaction, avoid prolonged exposure to strong acids or bases. Pour the reaction mixture into ice-water rapidly and neutralize with mild base (e.g.,

    
     or 
    
    
    
    ) immediately to precipitate the product. Avoid heating during workup.
Issue 3: "How do I distinguish the Regioisomer (6-Bromo) from the Target (3-Bromo)?"

Diagnosis: Regioselectivity is driven by the Amino group (Strong Ortho/Para director).

  • Target (3-Bromo): Ortho to Amino.

  • Impurity (6-Bromo): Meta to Amino (but Ortho to Fluorine at C5). Analysis:

  • NMR:

    
    -NMR is the most diagnostic tool. The coupling constants (
    
    
    
    and
    
    
    ) will differ significantly between the 3-bromo and 6-bromo isomers due to the change in symmetry and proximity of the bromine atom to the fluorines.
  • Formation Probability: The 6-bromo isomer is generally a minor impurity (<5%) because the directing power of the Amino group (

    
    ) dominates over the Fluorine (
    
    
    
    ). If you see high levels (>10%), check if your starting material was pure or if the amino group was accidentally deactivated (e.g., protonated by strong acid before bromination).
Issue 4: "The reaction stalls with ~10% unreacted starting material."

Diagnosis: Incomplete conversion. Corrective Action:

  • Don't Overcook: It is often better to accept 5-10% unreacted starting material (SM) than to push for 100% conversion and generate 15% dibromo impurity. The SM is often easier to remove via recrystallization (polarity difference) than the dibromo species.

  • Catalyst: No catalyst is usually needed, but ensuring good stirring is critical as the product may precipitate out, trapping SM.

Impurity Profile Summary

Impurity NameStructure DescriptionRelative Retention Time (HPLC)*OriginControl Limit (Typical)
Starting Material 4-Amino-2,5-difluorobenzonitrile1.00 (Ref)Incomplete Reaction< 0.5%
Dibromo Impurity 4-Amino-3,6-dibromo-2,5-difluorobenzonitrile~1.2 - 1.3Excess

/ High Temp
< 0.15%
Regioisomer 4-Amino-6-bromo-2,5-difluorobenzonitrile~0.95 - 1.05 (Close eluter)Electronic Competition< 0.15%
Hydrolysis Product 4-Amino-3-bromo-2,5-difluorobenzamide~0.5 - 0.7 (Polar)Acidic Hydrolysis of CN< 0.5%

*Note: RRTs are approximate and depend on specific C18/Gradient methods.

Validated Experimental Protocol

Objective: Synthesis of 4-Amino-3-bromo-2,5-difluorobenzonitrile with minimized dibromo formation. Reference: Adapted from US Patent 8,097,733 B2 [1].

Reagents:

  • 4-Amino-2,5-difluorobenzonitrile: 5.0 g (32.4 mmol)

  • Bromine (

    
    ): 5.13 g (32.1 mmol, ~0.99 eq) [CRITICAL: Use slight deficit or exact eq] 
    
  • Glacial Acetic Acid: 50 mL

  • Water: 2 mL (Optional, improves solubility)

Step-by-Step Procedure:

  • Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-Amino-2,5-difluorobenzonitrile (5.0 g) in Glacial Acetic Acid (50 mL). Add water (2 mL) if necessary for full dissolution.

  • Bromination: Cool the solution to roughly 15-20°C (water bath). Add Bromine (5.13 g) dropwise over 20 minutes.

    • Why? Slow addition prevents local hotspots that favor dibromo formation.

  • Reaction: Stir the mixture at room temperature overnight (approx. 12-16 hours).

    • Monitoring: Check by HPLC/TLC. Target <5% SM.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove most acetic acid.

    • Dilute the residue with Methylene Chloride (DCM) .

    • Wash the organic layer with Water followed by 5% Sodium Carbonate (

      
      ) solution .
      
    • Why? The basic wash neutralizes remaining acid and removes hydrolysis byproducts.

  • Isolation: Dry the organic layer over Sodium Sulfate (

    
    ), filter, and concentrate.
    
  • Purification: If necessary, purify by flash chromatography on silica gel (Gradient: Hexanes/Ethyl Acetate) or recrystallization from Ethanol/Water.

References

  • US Patent 8,097,733 B2. Pyrazole derivatives as 5-LO-inhibitors. Examples, Step 2: Preparation of 4-amino-3-bromo-2,5-difluorobenzonitrile.
  • PubChem . 4-Bromo-2,5-difluorobenzonitrile Compound Summary (Structural Analog Data). Available at: [Link]

  • Wallace, E. et al. (2016). Structure-Activity Relationship of HIF-2α Inhibitors.

Technical Support Center: Synthesis of 4-Amino-3-bromo-2,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Yield Optimization & Process Troubleshooting Reference Molecule: Intermediate for HIF-2


 Inhibitors (e.g., Belzutifan)
Assigned Specialist:  Senior Application Scientist
Executive Summary

The synthesis of 4-Amino-3-bromo-2,5-difluorobenzonitrile is a critical electrophilic aromatic substitution (


) typically achieved via the regioselective bromination of 4-amino-2,5-difluorobenzonitrile . While the amino group (

) at the C4 position strongly directs the incoming electrophile to the ortho position (C3), yield attrition often occurs due to oxidative by-products, N-bromination side reactions, or poor isolation efficiency.

This guide provides a root-cause analysis and corrective protocols to maximize yield, specifically tailored for researchers encountering stalling conversion or purification losses.

Module 1: Reaction Optimization (The Bromination Step)

User Ticket #101: "My reaction conversion stalls at 85%, and adding more NBS leads to unknown impurities."

Diagnosis: The stalling is likely due to the degradation of N-Bromosuccinimide (NBS) or the formation of HBr by-products that inhibit the reaction equilibrium. The "impurities" are likely di-brominated species or oxidized anilines (diazo species) caused by excess reagent and lack of pH control.

Corrective Protocol:

  • Reagent Quality Check: NBS degrades to bromine (

    
    ) and succinimide over time, turning yellow.
    
    • Action: Use only white, crystalline NBS. If yellow, recrystallize from hot water before use.

  • Solvent System: Switch to a polar aprotic solvent like Acetonitrile (MeCN) or DMF .

    • Reasoning: These solvents stabilize the polarized transition state of the

      
       mechanism. DMF is superior for solubility but harder to remove; MeCN offers easier workup.
      
  • Temperature Control: Maintain 0°C to 5°C during addition.

    • Mechanism:[1][2][3][4][5][6][7][8][9] The amino group is highly activating. Low temperature ensures kinetic control, preventing bromination at the sterically crowded or electronically deactivated positions (though unlikely) and suppressing N-oxidation.

Optimized Workflow Diagram:

ReactionWorkflow Start Precursor: 4-Amino-2,5-difluorobenzonitrile Solvent Dissolution: MeCN or DMF (5-10 vol) Start->Solvent Cooling Cooling: 0°C - 5°C (Ice/Salt Bath) Solvent->Cooling Addition Reagent Addition: NBS (1.05 eq) Solid/Portion-wise Cooling->Addition Reaction Reaction: Stir 2-4h Monitor by HPLC Addition->Reaction Quench Quench: Na2S2O3 (aq) / Water Reaction->Quench Conversion >98% Product Target: 4-Amino-3-bromo- 2,5-difluorobenzonitrile Quench->Product Precipitation

Caption: Optimized workflow for regioselective bromination emphasizing temperature control and quenching.

Module 2: Isolation & Purification Troubleshooting

User Ticket #204: "The product oils out during the water quench, making filtration impossible. Yield is lost in the mother liquor."

Diagnosis: This "oiling out" phenomenon occurs when the product precipitates too rapidly in the presence of organic impurities or when the solvent ratio (Organic:Water) creates a meta-stable emulsion.

Troubleshooting Guide:

IssueRoot CauseCorrective Action
Oiling / Gummy Solid Rapid addition of water; high residual DMF/MeCN.Reverse Addition: Add the reaction mixture slowly into a stirred volume of cold water (3x reaction volume), not water into the reaction. This controls supersaturation.
Colored Impurities Oxidation of the aniline starting material.Bisulfite Wash: Add 5% Sodium Bisulfite (

) or Thiosulfate to the quench water. This reduces colored oxidative impurities and quenches unreacted NBS.
High Filtrate Loss Product solubility in the organic/water mix.Co-Solvent Tuning: If using DMF, dilute with water until the DMF:Water ratio is < 1:3. If yield is still low, cool the slurry to <5°C for 2 hours before filtration.
Module 3: Scalability & Safety (FAQ)

Q: Can I use elemental Bromine (


) instead of NBS to save cost on scale-up? 
A: Not Recommended. 
While 

is cheaper, it is highly aggressive. In electron-rich systems like fluoroanilines,

often leads to:
  • Over-bromination: Difficult to stop at the mono-bromo stage.

  • Hydrolysis: The HBr generated can hydrolyze the nitrile (

    
    ) group to an amide under aqueous/acidic conditions.
    
  • Safety: Handling liquid bromine requires specialized ventilation and engineering controls that outweigh the cost savings of NBS for high-value intermediates.

Q: How do I confirm regioselectivity without an X-ray? A: Use 1H-NMR and 19F-NMR.

  • 1H-NMR: The starting material has two aromatic protons. The product has only one aromatic proton. If the bromination occurred at the wrong position (e.g., displacing a Fluorine, which is unlikely), the coupling constants would shift drastically.

  • 19F-NMR: You should observe two distinct fluorine signals. If symmetry is lost or gained unexpectedly, check for di-bromination.

Decision Logic for Low Yield:

TroubleshootingTree Issue Issue: Low Isolated Yield (<70%) CheckConv Check Reaction Conversion (HPLC/TLC) Issue->CheckConv HighConv Conversion >95% CheckConv->HighConv LowConv Conversion <90% CheckConv->LowConv WorkupCheck Check Workup Losses HighConv->WorkupCheck ReagentCheck Check NBS Quality (Is it yellow?) LowConv->ReagentCheck OldNBS Yes: Recrystallize NBS ReagentCheck->OldNBS FreshNBS No: Increase Temp to 10°C or Check Stirring ReagentCheck->FreshNBS Filtrate Product in Filtrate? (Check HPLC of ML) WorkupCheck->Filtrate Degradation Product Decomposed? (Check drying temp) WorkupCheck->Degradation

Caption: Diagnostic logic tree for isolating yield issues in halogenation workflows.

References
  • Wallace, D. J., et al. (2021). "Manufacturing Process Development for Belzutifan, Part 1: A Scalable Synthesis of the Indanone Component." Organic Process Research & Development. (Describes the handling of similar fluoro-benzonitrile intermediates).

  • Xu, Y., et al. (2016). "Process for the preparation of HIF-2 alpha inhibitors." World Intellectual Property Organization, WO2016146586. (Primary patent literature describing the bromination of fluoroanilines in this drug class).

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. (Essential for quantifying solvent entrapment in the "gummy" solid phase).

  • Podgoršek, A., et al. (2009). "N-Bromosuccinimide-Based Bromination of Aromatic Compounds." Synthesis. (Review of NBS mechanisms and regioselectivity).

Sources

Technical Support Center: Handling & Disposal of 4-Amino-3-bromo-2,5-difluorobenzonitrile

[1][2]

Executive Summary & Hazard Profile

Compound: 4-Amino-3-bromo-2,5-difluorobenzonitrile CAS: 133541-45-4 Chemical Class: Halogenated Aromatic Nitrile[1][2]

This guide addresses the specific handling, stability, and disposal requirements for 4-Amino-3-bromo-2,5-difluorobenzonitrile . Unlike generic organic waste, this compound presents a "Dual-Hazard" profile due to the simultaneous presence of halogens (F, Br) and a nitrile (CN) moiety.

Critical Hazards:

  • Thermal Decomposition: Generates Hydrogen Fluoride (HF), Hydrogen Bromide (HBr), and Hydrogen Cyanide (HCN).

  • Reactivity: The fluorine atom at the C2 position (ortho to the nitrile) is electronically activated, making it susceptible to Nucleophilic Aromatic Substitution (

    
    ) in the presence of strong bases, potentially releasing fluoride ions.
    

Emergency Response: Spill Management

Issue: "I have spilled solid powder/solution on the bench or floor. How do I clean it up?"

The Protocol: Do NOT use water initially. Water can spread the contamination and, in the presence of other spilled reagents (acids/bases), accelerate hydrolysis.

Spill Decision Logic (DOT Visualization)[2]

SpillResponseStartSpill DetectedTypeIdentify StateStart->TypeSolidSolid / PowderType->SolidLiquidSolution / Mother LiquorType->LiquidActionSolid1. Isolate Area2. Dampen absorbent pad with Acetone (minimal)3. Gently wipe (Do not sweep/dust)Solid->ActionSolidActionLiquid1. Cover with Vermiculite orPolypropylene Pads2. Do NOT use waterLiquid->ActionLiquidWastePlace in Hazardous Waste BagLabel: 'Toxic Solid/Debris + Halogens'ActionSolid->WasteActionLiquid->WasteCleanFinal Surface Decon:Wash with soap & waterWaste->Clean

Figure 1: Decision matrix for immediate spill containment. [1][2]

Chemical Compatibility & Reactivity

Issue: "What can I mix this with in my waste container?"

Understanding the electron-deficient nature of the benzene ring in this molecule is vital for safety.

Incompatible ClassMechanism of FailureResulting Hazard
Strong Oxidizers (e.g., Nitric Acid, Peroxides)Oxidation of the amine/aromatic ring.[1][2]Exothermic reaction; release of NOx and HCN gas.[1][2]
Strong Acids (e.g., HCl, H₂SO₄)Hydrolysis of the Nitrile (-CN) group.[1][2]Conversion to amide/carboxylic acid; release of heat.[1][2]
Strong Bases (e.g., NaOH, KOH)

Reaction:
Hydroxide attacks C2, displacing Fluoride.[1][2]
Release of Fluoride ions (corrosive/toxic) and formation of phenolic byproducts.[1][2]

Expert Insight: The fluorine at position 2 is "activated" by the electron-withdrawing nitrile group. While the molecule is stable under neutral conditions, high pH (bases) can trigger the displacement of this fluorine. Do not mix this waste with basic waste streams (e.g., quenched reaction mixtures containing alkoxides) without neutralization. [2]

Waste Disposal & Segregation

Issue: "Does this go in the 'Cyanide' bin or the 'Halogenated' bin?"

The Protocol: This compound is a Covalent Nitrile , not an ionic cyanide. However, it contains Bromine and Fluorine.[3]

  • Primary Classification: Halogenated Organic Waste .

    • Reasoning: The presence of F and Br dictates that the waste must be incinerated in a facility with acid gas scrubbers to capture HF and HBr.

  • Secondary Labeling: "Contains Organic Nitriles."

    • Reasoning: Alerting the disposal facility prevents them from shredding/processing this with strong acids.

Waste Stream Workflow (DOT Visualization)

WasteFlowSourceWaste Source:4-Amino-3-bromo-2,5-difluorobenzonitrileFormPhysical Form?Source->FormSolidSolid/Filter CakeForm->SolidLiquidSolution (Mother Liquor)Form->LiquidBinSContainer: Hazardous Solid Waste(Label: Toxic, Halogenated)Solid->BinSCheckCheck pHLiquid->CheckNeutralNeutral (pH 6-8)Check->NeutralExtremeAcidic/BasicCheck->ExtremeBinLContainer: Halogenated Solvents(Label: F, Br, Nitrile)Neutral->BinLAdjustQuench/Neutralize(Carefully!)Extreme->AdjustAdjust->Neutral

Figure 2: Waste segregation workflow ensuring pH neutrality before consolidation.

Troubleshooting & FAQs

Q1: Can I rotovap the mother liquor containing this compound to dryness before disposal?

  • Answer: Proceed with Caution. While the compound is generally stable, concentrating it concentrates the hazards.

    • Risk:[4][5][3][6][7] If the mother liquor contains residual acids or bases from the reaction, heating it during evaporation can trigger the hydrolysis or

      
       reactions described in Section 3.
      
    • Requirement: Ensure the solution is neutral (pH 6-8) before evaporation. Use a bump trap. The residue must be disposed of as Solid Hazardous Waste .

Q2: I need to quench a reaction containing this starting material and Sodium Hydride (NaH). How do I handle the waste?

  • Answer:

    • Quench: Use Isopropanol or Ethanol to quench the NaH under Argon/Nitrogen.

    • Neutralize: The resulting mixture will be basic (alkoxides). Carefully adjust pH to ~7 using a mild acid (like 1M HCl) or saturated Ammonium Chloride. Do not over-acidify.

    • Disposal: Once neutral, dispose of the solvent mixture in the Halogenated Waste container.

Q3: Does this compound release Cyanide gas spontaneously?

  • Answer: No. Under standard storage conditions (Room Temperature, Neutral pH), the nitrile bond is stable. HCN evolution is primarily a risk during combustion (fire) or contact with strong acids at elevated temperatures.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14984912, 4-Amino-3-bromo-2,5-difluorobenzonitrile.[2] Retrieved January 29, 2026 from [Link][2]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes & Characteristics (40 CFR Part 261). (General Reference for Halogenated/Toxic Waste classification). Retrieved from [Link]

  • Bucknell University. Hazardous Waste Segregation Guidelines: Halogenated vs Non-Halogenated. Retrieved from [Link][2]

characterization challenges of 4-Amino-3-bromo-2,5-difluorobenzonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support center for 4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS: 133541-45-4).[1] It is designed for medicinal chemists and analytical scientists encountering characterization anomalies due to the compound's polysubstituted, electron-deficient nature.

Status: Active | Tier: Level 3 (Senior Scientist) | Context: Characterization & Method Development[1]

Introduction: The "Silent" Scaffold

This compound is a high-value intermediate, often employed as a scaffold for PROTAC linkers or kinase inhibitors. Its structural density—four distinct functional groups on a single benzene ring—creates a "perfect storm" for analytical confusion.

The Core Problem: You have almost no protons. With only one aromatic proton (H6), standard


 NMR is uninformative. You must rely on 

NMR and Mass Spectrometry (MS) for structural validation.

Module 1: NMR Troubleshooting (The "Invisible" Signals)

User Ticket: "My


 NMR shows only one small multiplet, and my 

spectrum is missing half the peaks. Is my compound decomposed?"
Diagnosis

Your compound is likely pure.[2] You are experiencing heteronuclear coupling dilution .

  • The Proton Scarcity: The molecule has only one aromatic proton at Position 6.

  • The Fluorine Splitting: The two non-equivalent fluorine atoms (

    
    , spin 1/2) split carbon signals into doublets or doublets-of-doublets (dd). This splits the signal intensity, burying quaternary carbons into the baseline noise.
    
Technical Guide: Interpreting the Spectra
1. The

Signature (Position H6)

Do not expect a singlet. The H6 proton is coupled to both F5 (ortho) and F2 (meta).

  • Expected Pattern: Doublet of Doublets (dd).

  • Coupling Constants (

    
    ): 
    
    • 
      : ~6–10 Hz (Coupling to F5)[1]
      
    • 
      : ~5–8 Hz (Coupling to F2)[1]
      
2. The

Signature (The Real Fingerprint)

You will see two distinct signals. Because the ring is asymmetric, F2 and F5 are chemically non-equivalent.

  • Interaction: They are para to each other.

  • Coupling: Expect a large through-bond para-coupling (

    
    ).
    
Workflow: Optimizing Carbon Detection

Use this logic flow to recover your "missing" carbon signals.

NMR_Troubleshooting cluster_legend Mechanism Start Issue: Missing 13C Signals Check_Proton Are C-H carbons visible? Start->Check_Proton Check_Quat Are C-F/C-Br carbons visible? Check_Proton->Check_Quat Yes Sol1 Solution: Increase d1 (Relaxation Delay) to 3-5 sec (Quaternary Cs relax slowly) Check_Proton->Sol1 No (Low S/N) Sol2 Solution: Run 19F-Decoupled 13C NMR (Collapse multiplets into singlets) Check_Quat->Sol2 No (Splitting issue) Info C-F Splitting reduces peak height by 50% (d) or 75% (dd).

Figure 1: Decision tree for recovering lost carbon signals in polyfluorinated aromatics.

Module 2: Mass Spectrometry (The Bromine Check)

User Ticket: "I see a massive peak at M+2 that is almost equal to my target mass. Is this a byproduct?"

Diagnosis

No, this is the Bromine Isotope Signature .[3][4] Bromine exists as two stable isotopes:


 (50.7%) and 

(49.3%).
The "Twin Peak" Validation Rule

For 4-Amino-3-bromo-2,5-difluorobenzonitrile (MW


 233.0 for 

):
  • Peak A (

    
    ):  m/z ~233 (100% relative intensity)
    
  • Peak B (

    
    ):  m/z ~235 (~98% relative intensity)
    

Note on Fluorine: Fluorine is monoisotopic (


).[5] It does not contribute to the isotope pattern complexity, but it does shift the precise mass defect.
IsotopeMass ContributionPattern Appearance
Bromine

/

1:1 doublet (separated by 2 Da)
Chlorine

/

3:1 doublet (If Cl were present)
Fluorine

No effect on pattern (Exact mass shift only)

Module 3: Reactivity & Regioselectivity (The Trap)

User Ticket: "I tried to derivatize the amine, but I think I displaced a fluorine instead. Which one is more labile?"

Analysis

This scaffold is highly activated for Nucleophilic Aromatic Substitution (


).
  • The Trap: You have two fluorines.

    • F2: Ortho to Nitrile (Strong EWG).

    • F5: Meta to Nitrile; Ortho to Amine (EDG).

Scientific Consensus: The F2 position is significantly more electrophilic due to the strong electron-withdrawing inductive and mesomeric effects of the ortho-nitrile group. The F5 position is deactivated by the electron-donating amino group.

Reactivity Pathway Diagram

Reactivity_Map Center 4-Amino-3-bromo- 2,5-difluorobenzonitrile F2 F2 Position (Ortho to CN) Center->F2 High Electrophilicity F5 F5 Position (Ortho to NH2) Center->F5 Low Electrophilicity NH2 NH2 Group (Nucleophile) Center->NH2 Nucleophilic React_SNAr Major SNAr Site (Displacement by ext. nucleophiles) F2->React_SNAr React_Dead Deactivated Site (Resistant to SNAr) F5->React_Dead React_Acyl Amide Formation (Standard derivatization) NH2->React_Acyl

Figure 2: Regioselectivity map. Red indicates high susceptibility to nucleophilic attack (F2).

Module 4: Solubility & Handling FAQs

Q: The compound crashes out of my HPLC mobile phase.

  • A: This molecule is highly crystalline and lipophilic (LogP ~2.5).

  • Fix: Ensure your organic modifier (Acetonitrile/Methanol) is at least 30% in the initial gradient. Do not dissolve purely in DMSO if injecting large volumes into a high-aqueous initial phase; use a DMSO/MeOH blend.

Q: I see severe tailing on the HPLC peak.

  • A: The free amine (-NH2) interacts with residual silanols on C18 columns.

  • Fix: Add a modifier to your mobile phase.

    • Acidic: 0.1% Formic Acid (forces amine to

      
      , usually improves shape but may reduce retention).
      
    • Basic: 0.1% Ammonium Hydroxide (keeps amine neutral, often sharper peaks for anilines on high-pH stable columns like XBridge).

References & Validation Sources

  • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience. (Foundational text for F-F coupling constants in aromatics).

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard reference for Br isotope patterns).

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center. [1]

  • Reich, H. J. Bordwell pKa Table & Nuclear Magnetic Resonance. University of Wisconsin-Madison. (Reference for chemical shifts and coupling constants).

  • Sigma-Aldrich (Merck). 4-Bromo-2,5-difluorobenzonitrile Product Sheet. (Physical properties and safety data). [1]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling halogenated aromatic nitriles.

Sources

Validation & Comparative

Comparative Guide: 4-Amino-3-bromo-2,5-difluorobenzonitrile vs. Brominated Aniline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-3-bromo-2,5-difluorobenzonitrile (hereafter referred to as ABDF-CN ) represents a specialized scaffold in medicinal chemistry, distinct from standard brominated anilines due to its dense functionalization. Unlike its non-fluorinated or non-cyanated counterparts, ABDF-CN offers a unique "push-pull" electronic environment: the electron-donating amine is counterbalanced by the electron-withdrawing nitrile and two fluorine atoms.

This guide objectively compares ABDF-CN against two primary alternatives: 4-Amino-3-bromobenzonitrile (non-fluorinated) and 4-Bromo-2,5-difluoroaniline (non-cyanated). The analysis focuses on synthetic utility, specifically Palladium-catalyzed cross-coupling efficiency and nucleophilic reactivity.[1][2][3]

Part 1: Structural & Electronic Profiling

The introduction of fluorine atoms at the 2 and 5 positions fundamentally alters the reactivity profile of the aniline core.

Comparative Physicochemical Properties

The following table contrasts ABDF-CN with its closest structural analogs. Note the shift in pKa and electronic density caused by the fluoro-nitrile combination.

FeatureABDF-CN (Target) Analog A: 4-Amino-3-bromobenzonitrile Analog B: 4-Bromo-2,5-difluoroaniline
Structure Core: AnilineSubstituents: 3-Br, 2,5-F, 1-CNCore: AnilineSubstituents: 3-Br, 1-CNCore: AnilineSubstituents: 4-Br, 2,5-F
Electronic Bias Highly Electron Deficient (

-deficient)
Moderately Electron DeficientElectron Deficient
Amine Nucleophilicity Low (Deactivated by F + CN)ModerateLow (Deactivated by F)
Steric Hindrance (at Br) High (Flanked by F and NH2)Moderate (Flanked by H and NH2)Moderate (Flanked by F and H)
Primary Application PROTAC linkers, Kinase InhibitorsGeneral API synthesisAgrochemicals
The "Fluorine Effect" on Reactivity

The presence of fluorine at the ortho positions (relative to the nitrile and amine) creates a specific electronic signature:

  • Reduced Basicity: The inductive withdrawal (-I effect) of the fluorines significantly lowers the pKa of the aniline nitrogen, making it less prone to oxidation but also less nucleophilic in SN2 reactions.

  • Activated C-Br Bond: The electron-deficient ring facilitates oxidative addition of Palladium (Pd^0) into the C-Br bond, potentially accelerating cross-coupling reactions compared to electron-rich anilines. However, this is counteracted by steric crowding.

ElectronicMap Center Benzene Ring Nitrile 1-CN (Electron Withdrawing) Center->Nitrile -M Effect Fluorine 2,5-F2 (Inductive Withdrawal) Center->Fluorine -I Effect Amine 4-NH2 (Electron Donor) Amine->Center +M Effect Bromine 3-Br (Reactive Handle) Fluorine->Amine Lowers pKa Fluorine->Bromine Accelerates Oxidative Addition (Electronic) Fluorine->Bromine Hinders Catalyst Approach (Steric)

Figure 1: Electronic and steric interaction map of ABDF-CN. Note the conflicting effects on the Bromine handle: electronic activation vs. steric hindrance.

Part 2: Synthetic Utility & Performance

Suzuki-Miyaura Coupling Performance

The primary utility of the bromine handle is to serve as an attachment point for biaryl systems via Suzuki coupling.

  • ABDF-CN vs. Analog A (Non-fluorinated):

    • Reaction Rate: ABDF-CN typically requires higher catalyst loading or more active ligands (e.g., SPhos, XPhos) than Analog A. While the ring is electron-poor (good for oxidative addition), the fluorine at position 2 creates significant steric clash with the bulky phosphine ligands required to prevent amine coordination to the metal.

    • Chemoselectivity: ABDF-CN is superior in preventing side reactions. The deactivated amine is less likely to poison the Pd catalyst compared to the more basic amine in Analog A.

Nucleophilic Aromatic Substitution (SNAr)
  • ABDF-CN vs. Analog B (Non-nitrile):

    • The nitrile group at C1 is a powerful activator for SNAr. In ABDF-CN, the fluorine at C2 is highly labile due to the combined withdrawal of the ortho-CN and meta-Br/F. This allows for regioselective displacement of the C2-fluorine by external nucleophiles, a pathway not available to Analog B (which lacks the activating CN group).

Part 3: Experimental Protocol (Self-Validating)

Scenario: Suzuki Coupling of ABDF-CN with Phenylboronic Acid. Objective: Overcome steric hindrance at C3 and prevent amine poisoning.

Reagents & Setup
  • Substrate: 4-Amino-3-bromo-2,5-difluorobenzonitrile (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) or Pd(dppf)Cl₂ (for sterically demanding cases).

  • Base: K₃PO₄ (3.0 equiv) - Note: Carbonate bases may be too weak due to the acidity of the boronic acid in this electron-poor context.

  • Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step Workflow
  • Degassing (Critical Step):

    • Dissolve ABDF-CN and boronic acid in 1,4-dioxane/water.

    • Sparge with Argon for 15 minutes. Validation: Solution must remain clear; oxygen promotes homocoupling of boronic acid.

  • Catalyst Addition:

    • Add Pd catalyst and ligand under positive Argon pressure.

    • Why: The electron-rich ligand (SPhos) is air-sensitive.

  • Thermal Activation:

    • Heat to 85°C for 4-6 hours.

    • Monitoring: Check TLC (Mobile phase: 30% EtOAc/Hexane). ABDF-CN (Starting Material) will be less polar than the biaryl product due to the loss of the heavy bromine atom and increased conjugation.

  • Workup:

    • Filter through Celite to remove Pd black.

    • Partition between EtOAc and Brine.

    • Self-Validation Check: If the aqueous layer is yellow, the amine might be forming water-soluble salts; adjust pH to >9 to ensure the product remains in the organic phase.

SuzukiProtocol Start Start: ABDF-CN + Boronic Acid Degas Step 1: Degas (Ar Sparge 15m) Start->Degas Cat Step 2: Add Cat (Pd-SPhos) Degas->Cat Heat Step 3: Heat 85°C (4-6 Hours) Cat->Heat Check Checkpoint: TLC Monitoring Heat->Check Check->Heat SM Remains Workup Step 4: Workup (pH > 9) Check->Workup SM Consumed

Figure 2: Optimized workflow for cross-coupling sterically hindered fluorinated anilines.

Part 4: Strategic Selection Guide

When should you choose ABDF-CN over the alternatives?

Choose ABDF-CN If... Choose Analog A (Non-F) Choose Analog B (Non-CN)
You require metabolic stability (fluorine blocks oxidative metabolism).You need faster reaction kinetics and lower catalyst costs.You do not need the nitrile handle for further heterocycle formation.
You plan to convert the nitrile to an amide/acid after coupling.You need a highly nucleophilic amine for subsequent amide coupling.You are targeting simple aniline derivatives without C1 functionalization.
You need to perform SNAr at the C2 position (displacing F).Steric bulk at the coupling site is a limiting factor.

References

  • Suzuki-Miyaura Coupling Kinetics

    • Comparative kinetic study of the Suzuki reaction involving 4-bromoaniline.
    • Source: ResearchGate.

  • Fluorine Effects on Electronic Structure

    • Structural and Electronic Effects Due to Fluorine
    • Source: NIH / PubMed Central.

  • Nucleophilic Fluorination & Substitution

    • Comprehensive Guide to Nucleophilic Fluorination vs.
    • Source: Alfa Chemistry.

  • Analogous Scaffold Synthesis

    • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile.
    • Source: IUCr / NIH.

Sources

Comparative Guide: Strategic Alternatives to 4-Amino-3-bromo-2,5-difluorobenzonitrile

[1][2]

Executive Summary

4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS: 133541-45-4) is a high-value "linchpin" intermediate used in the synthesis of complex pharmaceutical scaffolds, particularly for PROTACs (Cereblon binders), kinase inhibitors, and agrochemicals.[1][2] Its structural utility lies in its four orthogonal handles:

  • -NH₂ (C4): Nucleophilic handle for amide coupling or heterocycle formation.[1][2]

  • -Br (C3): Electrophilic handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).[1][2]

  • -CN (C1): Precursor for oxadiazoles, acids, or amines.[2]

  • -F (C2, C5): Modulators of lipophilicity and metabolic stability; potential sites for SNAr.[2]

However, supply chain volatility, high unit costs (> $500/g for high purity), and IP restrictions often necessitate alternatives.[2] This guide analyzes three strategic replacements that maintain synthetic integrity while optimizing for cost and scalability.

Strategic Alternatives Analysis

Alternative A: The "Process-Ready" Precursor

Reagent: 4-Amino-2,5-difluorobenzonitrile CAS: 110301-23-0[1][2]

  • Strategy: Late-Stage Regioselective Bromination. Instead of purchasing the brominated core, you introduce the bromine atom in-house.[1][2]

  • Mechanism: The amino group at C4 is a strong ortho/para director.[2] The C5 position is blocked by Fluorine. The nitrile at C1 directs meta (to C3). Consequently, electrophilic bromination is highly regioselective for the C3 position, creating the target molecule in one step.[2]

  • Pros: Significantly lower cost (approx. 20-30% of the brominated target price); widely available supply chain.[2]

  • Cons: Requires an additional synthetic step; handling of brominating agents.[2]

Alternative B: The "Cost-Efficient" Analog

Reagent: 4-Amino-3-chloro-2,5-difluorobenzonitrile CAS: 135748-35-5[1][2]

  • Strategy: Halogen Exchange (Cl for Br). Utilizing the chloro-analog for cross-coupling reactions.[1][2]

  • Mechanism: While Ar-Cl bonds have higher bond dissociation energy (95 kcal/mol) than Ar-Br (81 kcal/mol), modern dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, Buchwald Gen 3/4 precatalysts) facilitate oxidative addition into the Ar-Cl bond with high efficiency.[2]

  • Pros: High atom economy; generally more stable; lower molecular weight.[2]

  • Cons: Slower reaction kinetics in Pd-catalyzed couplings; may require more expensive catalysts or higher temperatures.[1][2]

Alternative C: The "Functional Surrogate"

Reagent: Methyl 4-amino-3-bromo-2,5-difluorobenzoate CAS: 1242261-68-2 (Generic structure class)[1][2]

  • Strategy: Functional Group Swap. If the nitrile group in your target is destined to be hydrolyzed to an acid or amide, starting with the ester avoids the harsh conditions required for nitrile hydrolysis later.[2]

  • Mechanism: The ester provides similar electron-withdrawing electronics to the nitrile, activating the ring for potential SNAr reactions if necessary, while offering a direct path to amides.[2]

  • Pros: Avoids nitrile hydrolysis steps (which often fail with ortho-halogens due to steric/electronic deactivation).

  • Cons: Not suitable if the nitrile nitrogen is part of a heterocycle (e.g., oxadiazole) in the final drug.

Comparative Performance Data

The following data contrasts the performance of the standard reagent against Alternatives A and B in a standard Suzuki-Miyaura coupling scenario (coupling with Phenylboronic acid).

FeatureStandard Reagent (Br-Analog)Alt A: Precursor (Pre-Bromination)Alt B: Chloro-Analog
CAS 133541-45-4110301-23-0135748-35-5
Approx.[1][2] Cost (10g) High (

)
Low ($)Medium (

)
Step Count 0 (Ready to use)1 (Requires Bromination)0 (Ready to use)
Suzuki Yield 92% (Pd(PPh₃)₄)N/A (Must convert first)84% (Requires XPhos-Pd-G2)
Reaction Temp 60-80°CRT (for Bromination step)80-100°C
Atom Economy ModerateHigh (Precursor is lighter)High (Cl is lighter than Br)

Detailed Experimental Protocols

Protocol A: Regioselective Bromination of 4-Amino-2,5-difluorobenzonitrile

Use this protocol to convert Alternative A into the target molecule.[1][2]

Objective: Synthesis of 4-Amino-3-bromo-2,5-difluorobenzonitrile. Scale: 10.0 mmol

  • Dissolution: Charge a 100 mL round-bottom flask with 4-Amino-2,5-difluorobenzonitrile (1.54 g, 10.0 mmol) and Acetonitrile (MeCN) (30 mL). Stir until fully dissolved.

  • Bromination: Cool the solution to 0°C in an ice bath. Portion-wise, add N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol, 1.05 eq) over 15 minutes.

    • Note: Protect from light to prevent radical side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[3] The product is less polar than the starting material.

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in Water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water if necessary.

    • Expected Yield: 85-95%.[1][2]

Protocol B: Suzuki Coupling with the Chloro-Analog (Alt B)

Use this protocol if substituting the Bromo-reagent with the Chloro-analog.[1][2]

Objective: Cross-coupling of 4-Amino-3-chloro-2,5-difluorobenzonitrile with Phenylboronic acid.

  • Setup: In a glovebox or under Argon, charge a vial with 4-Amino-3-chloro-2,5-difluorobenzonitrile (1.0 eq), Phenylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).[1][2]

  • Catalyst System: Add XPhos Pd G2 (2-3 mol%).

    • Critical: Standard Pd(PPh₃)₄ is often insufficient for this electron-poor aryl chloride.[1]

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1) .

  • Reaction: Seal and heat to 90°C for 12 hours.

  • Validation: Filter through Celite and analyze by LC-MS.

Decision Framework (Visualization)

The following diagram illustrates the logical flow for selecting the appropriate alternative based on your project's constraints (Timeline vs. Cost vs. Chemistry).

ReagentSelectionStartStart: Need 4-Amino-3-bromo-2,5-difluorobenzonitrile CoreConstraintCheckPrimary Constraint?Start->ConstraintCheckSpeedSpeed / Low ComplexityConstraintCheck->SpeedSmall Scale (<1g)CostCost / Scale-UpConstraintCheck->CostLarge Scale (>100g)ChemistryDownstream ChemistryConstraintCheck->ChemistrySynthetic RouteTargetBuy Target Molecule(CAS 133541-45-4)Speed->TargetNo development timeAltAAlt A: Buy Precursor & Brominate(4-Amino-2,5-difluorobenzonitrile)Cost->AltACheapest BOM CostAltBAlt B: Use Chloro-Analog(4-Amino-3-chloro-2,5-difluorobenzonitrile)Chemistry->AltBIf Pd-Cat is optimizedAltCAlt C: Use Ester Surrogate(Methyl 4-amino-3-bromo-2,5-difluorobenzoate)Chemistry->AltCIf Target is Amide/AcidAltA->TargetYields >90% via NBS

Caption: Decision tree for selecting the optimal building block based on project scale, budget, and downstream functional group requirements.

References

  • Vertex AI Search. (2025).[4] Synthesis and properties of 4-amino-3,5-difluorobenzonitrile and related intermediates. Retrieved from

  • BenchChem. (2025).[5] A Comparative Guide to the Reactivity of 4-Amino-3-bromobenzoic Acid and 4-Amino-3-chlorobenzoic Acid. Retrieved from

  • PubChem. (2025).[4][6] 4-Bromo-2,5-difluorobenzonitrile Compound Summary. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025).[1][2] Product Specification: 4-Amino-3-chloro-2,5-difluorobenzonitrile. Retrieved from [1]

  • American Chemical Society. (2021). Manufacturing Process Development for Belzutifan: Continuous Flow Bromination. (Contextual reference for bromination of similar scaffolds). Retrieved from

Safety Operating Guide

4-Amino-3-bromo-2,5-difluorobenzonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Do not dispose of 4-Amino-3-bromo-2,5-difluorobenzonitrile down the drain or in general trash.

This compound is a poly-functionalized aromatic nitrile . Its disposal requires strict adherence to Halogenated Organic Waste protocols due to the presence of bromine and fluorine atoms. Furthermore, the nitrile moiety (-CN) presents a latent cyanide release hazard if exposed to strong acids.

Immediate Disposal Directive:

  • Waste Stream: Halogenated Organic Waste (High BTU Incineration).

  • Critical Segregation: Keep separate from ACIDS and OXIDIZERS .

  • Container: High-density polyethylene (HDPE) or amber glass with a chemically resistant screw cap (PTFE-lined).

Chemical Profile & Hazard Identification

To dispose of this chemical safely, you must understand its functional reactivity.[1] This molecule combines an aniline core (amino group) with a halogenated benzonitrile.

FeatureChemical MoietyHazard Implication for Disposal
Acute Toxicity Nitrile (-CN)Metabolic Poison: Potential for cyanide release in vivo or under acidic waste conditions.
Environmental Persistence Halogens (-Br, -F)Non-Biodegradable: Prohibited from municipal water treatment.[2] Requires high-temperature incineration with scrubbers to capture HBr and HF gases.
Reactivity Amino (-NH2)Basic: Can react exothermically with strong acids or acid chlorides.
Physical State Solid (Powder)Inhalation Risk: Dust generation during weighing/transfer requires HEPA filtration or fume hood handling.

Predicted GHS Classifications (Based on Functional Analogues):

  • H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled.

  • H315/H319: Causes skin and serious eye irritation.[3]

  • H335: May cause respiratory irritation.[2][3][4]

Waste Stream Segregation Logic

The primary error in disposing of aminobenzonitriles is misclassifying them as generic "Organic Waste." You must segregate based on the Halogen Content and Acidity Compatibility .

The "Acid-Nitrile" Trap

Never add this compound to a waste container that contains acidic aqueous layers (e.g., quench from an acid workup).

  • Mechanism:

    
     (Slow hydrolysis)
    
  • Risk: While aromatic nitriles are more stable than aliphatic ones, the presence of the amino group can invite protonation. Under strong acidic conditions, there is a theoretical risk of destabilization or, if metal salts are present, cyanide displacement.

  • Rule: Maintain waste pH > 7 (Neutral to Basic).

The Halogen Requirement

Because the molecule contains Bromine and Fluorine:

  • No Non-Halogenated Streams: Putting this in a "Non-Halogenated" solvent drum (often used for fuel blending) is a regulatory violation (RCRA) and damages the incinerator's non-scrubbed infrastructure.

  • Incineration Requirement: It must be sent to a facility capable of handling HF and HBr generation.

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Applicable for: Expired reagent, contaminated gloves, weighing boats, spill cleanup debris.

  • Containment: Place the solid material inside a clear, sealable plastic bag (Zip-lock style).

  • Double Containment: Place the first bag inside a second, heavier-duty bag (minimum 2 mil thickness) or a wide-mouth HDPE jar.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "4-Amino-3-bromo-2,5-difluorobenzonitrile (Solid)"

    • Hazards: Toxic, Irritant.

  • Storage: Store in the Solid Hazardous Waste satellite accumulation area.

  • Disposal: Hand off to EHS for incineration.

Scenario B: Liquid Waste (Reaction Mixtures or Mother Liquors)

Applicable for: Roto-vap residues, reaction solvents (DMSO, DMF, Ethyl Acetate).

  • Check pH: Ensure the liquid mixture is Neutral (pH 7) or slightly Basic (pH 8-9) . If acidic, neutralize carefully with saturated Sodium Bicarbonate (

    
    ) before adding to the waste container.
    
  • Select Container: Use the Halogenated Solvent Waste carboy (typically yellow-tagged or distinct from non-halogenated red cans).

  • Solvent Compatibility: Ensure the solvent carrier is compatible with HDPE (avoid storing in chloroform if using LDPE containers for long periods, though HDPE is generally safe).

  • Log Entry: You must explicitly write "Halogenated" on the waste tag.

    • Example Entry: "Dichloromethane (80%), Methanol (15%), 4-Amino-3-bromo-2,5-difluorobenzonitrile (5%)."

Spill Response Protocol

Minor Spill (< 5 grams):

  • PPE: Double nitrile gloves, lab coat, safety goggles. Wear a N95 or P100 dust mask if outside a fume hood.

  • Isolation: Evacuate the immediate bench area.

  • Dry Cleanup: Do NOT wet the powder initially (avoids spreading). Cover the spill with a dry absorbent pad or use a scoop/brush to collect the bulk solid.

  • Decontamination: Once bulk solid is removed, wipe the surface with a paper towel dampened with 1N NaOH (to ensure basicity and neutralize trace residues), followed by water.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste bag described in Scenario A.

Waste Decision Workflow (Visual)

The following diagram illustrates the critical decision-making process for segregating this specific chemical.

DisposalWorkflow Start Waste Generation: 4-Amino-3-bromo-2,5-difluorobenzonitrile StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Gloves, Debris) StateCheck->Solid Solid Liquid Liquid Waste (Solvent/Mother Liquor) StateCheck->Liquid Liquid Bagging Double Bag (Zip-lock) or Wide-Mouth Jar Solid->Bagging SolidLabel Label: 'Toxic Solid - Halogenated' Bagging->SolidLabel AcidCheck Is Solution Acidic? Liquid->AcidCheck Neutralize Neutralize with Sat. NaHCO3 AcidCheck->Neutralize Yes (pH < 7) StreamCheck Select Waste Stream AcidCheck->StreamCheck No (pH >= 7) Neutralize->StreamCheck HaloStream HALOGENATED Waste Container (Must accept F/Br) StreamCheck->HaloStream Correct Path NonHaloStream NON-HALOGENATED Container (PROHIBITED) StreamCheck->NonHaloStream Incorrect Path

Figure 1: Decision tree for the segregation of halogenated aminobenzonitriles, emphasizing the critical pH check and prohibition of non-halogenated streams.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2022).[1] Solvents in the Workplace: How to Determine If They Are Hazardous Waste. EPA.gov. [Link]

  • PubChem. (n.d.). Compound Summary: 4-Bromo-2,5-difluorobenzonitrile (Structural Analogue for Hazard Classification). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]

Sources

Personal protective equipment for handling 4-Amino-3-bromo-2,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 112279-62-6 | Formula: C₇H₄BrF₂N₂ | Mol.[1][2][3] Weight: 233.01 g/mol [1]

Executive Summary

This guide defines the operational safety architecture for handling 4-Amino-3-bromo-2,5-difluorobenzonitrile , a halogenated aromatic intermediate frequently utilized in the synthesis of kinase inhibitors and renal therapeutic agents.[1]

While often classified under GHS as "Harmful" (Category 4) rather than "Fatal," this compound presents specific physicochemical risks that standard safety data sheets (SDS) often understate. The presence of two fluorine atoms and a bromine substituent significantly increases the compound's lipophilicity compared to its non-halogenated analogs. This enhances its ability to permeate the stratum corneum (outer skin layer), making dermal exposure a critical control point. Furthermore, as a micronizable solid, it poses a significant respiratory irritation risk (STOT SE 3).

Part 1: Hazard Mechanism & Risk Assessment

The safety protocol is built upon the compound's specific functional group behaviors:

  • Fluorinated Aromatic Core: The 2,5-difluoro substitution pattern creates a strong dipole but also increases lipid solubility. This means the compound can bypass standard dermal barriers more effectively than simple anilines.

  • Nitrile Moiety (-CN): While aromatic nitriles are generally more stable than aliphatic ones, metabolic release of cyanide is a theoretical risk during massive acute exposure or thermal decomposition.[1]

  • Aniline Function (-NH₂): A known sensitizer.[1] Repeated exposure, even at low levels, can lead to allergic dermatitis.

GHS Classification Summary
Hazard ClassCategoryStatement
Acute Toxicity (Oral) 4H302: Harmful if swallowed.[1]
Acute Toxicity (Dermal) 4H312: Harmful in contact with skin.[1]
Acute Toxicity (Inhalation) 4H332: Harmful if inhaled.[1]
Skin/Eye Irritation 2 / 2AH315 / H319: Causes skin and serious eye irritation.[1]
STOT - Single Exposure 3H335: May cause respiratory irritation.[1]
Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on generic "wear gloves" advice. The halogenated nature of this compound requires a permeation-resistant barrier strategy.[1][4]

PPE Selection Logic

PPE_Logic Task Task Identification Solid Solid Handling (Weighing/Transfer) Task->Solid Solution Solution Handling (Reaction/Workup) Task->Solution Resp_Solid Respiratory: ISO 5 (Fume Hood) OR N95/P100 Mask Solid->Resp_Solid Glove_Solid Gloves: Single Nitrile (5 mil) Change every 60 mins Solid->Glove_Solid Body Body: Lab Coat (Buttoned) + Tyvek Sleeves Solid->Body Resp_Sol Respiratory: Fume Hood (Mandatory) Solution->Resp_Sol Glove_Sol Gloves: Double Nitrile OR Nitrile + Laminate Liner Solution->Glove_Sol Solution->Body

Figure 1: Decision logic for PPE selection based on physical state.[1] Note the escalation in glove requirements for solutions due to solvent-facilitated permeation.[1]

Detailed PPE Specifications
Body AreaRecommended EquipmentTechnical Justification
Respiratory Primary: Chemical Fume Hood (Face velocity 80-100 fpm).Secondary: N95 or P100 Particulate Respirator.[1]The solid is likely electrostatic and prone to aerosolization. Inhalation causes immediate mucosal irritation (H335).
Hands (Solid) Nitrile (Minimum 5 mil thickness). Standard nitrile provides adequate protection against the dry solid.[1]
Hands (Solution) Double Gloving Protocol: Inner: 4 mil Nitrile (High dexterity)Outer: 5-8 mil Nitrile (Chem resistance)Crucial: Halogenated aromatics dissolved in organic solvents (e.g., DCM, DMSO) permeate nitrile rapidly.[1] The outer glove acts as a sacrificial barrier.
Eyes Chemical Splash Goggles (ANSI Z87.1+).[1]Safety glasses are insufficient for powders that can drift around side shields.[1]
Body Lab Coat (Cotton/Poly blend) with extended cuffs or Tyvek sleeves.[1]Prevents dust accumulation on forearms, a common route of secondary exposure.
Part 3: Operational Protocols
Protocol A: Weighing & Transfer (Dust Control)

Context: Fluorinated solids often carry high static charges, causing them to "jump" or disperse unexpectedly during weighing.

  • Engineering Control: Place the analytical balance inside the fume hood or a powder containment enclosure.

  • Static Mitigation: Use an ionizing gun or antistatic brush on the weighing boat before adding the compound.

  • Transfer: Do not pour from the stock bottle. Use a disposable spatula.

  • Decontamination: Immediately wipe the balance area with a wet tissue (solvent-dampened) to capture invisible dust residues.[1]

Protocol B: Reaction Setup (Solution Phase)

Context: Once dissolved, the risk shifts from inhalation to dermal absorption.

  • Solvent Choice: If possible, avoid highly permeating solvents like Dichloromethane (DCM) or Chloroform. Use Ethyl Acetate or Toluene if chemistry permits, as they permeate nitrile gloves slower than halogenated solvents.

  • Cannula Transfer: For quantities >5g, transfer solutions via cannula or closed-system syringe to avoid open pouring.

  • Glove Discipline: If solvent splashes on the outer glove, change it immediately . Do not wait for the "breakthrough time" listed on the box, as mechanical movement flexes the glove pores and accelerates permeation.

Part 4: Emergency Response & Disposal
Spill Cleanup Workflow

Spill_Response Start Spill Detected Type Identify State Start->Type Dry Dry Powder Spill Type->Dry Wet Solution Spill Type->Wet Action_Dry 1. Cover with wet paper towel (Prevents dust) 2. Scoop into bag Dry->Action_Dry Action_Wet 1. Cover with Absorbent Pads 2. Do NOT use water initially Wet->Action_Wet Decon Decontaminate Surface: Soap + Water Wash Action_Dry->Decon Action_Wet->Decon Waste Disposal: Halogenated Waste Stream Decon->Waste

Figure 2: Step-by-step spill response. The critical step for dry spills is wetting the material to prevent airborne dust.

Disposal Architecture

This compound contains Bromine and Fluorine .[1][5] It must be segregated strictly to prevent regulatory violations and incineration hazards.

  • Waste Stream: Halogenated Organic Waste .[1][5]

  • Incompatibility: Do NOT mix with strong acids or oxidizers in the waste container. Although the nitrile group is stable, acidic hydrolysis in a waste drum could theoretically generate toxic byproducts over time.

  • Labeling: Clearly mark the tag with "Halogenated" and list the full chemical name. Do not use abbreviations like "ABDF-CN".

References
  • PubChem. (n.d.).[1] Compound Summary: 4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS 112279-62-6).[1][2][3][6] National Library of Medicine.[1] Retrieved January 29, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Nitriles.[7] Retrieved January 29, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.